Ro 31-7837
Descripción
Structure
3D Structure
Propiedades
Número CAS |
120280-33-3 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3 |
Clave InChI |
IPASVSRDRRKZCQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
SMILES canónico |
CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ro 31-7837 Ro 31-7837, (+-)-isomer Ro-31-7837 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ro 31-7837
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-7837 is a member of the bisindolylmaleimide family of compounds, which are recognized as potent inhibitors of Protein Kinase C (PKC). This technical guide delineates the core mechanism of action of this compound, focusing on its role as a PKC inhibitor and the subsequent impact on downstream signaling pathways. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key molecular interactions and cellular processes affected by this compound and its close structural analogs.
Core Mechanism of Action: Protein Kinase C Inhibition
The primary and most well-documented mechanism of action of this compound and its analogs, such as Ro 31-8220 and Ro 31-7549, is the direct inhibition of Protein Kinase C (PKC)[1][2][3]. PKC represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling cascades, governing processes like cell proliferation, differentiation, and apoptosis[4][5][6].
This compound and its related compounds are ATP-competitive inhibitors, targeting the catalytic domain of PKC[3]. By binding to this domain, they prevent the phosphorylation of PKC's natural substrates, thereby abrogating its downstream signaling functions. The bisindolylmaleimide scaffold is a key structural feature that confers this potent inhibitory activity.
The PKC family is broadly categorized into classical (requiring Ca²⁺ and diacylglycerol for activation), novel (requiring only diacylglycerol), and atypical isoforms[6]. While this compound is generally considered a pan-PKC inhibitor, its analog Ro 31-8220 has been shown to inhibit multiple isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε, with high potency[2].
Downstream Signaling Consequences of PKC Inhibition
The inhibition of PKC by this compound and its analogs has significant repercussions for various signaling pathways. One of the most consistently reported downstream effects is the modulation of the c-Jun N-terminal kinase (JNK) pathway.
Interestingly, studies on the analog Ro 31-8220 have demonstrated a potent activation of JNK1[1]. This activation appears to be a complex event, with evidence suggesting it can occur independently of PKC inhibition[1][7][8]. For instance, the activation of JNK by Ro 31-8220 was not prevented by the down-regulation of PKC or by other PKC inhibitors like GF109203X[1]. Another analog, Ro-317549, was also found to promote PKC-dependent activation of ERK and JNK MAP kinases[7][9]. Despite this activation, these PKC inhibitors were effective in inhibiting c-Jun DNA-binding activity[9]. This suggests a multifaceted interaction with the JNK pathway that may be a separate pharmacological property of this class of compounds.
The following diagram illustrates the primary mechanism of this compound and the subsequent, potentially independent, effect on the JNK pathway.
Quantitative Data
Precise quantitative data for this compound is limited in the public domain. However, data for its close and extensively studied analog, Ro 31-8220, provides valuable insight into the potency of this class of compounds.
| Compound | Target | IC₅₀ | Assay Context |
| Ro 31-8220 | PKCα | 5 nM | In vitro kinase assay |
| Ro 31-8220 | PKCβI | 24 nM | In vitro kinase assay |
| Ro 31-8220 | PKCβII | 14 nM | In vitro kinase assay |
| Ro 31-8220 | PKCγ | 27 nM | In vitro kinase assay |
| Ro 31-8220 | PKCε | 24 nM | In vitro kinase assay |
| Ro 31-8220 | Rat Brain PKC | 23 nM | In vitro kinase assay |
| Ro 31-8220 | MAPKAP-K1b | 3 nM | In vitro kinase assay |
| Ro 31-8220 | MSK1 | 8 nM | In vitro kinase assay |
| Ro 31-8220 | S6K1 | 15 nM | In vitro kinase assay |
| Ro 31-8220 | GSK3β | 38 nM | In vitro kinase assay |
| Ro 31-8220 | IL-2 Production | 80 nM | Mitogen-induced in human PBMCs |
Table 1: Summary of IC₅₀ values for Ro 31-8220 against various kinases and cellular processes. Data compiled from MedChemExpress[2] and a study on T-cell activation[4].
Experimental Protocols
In Vitro Protein Kinase C Assay (Radiometric)
This assay is a fundamental method to determine the direct inhibitory effect of a compound on PKC activity.
-
Reaction Setup: A reaction mixture is prepared containing a purified PKC isoform, a specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31)), a lipid activator (phosphatidylserine and diacylglycerol), and the necessary cofactors in a kinase reaction buffer[3].
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP variant (γ-³²P-ATP)[3][5][10].
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C)[10].
-
Termination: The reaction is stopped by the addition of a solution containing a high concentration of non-radiolabeled ATP and EDTA[10].
-
Detection of Phosphorylation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide[10][11].
-
Quantification: The amount of incorporated radioactivity on the phosphocellulose paper is measured using a scintillation counter. The level of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor to determine the IC₅₀ value.
Western Blot Analysis for JNK Activation
To assess the effect of this compound on the JNK signaling pathway, Western blotting is a commonly employed technique.
-
Cell Culture and Treatment: A suitable cell line is cultured and treated with this compound for various time points and at different concentrations.
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of JNK and c-Jun, as well as with antibodies for the total levels of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Analysis: The resulting light signal is captured, and the band intensities are quantified to determine the relative levels of phosphorylated JNK and c-Jun in treated versus untreated cells.
Evaluation of Other Potential Mechanisms
While PKC inhibition is the established primary mechanism of action, other biological activities have been associated with compounds in the same class or in broader pharmacological screens.
-
Kruppel-like Factor 4 (KLF4) Induction and c-Myc Suppression: Some vendor information links this compound to the induction of the tumor suppressor KLF4 and the inhibition of the oncoprotein c-Myc, leading to apoptosis[12]. However, direct experimental evidence specifically for this compound is lacking in the currently available scientific literature. Studies on the effects of shRNA-mediated knockdown of KLF4 and c-Myc demonstrate their importance in maintaining pluripotency, but these studies do not involve this compound[13][14][15]. The regulation of KLF4 and c-Myc is complex and context-dependent[16].
-
G-quadruplex Stabilization: The stabilization of G-quadruplex DNA structures is a recognized anti-cancer strategy[17]. While some databases may categorize this compound in the context of G-quadruplex ligands, there is no direct evidence from the search results to suggest that this compound binds to or stabilizes these structures[17][18][19][20][21].
Further research is required to definitively establish whether this compound has clinically relevant activity through these or other alternative mechanisms.
Conclusion
The core mechanism of action of this compound is the potent inhibition of Protein Kinase C. This activity disrupts the normal signaling cascades mediated by PKC, leading to a variety of cellular responses. A significant downstream consequence is the modulation of the JNK signaling pathway, although the precise relationship with PKC inhibition may be complex and warrants further investigation. While other potential mechanisms of action have been suggested, they currently lack direct experimental support for this compound. This guide provides a foundational understanding for researchers and drug development professionals working with this class of compounds.
References
- 1. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein kinase C (PKC) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein kinase C inhibitor, Ro-31-7459, is a potent activator of ERK and JNK MAP kinases in HUVECs and yet inhibits cyclic AMP-stimulated SOCS-3 gene induction through inactivation of the transcription factor c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effects of Klf4 and c-Myc Knockdown on Pluripotency Maintenance in Porcine Induced Pluripotent Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Klf4 and c-Myc Knockdown on Pluripotency Maintenance in Porcine Induced Pluripotent Stem Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epithelial-mesenchymal reprogramming by KLF4-regulated Rictor expression contributes to metastasis of non-small cell lung cancer cells [ijbs.com]
- 17. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Conjugating a groove-binding motif to an Ir(iii) complex for the enhancement of G-quadruplex probe behavior - PMC [pmc.ncbi.nlm.nih.gov]
APTO-253 and its c-Myc Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
APTO-253 is a small molecule inhibitor that has demonstrated potent anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of the c-Myc oncogene, a critical regulator of cell proliferation and survival. This technical guide provides an in-depth overview of the APTO-253 c-Myc inhibition pathway, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
The c-Myc oncogene is a transcription factor that is frequently dysregulated in a wide range of human cancers. Its overexpression drives tumor cell proliferation, metabolic reprogramming, and resistance to apoptosis, making it a highly sought-after therapeutic target. APTO-253 has emerged as a promising agent that indirectly targets c-Myc expression. This document outlines the core aspects of its mechanism, supported by preclinical data and detailed experimental protocols.
Mechanism of Action: c-Myc Inhibition via G-Quadruplex Stabilization
APTO-253 exerts its inhibitory effect on c-Myc through a novel mechanism involving the stabilization of G-quadruplex (G4) DNA structures. The promoter region of the MYC gene contains G-rich sequences that can fold into these secondary structures, which act as transcriptional repressors.
Upon entering a cell, APTO-253 is converted to its active form, a ferrous complex designated as [Fe(253)3].[1][2][3] Both the parent compound and its iron complex have been shown to bind to and stabilize the G-quadruplex structures in the MYC promoter.[1][3] This stabilization impedes the transcriptional machinery from accessing the promoter, leading to a significant, concentration- and time-dependent reduction in MYC mRNA and subsequent c-Myc protein levels.[1][3]
The cellular consequences of c-Myc depletion by APTO-253 are profound, leading to:
-
Cell Cycle Arrest: A marked arrest in the G0/G1 phase of the cell cycle.[1][4][5]
-
Induction of Apoptosis: Programmed cell death is triggered in cancer cells.[1][4][5]
-
DNA Damage Response: The induction of DNA damage and cellular stress pathways.[1][6]
Notably, APTO-253 has been observed to selectively target tumor cells over normal healthy cells, such as peripheral blood mononuclear cells (PBMCs).[5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of APTO-253.
Table 1: In Vitro Cytotoxicity of APTO-253 in various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 ± 0.03 | [5] |
| KG-1 | Acute Myeloid Leukemia (AML) | Not specified | [1] |
| EOL-1 | Acute Myeloid Leukemia (AML) | Not specified | [1] |
| Raji | Burkitt's Lymphoma | 0.105 ± 0.0024 | [2][4] |
| Raji/253R | APTO-253 Resistant Raji | 1.387 ± 0.094 | [2][4] |
| Various AML Lines | Acute Myeloid Leukemia (AML) | 0.057 - 1.75 | [1][4] |
| Various Lymphoma Lines | Lymphoma | 0.057 - 1.75 | [1][4] |
| HT-29 | Colon Adenocarcinoma | Not specified | [2] |
| H460 | Non-small Cell Lung Cancer | Not specified | [2] |
Table 2: Clinical Trial Information for APTO-253
| Trial Identifier | Phase | Status | Conditions | Dosing | Key Findings | Reference |
| NCT02267863 | Phase 1a/b | Terminated | Relapsed/Refractory AML or High-Risk MDS | Ascending doses from 20 mg/m² | Well-tolerated at doses up to 150 mg/m².[7] Did not induce a clinical response.[8] Development was discontinued.[8] | [7][8][9][10] |
| NCT0123226 | Phase 1 | Completed | Advanced or Metastatic Solid Tumors | Doses escalated from 20 to 387 mg/m² | Well-tolerated with a recommended Phase 2 dose of 229 mg/m². Stable disease was observed in 5 of 21 evaluable patients.[11] | [1][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures related to APTO-253's mechanism of action.
Caption: APTO-253 c-Myc Inhibition Pathway.
Caption: Western Blot Experimental Workflow.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to determine the cytotoxic effects of APTO-253 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11)
-
Complete culture medium
-
APTO-253
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of APTO-253 in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the APTO-253 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.[1]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for c-Myc Protein Levels
This protocol is used to determine the effect of APTO-253 on the expression of c-Myc protein.
Materials:
-
Cells treated with APTO-253
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
Laemmli buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control (e.g., GAPDH) should be used to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Levels
This protocol is used to measure the effect of APTO-253 on the transcription of the MYC gene.
Materials:
-
Cells treated with APTO-253
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for MYC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if APTO-253 affects histone modifications at the MYC promoter, indicative of changes in transcriptional activity.
Materials:
-
Cells treated with APTO-253
-
Formaldehyde
-
Glycine
-
Lysis and sonication buffers
-
Antibody against a relevant histone mark (e.g., H3K27ac)[1]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for the MYC promoter
Procedure:
-
Cross-link proteins to DNA in treated cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Incubate the sheared chromatin with an antibody against H3K27ac overnight at 4°C.[1]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with proteinase K to digest proteins.
-
Purify the DNA.
-
Quantify the enrichment of the MYC promoter DNA by qPCR using specific primers.
Conclusion
APTO-253 represents a novel approach to targeting the c-Myc oncogene through the stabilization of G-quadruplex DNA structures. The preclinical data strongly support its mechanism of action, demonstrating a clear link between G4 stabilization, c-Myc downregulation, and the induction of cell cycle arrest and apoptosis in cancer cells. While clinical development was halted, the unique mechanism of APTO-253 provides valuable insights for the future design and development of c-Myc inhibitors. The detailed protocols provided herein offer a practical guide for researchers wishing to further investigate this and similar compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
LOR-253 G-Quadruplex Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LOR-253, also known as APTO-253, is a first-in-class small molecule investigational drug that has demonstrated promising anti-cancer activity in preclinical and clinical studies. Its multifaceted mechanism of action, centered on the stabilization of G-quadruplex (G4) DNA structures, presents a novel approach to cancer therapy. This technical guide provides an in-depth overview of LOR-253, focusing on its core mechanism of G-quadruplex stabilization, downstream cellular effects, and a summary of key quantitative data from published studies. Detailed experimental protocols for foundational assays are provided to facilitate further research and development in this area.
Introduction
G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences that are prevalent in key regulatory regions of the genome, including telomeres and the promoters of oncogenes such as c-Myc. The formation and stabilization of these structures can act as a steric hindrance to transcriptional machinery, thereby downregulating gene expression. LOR-253 has been identified as a potent stabilizer of G-quadruplex DNA, leading to the inhibition of c-Myc expression and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2]
Beyond its direct interaction with G4 DNA, LOR-253's mechanism of action is intricately linked to the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor, and the chelation of intracellular labile zinc.[3][4] This guide will dissect these interconnected pathways, present the quantitative evidence supporting LOR-253's activity, and provide detailed methodologies for key experimental procedures.
Mechanism of Action
The primary mechanism of LOR-253's anti-cancer activity is its ability to stabilize G-quadruplex structures, particularly within the promoter region of the c-Myc oncogene. This stabilization is facilitated by the intracellular conversion of LOR-253 into a ferrous complex, [Fe(253)3], which is the principal intracellular form of the drug.[2][5] Both the monomeric LOR-253 and its iron complex have been shown to bind to and stabilize G-quadruplex motifs.[5]
The stabilization of the c-Myc G-quadruplex represses its transcription, leading to a downstream cascade of cellular events.[1][2]
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data reported for LOR-253 in various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of LOR-253 (APTO-253)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Acute Myeloid Leukemia (AML) | Leukemia | 57 - 1750 | [1] |
| Lymphoma | Lymphoma | 57 - 1750 | [1] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [1] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 | [1] |
| Colon Cancer Cell Lines | Colon Cancer | Potent Inhibition | [4] |
| Non-Small Cell Lung Cancer | Lung Cancer | Potent Inhibition | [4] |
Table 2: Preclinical In Vivo Efficacy of LOR-253
| Xenograft Model | Cancer Type | Dose | Outcome | Reference |
| HT-29 | Human Colon Carcinoma | 2 mg/kg (IV, 5 days) | Potent anti-tumor efficacy | [4] |
| H460 | Human Non-Small Cell Lung | 2 mg/kg (IV, 5 days) | Potent anti-tumor efficacy | [4] |
| - | - | 30 mg/kg | Maximum Tolerated Dose | [4] |
Table 3: Phase I Clinical Trial of LOR-253 (NCT01281592)
| Parameter | Details | Reference |
| Study Design | Open-label, dose-escalation study in patients with advanced or metastatic solid tumors. | [6] |
| Patient Population | 27 patients with advanced or metastatic solid tumors unresponsive to conventional therapy. | [3] |
| Dose Escalation | Successfully escalated to the target dose level without dose-limiting toxicity. The drug was safely escalated to more than 10-fold the starting dose. | [3] |
| Biomarker Study | Initiated to explore the effects of the drug at relevant doses, enrolling 10 patients with specific cancers (e.g., non-small cell lung and colorectal). The study will evaluate the KLF4 target. | [3] |
| Safety | The drug has shown excellent safety characteristics. | [3] |
| Outcome | Further information on safety, pharmacokinetics, and anticancer properties to be reported at a future scientific congress. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of LOR-253.
G-Quadruplex Stabilization Assay (FRET-based)
This protocol is based on Förster Resonance Energy Transfer (FRET) to measure the stabilization of G-quadruplex DNA by a ligand.
Materials:
-
FRET-labeled oligonucleotide corresponding to the G-quadruplex forming sequence of interest (e.g., c-Myc promoter), with a donor fluorophore (e.g., FAM) and an acceptor fluorophore (e.g., TAMRA) at opposite ends.
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
LOR-253 stock solution in DMSO.
-
Real-time PCR instrument capable of fluorescence detection and thermal ramping.
Protocol:
-
Oligonucleotide Annealing: Dilute the FRET-labeled oligonucleotide to a final concentration of 0.2 µM in annealing buffer. Heat the solution to 95°C for 5 minutes, then slowly cool to room temperature to allow for G-quadruplex formation.
-
Ligand Preparation: Prepare a series of dilutions of LOR-253 in annealing buffer.
-
Reaction Setup: In a 96-well PCR plate, mix the annealed oligonucleotide with the LOR-253 dilutions to achieve the desired final concentrations. Include a control reaction with no ligand.
-
FRET Measurement: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature from room temperature to 95°C in small increments (e.g., 1°C/minute), measuring the fluorescence of the donor fluorophore at each step.
-
Data Analysis: Plot the normalized fluorescence as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded. An increase in Tm in the presence of LOR-253 indicates stabilization of the G-quadruplex.
Western Blot for c-Myc and KLF4 Expression
This protocol describes the detection of protein expression levels by Western blotting.
Materials:
-
Cancer cell lines of interest.
-
LOR-253.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against c-Myc, KLF4, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of LOR-253 for a specified time. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of c-Myc and KLF4.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines.
-
LOR-253.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (B145695) (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Protocol:
-
Cell Treatment and Fixation: Treat cells with LOR-253 for the desired duration. Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.
Conclusion
LOR-253 represents a promising therapeutic candidate with a novel mechanism of action centered on the stabilization of G-quadruplex DNA. Its ability to downregulate the key oncogene c-Myc, induce the tumor suppressor KLF4, and modulate intracellular zinc levels provides a multi-pronged attack on cancer cell proliferation and survival. The quantitative data from preclinical and early clinical studies are encouraging, demonstrating potent anti-tumor activity and a favorable safety profile. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the therapeutic potential of LOR-253 and other G-quadruplex stabilizing agents. Further research is warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 6. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of Ro 31-7837: A Technical Guide to a Precursor of a Potent Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of Ro 31-7837, a chemical precursor to the potent potassium channel opener, Ro 31-6930. Developed by Hoffmann-La Roche, these compounds represent a significant area of research in the modulation of ion channels for therapeutic purposes. This document details the pharmacological context, synthesis, and analytical methodologies associated with this compound and its active metabolite, offering a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction: Unraveling the Identity of this compound
This compound emerged from the drug discovery programs at Hoffmann-La Roche. It is primarily recognized as a prodrug or metabolic precursor to the highly active potassium channel opener, Ro 31-6930. The "Ro" designation is consistent with Roche's internal compound naming convention. Initial ambiguities in publicly available databases, which erroneously linked this compound with the c-Myc inhibitor APTO-253, have been clarified through examination of the primary scientific literature. The core focus of this compound's development was its role in the pathway to a novel therapeutic agent targeting ATP-sensitive potassium (K-ATP) channels.
Discovery and Pharmacological Profile
The discovery of this compound is intrinsically linked to the development of its active metabolite, Ro 31-6930. Research efforts were directed at identifying novel agents with the ability to open potassium channels, a mechanism known to cause hyperpolarization of cell membranes and lead to smooth muscle relaxation. This property is of significant therapeutic interest for conditions such as hypertension and asthma.
Mechanism of Action: A Gateway to Potassium Channel Opening
Potassium channel openers are a class of drugs that activate ATP-sensitive K+ channels in vascular smooth muscle. The opening of these channels leads to hyperpolarization of the smooth muscle cells, which in turn closes voltage-gated calcium channels and reduces the intracellular calcium concentration. This cascade of events results in muscle relaxation and vasodilation.[1]
The active metabolite of this compound, Ro 31-6930, is a potent activator of these channels. In preclinical studies, Ro 31-6930 demonstrated significant antihypertensive effects.[2][3] It was found to be approximately 10 times more potent than the well-known potassium channel opener cromakalim (B1669624) in reducing blood pressure in conscious, spontaneously hypertensive rats.[3] Furthermore, in conscious normotensive cats, Ro 31-6930 was 10 times more potent than cromakalim and 1,000 times more potent than the calcium channel blocker nitrendipine.[3]
The following diagram illustrates the general signaling pathway for potassium channel openers.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the active metabolite, Ro 31-6930, from preclinical studies.
Table 1: In Vivo Antihypertensive Activity of Ro 31-6930 in Conscious Spontaneously Hypertensive Rats (SHR) [3]
| Compound | Oral Dose for Blood Pressure Lowering (vs. Cromakalim) | Oral Dose for Blood Pressure Lowering (vs. Nitrendipine) | Duration of Antihypertensive Activity |
| Ro 31-6930 | 10x lower | ~100x lower | Longer than cromakalim and nitrendipine |
Table 2: In Vivo Hemodynamic Effects of Ro 31-6930 in Anesthetized Dogs [3]
| Parameter | Effect of Ro 31-6930 |
| Mean Arterial Pressure (MAP) | Reduced |
| Total Peripheral Resistance (TPR) | Reduced |
| Cardiac Output (CO) | Increased |
| Stroke Volume (SV) | Increased |
| Femoral Vascular Resistance (FVR) | Significantly Reduced |
| Mesenteric Vascular Resistance (MVR) | Significantly Reduced |
| Renal Vascular Resistance (RVR) | No significant reduction |
Table 3: In Vitro Relaxant Effects of Ro 31-6930 [4]
| Tissue Preparation | Agonist | Effect of Ro 31-6930 |
| Rat Bladder Detrusor | 20 mM KCl | Dose-dependent relaxation |
| Rat Portal Vein | Spontaneous Activity | Dose-dependent inhibition |
Synthesis of this compound and Ro 31-6930
The chemical structure of this compound is 2-[(2,2-Dimethyl-6-cyano-3,4-dihydro-2H-1-benzopyran)-4-yl]pyridine 1-oxide.[5] Its active metabolite, Ro 31-6930, is the corresponding pyridine (B92270) derivative.
A key publication by Attwood et al. in Tetrahedron Letters describes a synthetic route to Ro 31-6930.[6][7] While the specific synthesis of this compound (the N-oxide) is not detailed in the available abstracts, a general approach would involve the oxidation of Ro 31-6930. A plausible synthetic pathway is outlined below.
Experimental Protocol for the Synthesis of a Related Pyridine N-oxide Analog
A publication on the synthesis of a potent analog of Ro 31-6930 provides a detailed experimental protocol for a palladium-catalyzed cross-coupling reaction to form the pyridine N-oxide structure.[8] This methodology can be considered analogous to a potential synthesis route for this compound.
Palladium-Catalyzed Cross-Coupling Procedure: [8]
-
A suspension of 2-bromopyridine (B144113) N-oxide hydrochloride (2.68 mmol) in THF (6 ml) is cooled to -78°C.
-
n-BuLi (5.66 mmol) is added dropwise.
-
After stirring for 30 minutes, a solution of ZnCl2 (2.59 mmol) in THF (5 ml) is added, and the reaction is stirred for 15 minutes, then warmed to 0°C.
-
Pd(PPh3)4 (0.034 mmol) in THF (3 ml) and the triflate starting material (0.51 mmol) in THF (2 ml) are added.
-
The mixture is stirred at room temperature for 21 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated NaCl, dried over Na2SO4, and the solvent is removed.
-
The crude product is purified by silica (B1680970) gel chromatography.
Analytical Methodology: Simultaneous Determination of this compound and Ro 31-6930
A specific and sensitive analytical method for the simultaneous quantification of this compound and its metabolite Ro 31-6930 in rat plasma was developed and validated by researchers at Hoffmann-La Roche.[9] This method is crucial for pharmacokinetic studies.
Experimental Protocol: LC-MS Assay
The method utilizes on-line solid-phase extraction (SPE) by column-switching reversed-phase high-performance liquid chromatography (HPLC) combined with atmospheric pressure chemical ionization (APCI) tandem mass spectrometry (MS/MS) for detection in the selected reaction monitoring (SRM) mode.[9][10]
Sample Preparation and Analysis Workflow:
-
Protein Precipitation: Plasma proteins are precipitated with ethanol.
-
Injection: A 1-ml aliquot of the supernatant is automatically injected onto a trapping column.
-
On-line SPE: The analytes are retained on the trapping column while unretained components are washed to waste.
-
Column-Switching: Using a backflush mode, the analytes are transferred from the trapping column onto the analytical column for chromatographic separation.
-
LC Separation: The analytes are separated on a Kromasil C18 analytical column.
-
MS/MS Detection: The separated compounds are detected by APCI-MS/MS in SRM mode.
The following diagram illustrates the experimental workflow for the LC-MS assay.
Conclusion
This compound is a key precursor in the development of the potent potassium channel opener Ro 31-6930, a product of research at Hoffmann-La Roche. Its discovery and the subsequent characterization of its active metabolite have contributed to the understanding of potassium channel pharmacology. The synthetic routes and analytical methods developed for these compounds provide a solid foundation for further research in this therapeutic area. This technical guide consolidates the available information to serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Preclinical pharmacology of Ro 31-6930, a new potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of several potassium-channel openers on rat bladder and rat portal vein in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Process development of potassium channel opener, TCV-295, based on convenient ring formation of 2H-1,3-benzoxazine and selective N-oxidation of the pyridyl moiety | CoLab [colab.ws]
- 7. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
APTO-253: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
APTO-253, a small molecule inhibitor of c-Myc expression, has been a subject of significant preclinical and clinical investigation. This technical guide provides an in-depth overview of the identification and validation of its molecular target. APTO-253's mechanism of action is primarily centered on its ability to stabilize G-quadruplex DNA structures within the promoter of the MYC oncogene, leading to transcriptional repression. Furthermore, APTO-253 is known to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4). A critical aspect of its activity is its intracellular conversion to a ferrous complex, [Fe(253)3], which is the active moiety responsible for G-quadruplex stabilization. This guide details the experimental methodologies employed to elucidate this mechanism, presents key quantitative data, and visualizes the associated signaling pathways and experimental workflows. While APTO-253's clinical development was ultimately discontinued, the extensive research into its target validation provides valuable insights for the development of future c-Myc inhibitors and G-quadruplex-targeting agents.
Introduction
The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a vast array of human cancers, making it a highly sought-after therapeutic target.[1] Direct inhibition of c-Myc has, however, proven to be a formidable challenge.[2] APTO-253 (also known as LOR-253) emerged as a promising clinical-stage small molecule that demonstrated the ability to inhibit c-Myc expression.[3][4] This document serves as a comprehensive technical resource detailing the scientific journey of identifying and validating the molecular target of APTO-253.
Initial studies revealed that APTO-253 induces G0/G1 cell-cycle arrest and apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[2][3] Gene expression analyses pointed towards a significant downregulation of MYC mRNA and protein levels upon treatment with APTO-253.[2] This observation prompted a deeper investigation into the mechanism by which APTO-253 exerts its inhibitory effect on this pivotal oncogene.
Target Identification: G-Quadruplex Stabilization
The leading hypothesis for APTO-253's mechanism of action centered on the stabilization of G-quadruplex (G4) DNA structures. G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and they are known to be enriched in the promoter regions of several oncogenes, including MYC.[2][5] Stabilization of these structures can act as a steric hindrance to the transcriptional machinery, thereby repressing gene expression.
A key discovery was the intracellular transformation of APTO-253. Using mass spectrometry, it was determined that APTO-253 chelates intracellular iron to form a stable 3:1 complex, [Fe(253)3].[6] This ferrous complex was identified as the active pharmacological agent that binds to and stabilizes G-quadruplexes.[2][7]
Target Validation: Experimental Approaches
A multi-pronged approach was utilized to validate the proposed mechanism of action. The following sections detail the key experimental protocols employed.
In Vitro G-Quadruplex Stabilization
Fluorescence Resonance Energy Transfer (FRET) Assay
To directly assess the ability of APTO-253 and its iron complex to stabilize G-quadruplex structures, a FRET-based melting assay is employed. This assay measures the change in melting temperature (Tm) of a G-quadruplex-forming oligonucleotide in the presence of a ligand. An increase in Tm indicates stabilization of the G4 structure.
-
Experimental Protocol:
-
Oligonucleotide Preparation: A single-stranded DNA oligonucleotide corresponding to the G-quadruplex forming sequence in the MYC promoter is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Assay Setup: The labeled oligonucleotide is diluted in a potassium-containing buffer to facilitate G-quadruplex formation.
-
Ligand Addition: APTO-253 or pre-formed [Fe(253)3] is added at various concentrations.
-
Melting Curve Analysis: The fluorescence intensity is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded.
-
Data Analysis: The change in Tm (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the compound.
-
Cellular Target Engagement and Downstream Effects
Quantitative Real-Time PCR (qRT-PCR)
To confirm that G-quadruplex stabilization leads to the downregulation of MYC expression in a cellular context, qRT-PCR is performed to measure mRNA levels.
-
Experimental Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11, KG-1) are cultured and treated with various concentrations of APTO-253 for specified time periods (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed to cDNA.
-
qPCR Reaction: The qPCR reaction is set up using cDNA, primers specific for MYC, KLF4, and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.
-
Western Blotting
To assess the impact on protein levels, Western blotting is performed for c-Myc and downstream signaling molecules.
-
Experimental Protocol:
-
Cell Lysis: Following treatment with APTO-253, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc, KLF4, p21, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to investigate changes in the chromatin landscape at the MYC promoter, providing further evidence of transcriptional repression. A decrease in histone marks associated with active transcription, such as H3K27 acetylation (H3K27ac), would support the proposed mechanism.
-
Experimental Protocol:
-
Cross-linking and Chromatin Preparation: Cells treated with APTO-253 are cross-linked with formaldehyde, and the chromatin is sheared into small fragments.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for a histone modification of interest (e.g., anti-H3K27ac).
-
DNA Purification: The immunoprecipitated DNA is purified.
-
qPCR Analysis: qPCR is performed using primers that flank the G-quadruplex region of the MYC promoter to quantify the enrichment of the histone mark.
-
Cell Cycle Analysis
Flow cytometry is used to determine the effect of APTO-253 on cell cycle progression.
-
Experimental Protocol:
-
Cell Treatment and Staining: Cells are treated with APTO-253, harvested, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) and EdU to label newly synthesized DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
-
Apoptosis Assay
To confirm the induction of programmed cell death, apoptosis assays are conducted.
-
Experimental Protocol:
-
Cell Treatment and Staining: Cells treated with APTO-253 are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Quantitative Data Summary
The anti-proliferative activity of APTO-253 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in hematological malignancies.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 57 - 470 |
| KG-1 | Acute Myeloid Leukemia (AML) | ~600 |
| EOL-1 | Eosinophilic Leukemia | ~300 |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 |
| Various Lymphoma Lines | Lymphoma | 57 - 1750 |
| HT-29 | Colon Adenocarcinoma | Data not specified |
| H460 | Non-Small Cell Lung Cancer | Data not specified |
Note: IC50 values can vary depending on the specific assay conditions and duration of exposure.[2][6][8]
Visualizing the Mechanism and Workflows
Signaling Pathway of APTO-253 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Unraveling the Apoptotic Signaling Induced by Ro-31-8220: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro-31-8220, a potent and selective inhibitor of Protein Kinase C (PKC), has garnered significant interest for its ability to induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways activated by Ro-31-8220 to trigger programmed cell death. This document clarifies the common misconception between Ro-31-8220 and Ro 31-7837, the latter often being erroneously associated with the c-Myc inhibitor APTO-253. Herein, we focus exclusively on the apoptotic signaling of the PKC inhibitor, Ro-31-8220. We present a synthesis of current research, including quantitative data on its apoptotic effects, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows.
Introduction: Clarifying the Identity of Ro-31-8220
It is imperative to distinguish Ro-31-8220 from a similarly named compound, this compound. Several chemical suppliers incorrectly list "this compound" when referring to the c-Myc inhibitor APTO-253 (also known as LOR-253). In contrast, Ro-31-8220 is a well-characterized bisindolylmaleimide compound that functions as a potent inhibitor of multiple PKC isoforms. Its pro-apoptotic effects have been documented in a variety of cancer cell types, including those of the bladder, stomach, and brain. This guide will focus on the apoptotic signaling pathways initiated by Ro-31-8220.
The Apoptotic Signaling Pathway of Ro-31-8220
Ro-31-8220 induces apoptosis through a multi-faceted mechanism that, while centered on PKC inhibition, also involves other cellular targets. The signaling cascade culminates in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial involvement and caspase activation.
Inhibition of Protein Kinase C and Downstream Effects
Ro-31-8220 is a potent inhibitor of several PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε, with IC50 values in the low nanomolar range.[1] Inhibition of PKC activity by Ro-31-8220 has been shown to suppress the growth of cancer cells and lead to cell cycle arrest, often at the G0/G1 or G2/M phase.[2][3]
Modulation of the Bcl-2 Family of Proteins
A critical step in Ro-31-8220-induced apoptosis is the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP). Treatment with Ro-31-8220 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[2][4] Concurrently, there is an upregulation of the pro-apoptotic proteins Bax and Bak.[4] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a crucial determinant for the induction of apoptosis.
Mitochondrial Pathway Activation and Caspase Cascade
The alteration in the Bcl-2 protein ratio leads to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.[5] The activation of caspase-3 is a point of no return in the apoptotic process, leading to the cleavage of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), and ultimately, the dismantling of the cell.[4]
Other Signaling Pathways Implicated
Research suggests that the apoptotic effects of Ro-31-8220 may not be solely dependent on PKC inhibition. The compound has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which can contribute to apoptosis.[6] Additionally, Ro-31-8220 has been found to inhibit CDC2 kinase activity, leading to G2/M cell cycle arrest and apoptosis.[2]
Quantitative Data on Ro-31-8220-Induced Apoptosis
The pro-apoptotic effects of Ro-31-8220 have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: IC50 Values for Growth Inhibition by Ro-31-8220
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | < 5 | [4] |
| 5637 | Bladder Cancer | < 5 | [4] |
| J82 | Bladder Cancer | < 5 | [4] |
| UMUC-3 | Bladder Cancer | < 5 | [4] |
| MB49 | Murine Bladder Cancer | < 5 | [4] |
| AGS | Gastric Cancer | Not specified | [3] |
| Human Brain Tumor Cell Lines (7 lines) | Glioblastoma | ~ 2 | [2] |
| 2F7 | AIDS-Burkitt Lymphoma | 14 | [7] |
| BCBL-1 | AIDS-Primary Effusion Lymphoma | 15 | [7] |
| UMCL01-101 | AIDS-Diffuse Large B Cell Lymphoma | 28 | [7] |
Table 2: Apoptosis Induction in Bladder Cancer Cell Lines Treated with Ro-31-8220
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| T24 | 1 | ~15% | [4][8] |
| T24 | 2 | ~25% | [4][8] |
| 5637 | 1 | ~18% | [4][8] |
| 5637 | 2 | ~30% | [4][8] |
Data are approximate and based on graphical representations in the cited literature.
Table 3: Regulation of Apoptosis-Related Proteins by Ro-31-8220 in Bladder Cancer Cells (T24 and 5637)
| Protein | Function | Effect of Ro-31-8220 | Reference |
| Cleaved PARP | Marker of apoptosis | Enhanced expression | [4] |
| Bax | Pro-apoptotic | Enhanced expression | [4] |
| Bak | Pro-apoptotic | Enhanced expression | [4] |
| Bcl-2 | Anti-apoptotic | Downregulated expression | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Ro-31-8220-induced apoptosis.
Cell Viability and Proliferation Assay (MTT or CCK-8)
Objective: To determine the dose- and time-dependent effects of Ro-31-8220 on cancer cell proliferation.
Protocol:
-
Seed cancer cells (e.g., T24, 5637, AGS) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ro-31-8220 (e.g., 0, 1, 2, 5, 10 µM) for different time points (e.g., 24, 48 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following Ro-31-8220 treatment.
Protocol:
-
Seed cells in 6-well plates and treat with Ro-31-8220 at the desired concentrations and for the specified duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the effect of Ro-31-8220 on the expression levels of key apoptotic regulatory proteins.
Protocol:
-
Treat cells with Ro-31-8220 as described for other assays.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Bak, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To assess the effect of Ro-31-8220 on cell cycle distribution.
Protocol:
-
Treat cells with Ro-31-8220 for the desired time.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing propidium iodide and RNase A.
-
Incubate the cells in the dark to allow for DNA staining and RNA degradation.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Ro-31-8220 is a potent inducer of apoptosis in a range of cancer cell lines. Its primary mechanism of action involves the inhibition of PKC, leading to the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and the activation of the caspase cascade. Additionally, Ro-31-8220 can influence other signaling pathways, such as the JNK and CDC2 kinase pathways, which also contribute to its pro-apoptotic and cell cycle inhibitory effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of Ro-31-8220 and for those studying the intricate signaling networks that govern apoptosis. Further research is warranted to fully elucidate the PKC-independent mechanisms of Ro-31-8220 and to explore its efficacy in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of protein kinase C activity could induce apoptosis in gastric cancer cells by differential regulation of apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C-beta inhibition induces apoptosis and inhibits cell cycle progression in AIDS-related Non-Hodgkin lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of APTO-253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule investigational drug that has demonstrated significant anti-proliferative activity across a range of human malignancies in preclinical studies.[1][2] This technical guide provides an in-depth overview of the in vitro efficacy of APTO-253, focusing on its mechanism of action, quantitative potency in various cancer cell lines, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
APTO-253 exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the c-MYC oncogene.[3] This is achieved through the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, which in turn suppresses its transcription.[3][4] The downregulation of c-MYC protein levels triggers a cascade of downstream events, including the induction of the tumor suppressor Krüppel-like factor 4 (KLF4).[3][4]
The induction of KLF4 by APTO-253 is a critical event that leads to cell cycle arrest at the G0/G1 phase and the subsequent induction of apoptosis (programmed cell death).[3] Studies have shown that APTO-253 treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a crucial role in mediating the G0/G1 cell cycle arrest.[1] The apoptotic response is characterized by the activation of key apoptotic markers.
Interestingly, within the cellular environment, APTO-253 is converted to a complex containing iron, [Fe(253)3], which is considered to be the more active form of the drug.[1] This active complex is also a potent stabilizer of G-quadruplex DNA.[1]
Quantitative Efficacy: IC50 Values
The in vitro potency of APTO-253 has been evaluated across a diverse panel of cancer cell lines, with a particular focus on hematological malignancies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Acute Myeloid Leukemia (AML) | ||
| MV4-11 | Acute Myeloid Leukemia | 240 - 470 |
| KG-1 | Acute Myeloid Leukemia | Varies |
| EOL-1 | Acute Myeloid Leukemia | Varies |
| HL-60 | Acute Myeloid Leukemia | 6.9 - 305 (range for AML lines) |
| Kasumi-1 | Acute Myeloid Leukemia | 6.9 - 305 (range for AML lines) |
| THP-1 | Acute Myeloid Leukemia | 6.9 - 305 (range for AML lines) |
| Lymphoma | ||
| Raji | Burkitt's Lymphoma | 91.9 - 105.4 |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 |
| Various Lymphoma Lines | Non-Hodgkin's Lymphoma | 11 - 190 |
| Other Hematological Malignancies | ||
| Various ALL & CML Lines | Acute Lymphoblastic Leukemia & Chronic Myeloid Leukemia | 39 - 250 |
| Various MM Lines | Multiple Myeloma | 72 - 180 |
| Solid Tumors | ||
| HT-29 | Colon Adenocarcinoma | 40 - 2600 (general range for various malignancies) |
| H460 | Non-Small Cell Lung Cancer | 40 - 2600 (general range for various malignancies) |
| H226 | Squamous Cell Carcinoma/Mesothelioma | 40 - 2600 (general range for various malignancies) |
| SKOV3 | Ovarian Cancer | Varies |
| OVCAR3 | Ovarian Cancer | Varies |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to evaluate the efficacy of APTO-253.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
APTO-253 stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of APTO-253. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with APTO-253 and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest cells after APTO-253 treatment and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of 1 x 10^6 cells/mL.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as c-MYC, KLF4, and p21.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of target genes, such as MYC and KLF4.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Perform qPCR using specific primers for the target genes (MYC, KLF4) and a stable reference gene (e.g., GAPDH, ACTB).
-
Analyze the amplification data to determine the relative mRNA expression levels of the target genes, often using the ΔΔCt method.
Visualizations
The following diagrams illustrate the key signaling pathway of APTO-253 and a typical experimental workflow for its in vitro evaluation.
Caption: APTO-253 signaling pathway.
Caption: Experimental workflow for APTO-253.
References
Preclinical Research on LOR-253: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOR-253, also known as APTO-253, is a novel small molecule anti-cancer agent that has demonstrated significant preclinical activity across a range of hematological malignancies and solid tumors. Its multifaceted mechanism of action, which converges on the inhibition of the MYC oncogene and the induction of the tumor suppressor Krüppel-like factor 4 (KLF4), positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data on LOR-253, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Mechanism of Action
LOR-253 exerts its anti-cancer effects through a unique combination of activities that ultimately lead to cell cycle arrest and apoptosis in cancer cells. The primary mechanisms include the inhibition of c-Myc expression and the induction of the tumor suppressor KLF4. Recent findings also indicate that LOR-253 is converted intracellularly to a ferrous complex, [Fe(253)3], which is believed to be the active form of the drug that stabilizes G-quadruplex DNA.[1][2][3]
Inhibition of c-Myc Expression
LOR-253 targets a G-quadruplex motif in the promoter region of the MYC gene.[4] By stabilizing this G-quadruplex structure, LOR-253 inhibits MYC gene expression, leading to a reduction in both MYC mRNA and protein levels.[1][2][4] This downregulation of the key oncogenic driver c-Myc is a central component of LOR-253's anti-tumor activity.
Induction of KLF4
LOR-253 is a potent inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor that is often silenced in various cancers.[5] The induction of KLF4 by LOR-253 leads to the upregulation of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, which in turn promotes G0/G1 cell-cycle arrest.[1][2][5]
The signaling pathway for LOR-253's dual action is depicted below:
Quantitative Data Summary
The preclinical efficacy of LOR-253 has been demonstrated through in vitro cytotoxicity assays across a broad panel of cancer cell lines and in vivo animal models.
In Vitro Cytotoxicity
LOR-253 exhibits potent cytotoxic activity against various hematologic and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematologic Malignancies | |||
| KG-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |
| THP-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 57 - 1750 | [6] |
| EOL-1 | Acute Myeloid Leukemia (AML) | 57 - 1750 | [6] |
| HL-60 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [5] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [6] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 | [6] |
| Solid Tumors | |||
| H226 | Squamous Cell Carcinoma/Mesothelioma | Not specified | [3] |
| HT-29 | Colon Adenocarcinoma | Not specified | [3] |
| H460 | Non-Small Cell Lung Cancer | Not specified | [3] |
| SKOV3 | Ovarian Cancer | Not specified | [6] |
| OVCAR3 | Ovarian Cancer | Not specified | [6] |
In Vivo Efficacy
LOR-253 has demonstrated significant anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| KG-1 | Acute Myeloid Leukemia (AML) | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Significant tumor growth inhibition | [7] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Significant tumor growth inhibition (p=0.028) | [7] |
| HL-60 | Acute Myeloid Leukemia (AML) | 15 mg/kg, IV, once or twice weekly | Significant tumor growth inhibition, enhanced effect with azacitidine | [7] |
| H226 | Squamous Cell Carcinoma/Mesothelioma | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Improved antitumor activity compared to 2x q14d schedule | [7] |
| HT-29 | Colon Adenocarcinoma | Not specified | Antitumor response | [3] |
| H460 | Non-Small Cell Lung Cancer | Not specified | Antitumor response | [3] |
Pharmacokinetics (Phase I Clinical Trial)
Pharmacokinetic data from a Phase I study in patients with advanced solid tumors showed a dose-dependent increase in Cmax and AUC.[5]
| Dose Range (mg/m²) | Cmax (nM) | Reference |
| 80 - 176 (Day 1) | 1,800 - 4,960 | [5] |
| 80 - 176 (Day 2) | 1,600 - 6,100 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of LOR-253 using a standard MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LOR-253 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of LOR-253 in complete medium.
-
Remove the medium from the wells and add 100 µL of the LOR-253 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.[8]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LOR-253 in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., KG-1)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
LOR-253 formulation for intravenous injection
-
Vehicle control
-
Calipers
-
Anesthetic
Procedure:
-
Cell Implantation:
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer LOR-253 intravenously according to the specified dosing schedule (e.g., 15 mg/kg, twice daily for 2 consecutive days per week).[7]
-
Administer vehicle control to the control group.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight regularly.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specified treatment duration.[10]
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Conclusion
The preclinical data for LOR-253 demonstrate a promising anti-cancer agent with a novel, dual mechanism of action that targets fundamental cancer pathways. Its potent in vitro and in vivo activity, coupled with a manageable safety profile in early clinical trials, supports its continued development for the treatment of various malignancies, particularly acute myeloid leukemia. This technical guide provides a foundational understanding of the preclinical research on LOR-253 to aid researchers and drug development professionals in further investigation and clinical application.
References
- 1. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Ro 31-7837 (APTO-253): A Technical Guide for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-7837, also known as APTO-253 and LOR-253, is a small molecule inhibitor with demonstrated preclinical activity against acute myeloid leukemia (AML). Its primary mechanisms of action involve the targeted suppression of the MYC oncogene and the induction of the tumor suppressor Krüppel-like factor 4 (KLF4). This dual activity leads to cell cycle arrest, apoptosis, and a reduction in leukemic cell proliferation. This technical guide provides a comprehensive overview of this compound for AML research, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Overexpression of the MYC oncogene is a frequent driver of leukemogenesis in AML. This compound (APTO-253) has emerged as a promising therapeutic candidate due to its ability to downregulate MYC expression through the stabilization of G-quadruplex DNA structures in the MYC promoter.[1][2][3] Concurrently, it induces the expression of KLF4, a tumor suppressor often silenced in AML, which in turn promotes the expression of the cell cycle inhibitor p21.[1][2][4] This guide synthesizes the available preclinical data to serve as a resource for researchers investigating the therapeutic potential of this compound in AML.
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted approach targeting key signaling pathways dysregulated in AML:
-
c-Myc Inhibition via G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplex structures in the promoter region of the MYC gene. This stabilization impedes transcriptional machinery, leading to a significant reduction in both MYC mRNA and protein levels.[1][2][3] The downregulation of c-Myc, a critical driver of proliferation and cell cycle progression, is a central component of the compound's anti-leukemic activity.[5][6][7]
-
Induction of Krüppel-like Factor 4 (KLF4): this compound induces the expression of KLF4, a transcription factor with tumor suppressor functions that is often downregulated in AML.[1][2][4] KLF4 plays a crucial role in promoting myeloid differentiation and inhibiting cell proliferation.[8][9]
-
Cell Cycle Arrest and Apoptosis: The inhibition of c-Myc and induction of KLF4 converge to induce G0/G1 cell cycle arrest.[6] This is mediated, in part, by the KLF4-dependent upregulation of the cyclin-dependent kinase inhibitor p21.[1] The disruption of cell cycle progression ultimately triggers apoptosis, or programmed cell death, in AML cells.[6][10]
Quantitative Data
The preclinical efficacy of this compound has been evaluated in various AML cell lines and patient-derived samples. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound (APTO-253) in Hematologic Malignancy Cell Lines [2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 57 - 250 |
| KG-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 |
| EOL-1 | Eosinophilic Leukemia | Data not specified |
| HL-60 | Acute Promyelocytic Leukemia | Data not specified |
| HEL 92.1.7 | Erythroleukemia | Data not specified |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Data not specified |
| SKM-1 | Acute Myeloid Leukemia (AML) | Data not specified |
| THP-1 | Acute Monocytic Leukemia | Data not specified |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | Data not specified |
| Other ALL/CML | Acute Lymphoblastic/Chronic Myeloid Leukemia | 39 - 250 |
| NHL | Non-Hodgkin's Lymphoma | 11 - 190 |
| MM | Multiple Myeloma | 72 - 180 |
Table 2: Activity of this compound (APTO-253) in Primary AML Patient Samples [5][11]
| Patient Samples | Metric | Value |
| AML Patient Samples (n=80) | % with IC50 < 1 µM | 54% |
Table 3: In Vivo Efficacy of this compound (APTO-253) in AML Xenograft Models [3]
| Xenograft Model | Treatment Schedule | Outcome |
| Kasumi-1 AML | 15 mg/kg, IV, twice daily for 2 consecutive days/week for 4 weeks | Significant antitumor activity (p=0.028) |
| KG-1 AML | 15 mg/kg, IV, twice daily for 2 consecutive days/week for 4 weeks | Significant antitumor activity (p=0.0004) |
Experimental Protocols
The following protocols are generalized methodologies based on published research and should be optimized for specific experimental conditions.
Cell Viability Assay (MTS/XTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[3]
-
Drug Preparation: Prepare a stock solution of this compound (APTO-253) in DMSO.[1] Further dilute the stock solution in culture medium to create a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Drug Treatment: Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[3][5]
-
MTS/XTT Reagent Addition: Add 20 µL of MTS or XTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in AML cells following treatment with this compound.
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) and a vehicle control for 24, 48, and 72 hours.[6]
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[12]
-
Washing: Wash the cells once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]
Western Blot Analysis
This protocol is for assessing the protein expression levels of key cell cycle regulators.
-
Cell Lysis: After treatment with this compound, wash AML cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, Cyclin D3, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6][13]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in AML.
Caption: Mechanism of action of this compound in AML.
Caption: General experimental workflow for evaluating this compound in AML cells.
Conclusion
This compound (APTO-253) represents a promising therapeutic agent for acute myeloid leukemia, with a well-defined mechanism of action centered on the inhibition of the c-Myc oncogene and induction of the KLF4 tumor suppressor. The preclinical data robustly support its potent anti-leukemic activity in vitro and in vivo. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the clinical potential of this compound for the treatment of AML. Future research should focus on optimizing dosing strategies, identifying biomarkers of response, and exploring combination therapies to enhance its efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. PU.1 and MYC transcriptional network defines synergistic drug responses to KIT and LSD1 inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deregulated KLF4 Expression in Myeloid Leukemias Alters Cell Proliferation and Differentiation through MicroRNA and Gene Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
LOR-253: A Potential Novel Antiarthritic Agent Targeting Key Pathogenic Pathways in Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LOR-253 (also known as APTO-253) is a small molecule inhibitor of c-Myc and an inducer of Krüppel-like factor 4 (KLF4) that has demonstrated significant antiarthritic potential in preclinical studies. This technical guide provides a comprehensive overview of the core data supporting LOR-253 as a promising therapeutic candidate for rheumatoid arthritis (RA). It details the compound's mechanism of action, summarizes key in vitro and in vivo findings in structured tables, provides detailed experimental protocols for reproducibility, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for RA.
Introduction
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. A key pathological feature of RA is the aggressive, tumor-like behavior of synovial fibroblasts (SFs), which contribute to the inflammatory environment and joint degradation. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects, highlighting the need for novel treatment modalities targeting distinct pathogenic pathways.
LOR-253 has emerged as a potential antiarthritic agent due to its unique dual mechanism of action: the inhibition of the oncoprotein c-Myc and the induction of the tumor suppressor KLF4. Both c-Myc and KLF4 are implicated in the regulation of cellular proliferation, inflammation, and apoptosis, processes that are dysregulated in the RA synovium. Preclinical evidence indicates that LOR-253 can effectively suppress the inflammatory phenotype of RA-SFs and ameliorate disease severity in a murine model of arthritis.
Mechanism of Action
LOR-253 exerts its antiarthritic effects primarily through the modulation of two key transcription factors:
-
Inhibition of c-Myc: c-Myc is a proto-oncogene that is overexpressed in various cancers and has been implicated in inflammatory processes. In the context of RA, c-Myc drives the proliferation of SFs and promotes the production of pro-inflammatory cytokines. LOR-253 inhibits c-Myc expression, thereby reducing the proliferative capacity of SFs and dampening the inflammatory cascade.
-
Induction of Krüppel-like factor 4 (KLF4): KLF4 is a zinc-finger transcription factor with diverse biological functions, including the regulation of cell growth, differentiation, and inflammation. In RA, KLF4 expression is often suppressed. LOR-253 induces the expression of KLF4, which in turn can suppress the inflammatory response in SFs and potentially promote a more quiescent, non-aggressive phenotype.
The interplay between c-Myc and KLF4 is a critical aspect of LOR-253's mechanism of action. These two factors often have opposing effects on gene expression, and by shifting the balance towards KLF4 activity, LOR-253 can effectively counteract the pathogenic processes driven by c-Myc in the arthritic joint.
Ro 31-7837 (APTO-253): A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-7837, also widely known as APTO-253, is a small molecule inhibitor with demonstrated anti-cancer properties. It has garnered significant interest within the research community for its unique mechanism of action that involves the dual targeting of c-Myc expression and the stabilization of G-quadruplex DNA structures. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(5-cyano-2,2-dimethyl-2,3-dihydro-1-benzofuran-3-yl)-1-oxopyridin-1-ium |
| Synonyms | APTO-253, LOR-253 |
| CAS Number | 120280-33-3[1][2][3][4] |
| Molecular Formula | C₁₇H₁₆N₂O₂[2] |
| Molecular Weight | 280.32 g/mol [2] |
| SMILES | N#CC1=CC=C2C(C(C3=--INVALID-LINK--C=CC=C3)CC(C)(C)O2)=C1[2] |
| Solubility | Soluble in DMSO[5] |
Mechanism of Action
This compound exerts its anti-proliferative and pro-apoptotic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the oncoprotein c-Myc and the induction of the tumor suppressor Krüppel-like factor 4 (KLF4).[2][6][7][8]
1. Inhibition of c-Myc Expression through G-quadruplex Stabilization: The promoter region of the MYC gene contains guanine-rich sequences that can fold into secondary structures known as G-quadruplexes. These structures are known to play a role in the regulation of gene transcription. This compound, and its intracellularly formed ferrous complex, stabilize these G-quadruplex structures.[9][10][11] This stabilization is thought to act as a transcriptional repressor, leading to a dose- and time-dependent decrease in c-Myc mRNA and protein levels.[9][12]
2. Induction of Krüppel-like Factor 4 (KLF4): this compound has been shown to induce the expression of KLF4, a transcription factor with tumor suppressor functions.[7][8][12] KLF4 is known to be a negative regulator of the cell cycle and can promote apoptosis.
3. Induction of Apoptosis and Cell Cycle Arrest: The downstream consequences of c-Myc inhibition and KLF4 induction include the potent induction of apoptosis and cell cycle arrest, primarily at the G0/G1 phase.[6][9] This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), an increase in Annexin V staining, and the modulation of cell cycle regulatory proteins such as p21.[9][12][13] Studies have also indicated that this compound can induce apoptosis through a p53-independent pathway involving the upregulation of the pro-apoptotic protein NOXA.[7][14]
The following diagram illustrates the proposed signaling pathway of this compound (APTO-253).
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) values from selected studies are presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.25 ± 0.03 | [12] |
| Raji | Burkitt's Lymphoma | 0.105 ± 0.0024 | [6] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1.387 ± 0.094 | [6] |
| Various AML cell lines | Acute Myeloid Leukemia | 0.057 - 1.75 | [6] |
| Various Lymphoma cell lines | Lymphoma | 0.057 - 1.75 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.[15]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).[15][16][17]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[15]
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the expression levels of key proteins such as c-Myc, KLF4, and cleaved PARP.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.[13]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).[9]
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[10][11]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
G-quadruplex Stabilization Assay (FRET Assay)
A Förster Resonance Energy Transfer (FRET)-based assay can be used to demonstrate the stabilizing effect of this compound on G-quadruplex DNA.
Workflow:
Methodology:
-
Oligonucleotide Preparation: Synthesize an oligonucleotide capable of forming a G-quadruplex (e.g., from the MYC promoter) and label it with a FRET pair (e.g., a donor and an acceptor fluorophore at the ends).
-
Assay Setup: In a suitable buffer, mix the FRET-labeled oligonucleotide with varying concentrations of this compound or its iron complex, Fe(253)₃.[9][10][11]
-
FRET Measurement: Measure the FRET signal as a function of temperature to determine the melting temperature (Tm) of the G-quadruplex in the presence and absence of the compound. An increase in the melting temperature indicates stabilization of the G-quadruplex structure.[9][11]
Conclusion
This compound (APTO-253) is a promising anti-cancer agent with a well-defined, dual mechanism of action involving the inhibition of c-Myc and the induction of KLF4. Its ability to stabilize G-quadruplex DNA represents an innovative approach to targeting a key oncogenic driver. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities of this compound and explore its therapeutic potential in various cancer models.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. tebubio.com [tebubio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. Krüppel-Like Factor 4 and Its Activator APTO-253 Induce NOXA-Mediated, p53-Independent Apoptosis in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. creative-bioarray.com [creative-bioarray.com]
APTO-253: A Technical Guide to its Mechanism of Action and Role in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
APTO-253 is a small molecule that has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[1] This technical guide provides an in-depth overview of APTO-253, focusing on its molecular mechanism, its impact on gene expression, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: G-Quadruplex Stabilization and MYC Inhibition
APTO-253's primary mode of action is the downregulation of MYC expression.[2] This is not achieved through direct binding to the MYC protein, but rather by targeting a unique secondary DNA structure known as a G-quadruplex (G4) located in the promoter region of the MYC gene.[2][3]
Intracellularly, APTO-253 is converted to a ferrous complex, [Fe(253)3].[2][4] Both the parent compound and its iron complex can bind to and stabilize G4 structures.[2] This stabilization in the MYC promoter impedes transcription, leading to a significant reduction in both MYC mRNA and protein levels.[2][5] This targeted approach to MYC inhibition is distinct from other strategies, such as BET bromodomain inhibition, and has been suggested to have a more favorable toxicity profile, notably lacking the myelosuppression often associated with other anti-cancer agents.[1][2]
Signaling Pathway of APTO-253
Caption: APTO-253 intracellular signaling cascade.
Impact on Gene Expression and Cellular Processes
The inhibition of MYC by APTO-253 triggers a cascade of downstream events that collectively halt cell proliferation and induce apoptosis.
-
Cell Cycle Arrest: APTO-253 treatment leads to a robust G0/G1 cell cycle arrest.[2][6] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2][7] Concurrently, there is a decrease in the levels of key cell cycle proteins, CDK4 and Cyclin D3.[5]
-
Induction of Apoptosis: Prolonged exposure to APTO-253 induces programmed cell death.[2][5] This is evidenced by an increase in Annexin V staining and the cleavage of PARP (poly ADP-ribose polymerase).[2][5]
-
Upregulation of KLF4: APTO-253 has been shown to induce the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can promote cell cycle arrest and apoptosis.[5][8]
-
DNA Damage Response: APTO-253 treatment also activates DNA damage and cellular stress response pathways.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of APTO-253 across various cancer cell lines.
Table 1: IC50 Values of APTO-253 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.25 ± 0.03 µM | [5] |
| KG-1 | Acute Myeloid Leukemia | Varies (57 nM to 1.75 µM) | [2][6] |
| EOL-1 | Acute Myeloid Leukemia | Varies (57 nM to 1.75 µM) | [2][6] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM | [8] |
| Raji/253R | APTO-253 Resistant Raji | 1387 ± 94 nM | [8] |
| Various | Solid Tumors, Leukemias, Lymphomas | 57 nM to 1.75 µM | [2] |
Table 2: Effect of APTO-253 on Gene and Protein Expression
| Gene/Protein | Effect | Cell Line(s) | Reference |
| MYC mRNA | Downregulation | AML cell lines | [2][5] |
| MYC Protein | Downregulation | AML cell lines | [2][5] |
| p21 (CDKN1A) | Upregulation | AML cell lines | [2][7] |
| KLF4 | Upregulation | AML cell lines | [5] |
| CDK4 | Downregulation | AML cell lines | [5] |
| Cyclin D3 | Downregulation | AML cell lines | [5] |
| Cleaved PARP | Upregulation | AML cell lines | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments used in the characterization of APTO-253.
Cell Viability Assay
This protocol is used to determine the concentration of APTO-253 that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of APTO-253 (e.g., 0.01 to 10 µM) for 48-72 hours.
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of APTO-253 and fitting the data to a dose-response curve.
Western Blotting
This technique is used to detect changes in protein expression levels.
-
Cell Lysis: Treat cells with APTO-253 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MYC, p21, CDK4, Cyclin D3, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify changes in mRNA expression.
-
RNA Extraction: Treat cells with APTO-253, then extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the genes of interest (e.g., MYC, CDKN1A, KLF4, and a housekeeping gene like GAPDH).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR system.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of APTO-253.
Clinical Development and Future Directions
APTO-253 has undergone Phase 1 clinical trials for the treatment of relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS).[9][10] While early studies demonstrated MYC repression in patients, the clinical development of APTO-253 was ultimately discontinued.[11][12] Despite this, the unique mechanism of action of APTO-253, particularly its ability to target G-quadruplexes and inhibit MYC without causing significant myelosuppression, remains an area of interest for the development of future anti-cancer therapeutics.[2][11] Further research into G-quadruplex stabilizers may yield novel drug candidates with improved clinical efficacy.
References
- 1. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. escholarship.org [escholarship.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers | PM360 [pm360online.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
An In-depth Technical Guide to the Pharmacodynamics of LOR-253
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of LOR-253 (also known as APTO-253), a novel anti-cancer agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical and early-phase clinical data.
Core Mechanism of Action
LOR-253 is a small molecule that exhibits a multi-faceted mechanism of action primarily centered on the inhibition of c-Myc expression, stabilization of G-quadruplex DNA, and induction of the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2][3][4] These actions collectively lead to cell cycle arrest, apoptosis, and the suppression of tumor growth in various cancer models, particularly in acute myeloid leukemia (AML).[1][2][3]
The antitumor activity of LOR-253 is also linked to its ability to modulate intracellular labile zinc homeostasis. By reducing the levels of this exchangeable zinc pool, LOR-253 initiates signaling cascades that result in cell cycle arrest.[5]
Signaling Pathways
The primary signaling pathway influenced by LOR-253 involves the induction of KLF4. KLF4 is a tumor suppressor that is often downregulated in cancer cells.[6][7] LOR-253 upregulates KLF4 expression, which in turn transcriptionally represses cyclin D1 by displacing the positive regulator Sp1 from its promoter.[5] This leads to a G1/S phase cell cycle arrest.[1][5]
Another key mechanism involves the downregulation of the zinc-sensor, metal transcription factor 1 (MTF-1).[5][8] MTF-1 directly activates the transcription of the cyclin D1 promoter. By downregulating MTF-1, LOR-253 further contributes to the suppression of cyclin D1 and subsequent cell cycle arrest.[5]
Furthermore, LOR-253 has been shown to stabilize G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene.[1][9] This stabilization inhibits MYC transcription, leading to decreased levels of c-Myc protein, a critical driver of proliferation in many cancers.[1][9] The downregulation of c-Myc contributes to the induction of apoptosis and cell cycle arrest.[10][11]
In AML cells, LOR-253 has been shown to induce the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that is transcriptionally regulated by KLF4, further contributing to cell cycle arrest.[10][12] The compound also triggers DNA damage response pathways.[1][9][11]
Caption: Signaling pathway of LOR-253 leading to anti-cancer effects.
Quantitative Data
The following tables summarize the quantitative data available for LOR-253 from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of LOR-253
| Cell Line | Cancer Type | IC50 Value | Reference |
| Acute Myeloid Leukemia (AML) | Leukemia | 57 nM to 1.75 µM | [1] |
| Lymphoma | Lymphoma | 57 nM to 1.75 µM | [1] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM | [1] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 nM | [1] |
| SKOV3 | Ovarian Cancer | Not specified | [1] |
| OVCAR3 | Ovarian Cancer | Not specified | [1] |
| HCC1187 | Triple-Negative Breast Cancer | Not specified | [13] |
| HCC38 | Triple-Negative Breast Cancer | Not specified | [13] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [13] |
Table 2: In Vivo Efficacy and Dosing of LOR-253
| Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Human Colon Carcinoma (HT-29) Xenograft in CD-1 Nude Mice | Colon Cancer | 2 mg/kg IV bolus, continuously for 5 days | Minimum effective dose | [5] |
| Non-Small Cell Lung Cancer (H460) Xenograft in CD-1 Nude Mice | Non-Small Cell Lung Cancer | 2 mg/kg IV bolus, continuously for 5 days | Minimum effective dose | [5] |
| CD-1 Nude Mice | Not applicable | 30 mg/kg | Maximum tolerated dose | [5] |
| Collagen-Induced Arthritis (CIA) Model | Not applicable (Arthritis) | 15 mg/kg IV, twice per day for 2 consecutive days per week for 14 days | Significant preventive and therapeutic activity | [1][2] |
Table 3: Phase I Clinical Trial Data for LOR-253
| Parameter | Value | Reference |
| Patient Population | Advanced solid tumors resistant to standard therapies | [14] |
| Number of Patients | 27 | [6][14] |
| Dose Levels | 20 to 229 mg/m² | [14] |
| Most Common Adverse Event | Grade 1 or 2 fatigue | [14] |
| Efficacy (evaluable patients, n=17) | 41% achieved stable disease (RECIST) | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of LOR-253 that inhibits 50% of cell growth.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of LOR-253 for a specified period (e.g., 48, 72, or 120 hours).[9]
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo).
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 of LOR-253.
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins (e.g., c-Myc, KLF4, p21) following LOR-253 treatment.
-
Methodology:
-
Cells are treated with LOR-253 or vehicle control for a specified time.
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of LOR-253 on cell cycle distribution.
-
Methodology:
-
Cells are treated with LOR-253 or vehicle control for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software (e.g., FlowJo, ModFit).[9]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of LOR-253 in a living organism.
-
Methodology:
-
Human cancer cells (e.g., HT-29, H460) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[5]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives LOR-253 via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle control.[5]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Caption: Workflow for an in vivo xenograft study of LOR-253.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. APTO-253 | Apoptosis | c-Myc | KLF | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lorus Therapeutics Announces Successful Dose Escalation Of Its Phase I Clinical Trial Of LOR-253 And Initiation Of A Biomarker Clinical Study In Cancer Patients [clinicalleader.com]
- 7. biospace.com [biospace.com]
- 8. Lorus Therapeutics Inc. Presents New Findings for First-in-class Anticancer Drug Candidate LOR-253 - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. LOR253 - Biochemicals - CAT N°: 36773 [bertin-bioreagent.com]
- 14. Lorus reports positive results from a phase I trial of anticancer agent LOR-253 - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ro 31-7837
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 31-7837 is a synthetic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. These application notes provide a detailed framework for the in vitro evaluation of this compound, focusing on its effects on MMP activity and cell proliferation.
The following protocols are based on methodologies established for structurally related MMP inhibitors, such as Ro 31-9790, which has been shown to inhibit MMP-2 activity and the proliferation of rat mesangial cells.[1] These cells are a relevant model as they constitutively express MMP-2, providing a robust system for assessing the efficacy of MMP inhibitors.[1]
Data Presentation
Table 1: Inhibitory Effect of this compound on MMP-2 Activity (Hypothetical Data)
| Concentration of this compound (nM) | MMP-2 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 62 | 3.9 |
| 100 | 25 | 2.5 |
| 1000 | 8 | 1.2 |
Note: This data is illustrative and represents the expected dose-dependent inhibition of MMP-2 by this compound.
Table 2: Effect of this compound on Rat Mesangial Cell Proliferation (Hypothetical Data)
| Concentration of this compound (µM) | Cell Proliferation (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 6.1 |
| 0.1 | 92 | 5.5 |
| 1 | 75 | 4.7 |
| 10 | 48 | 3.8 |
| 100 | 21 | 2.1 |
Note: This data is illustrative and represents the expected dose-dependent inhibition of cell proliferation by this compound.
Experimental Protocols
Rat Mesangial Cell Culture
Objective: To culture and maintain rat mesangial cells for use in subsequent assays.
Materials:
-
Rat Mesangial Cells (e.g., from a commercial supplier)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved rat mesangial cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
MMP-2 Activity Assay (Gelatin Zymography)
Objective: To determine the inhibitory effect of this compound on the activity of secreted MMP-2 from rat mesangial cells.
Materials:
-
Conditioned medium from rat mesangial cells
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels (10%) copolymerized with gelatin (1 mg/mL)
-
Tris-Glycine SDS sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Seed rat mesangial cells in 6-well plates and grow to near confluency.
-
Wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 24 hours to collect conditioned medium.
-
Treat the conditioned medium with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Mix the treated conditioned medium with non-reducing sample buffer.
-
Load equal amounts of protein onto the gelatin-containing SDS-PAGE gel without prior boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS.
-
Incubate the gel in zymogram developing buffer for 16-24 hours at 37°C.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background.
-
Quantify the bands using densitometry software. The areas of clearance indicate MMP-2 activity.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of rat mesangial cells.
Materials:
-
Rat mesangial cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed rat mesangial cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in the incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).
-
Incubate the cells for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Mechanism of action of this compound as an MMP inhibitor.
References
Application Notes and Protocols for APTO-253 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule that has demonstrated potent anti-cancer activity in a range of preclinical models. Its mechanism of action involves the inhibition of c-Myc expression and the stabilization of G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] Notably, APTO-253 has shown efficacy in murine xenograft models of both solid tumors and hematologic malignancies, such as Acute Myeloid Leukemia (AML).[2][5] A significant advantage observed in these preclinical studies is the lack of myelosuppression, a common dose-limiting toxicity for many chemotherapeutic agents.[2][5] Although clinical development of APTO-253 has been discontinued, the preclinical data provides valuable insights for researchers investigating c-Myc inhibitors and related pathways.
These application notes provide a comprehensive overview of the reported dosages, administration schedules, and experimental protocols for the use of APTO-253 in various animal models based on available preclinical data.
Data Presentation: APTO-253 Dosage in Animal Models
The following tables summarize the quantitative data on APTO-253 dosage and administration in different preclinical models.
Table 1: APTO-253 Dosage in Hematologic Malignancy Xenograft Models
| Animal Model | Cancer Type | Cell Line | Dosage | Route of Administration | Dosing Schedule | Reference |
| Athymic Nude Mice | Acute Myeloid Leukemia (AML) | KG-1 | 15 mg/kg | Intravenous (IV) | Twice per day (bid) for 2 consecutive days per week (2x q7d) for the duration of the study. | [5] |
| Athymic Nude Mice | Acute Myeloid Leukemia (AML) | Kasumi-1 | 15 mg/kg | Intravenous (IV) | Twice per day (bid) for 2 consecutive days per week (2x q7d). | [5] |
| Athymic Nude Mice | Acute Myeloid Leukemia (AML) | THP-1 | 15 mg/kg | Intravenous (IV) | Twice per day (bid) for 2 consecutive days per week (2x q7d). | [5] |
| Athymic Nude Mice | Acute Myeloid Leukemia (AML) | HL-60 | 15 mg/kg | Intravenous (IV) | Once or twice per day for 1 or 2 consecutive days per week for 3 weeks. | [5] |
Table 2: APTO-253 Dosage in Other Animal Models
| Animal Model | Disease Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| DBA/1J Male Mice | Collagen-Induced Arthritis (CIA) | 15 mg/kg | Intravenous (IV) | Twice per day for 2 consecutive days per week for 14 days. | [4] |
Signaling Pathway and Experimental Workflow Visualizations
APTO-253 Mechanism of Action
Caption: APTO-253 mechanism of action leading to apoptosis.
In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 1: Establishment of an Acute Myeloid Leukemia (AML) Xenograft Model
This protocol describes the establishment of an AML xenograft model in immunodeficient mice using human AML cell lines.
Materials:
-
Human AML cell line (e.g., KG-1, Kasumi-1, THP-1, HL-60)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Sterile phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Cell Culture: Culture the selected human AML cell line according to standard cell culture protocols to achieve a sufficient number of cells for implantation. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting and Preparation:
-
Harvest the AML cells from culture flasks.
-
Wash the cells twice with sterile PBS by centrifugation.
-
Resuspend the cell pellet in sterile PBS at a final concentration of 1 x 10^7 cells per 100-200 µL.[5]
-
Determine cell viability using the trypan blue exclusion method. Viability should be greater than 90%.
-
-
Tumor Cell Implantation:
-
Anesthetize the immunodeficient mice.
-
Inject 1 x 10^7 human AML cells in a volume of 100-200 µL intravenously (IV) via the tail vein.[5]
-
-
Tumor Establishment and Monitoring:
-
Monitor the mice regularly for signs of tumor engraftment and disease progression. This can include monitoring for weight loss, hind-limb paralysis, or other clinical signs.
-
For subcutaneous models, tumor growth can be monitored by caliper measurements.
-
Protocol 2: In Vivo Efficacy Study of APTO-253 in an AML Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of APTO-253 in an established AML xenograft model.
Materials:
-
Established AML xenograft mice (from Protocol 1)
-
APTO-253, formulated for intravenous injection
-
Vehicle control solution
-
Calipers for tumor measurement (for subcutaneous models)
-
Animal balance
Procedure:
-
Randomization: Once tumors are established (e.g., palpable for subcutaneous models or at a designated time point for disseminated models), randomize the mice into treatment and control groups (e.g., n=5-10 mice per group).[5]
-
Treatment Administration:
-
APTO-253 Group: Administer APTO-253 intravenously at a dose of 15 mg/kg. The recommended dosing schedule is twice per day (e.g., with a 6-8 hour interval) for two consecutive days, followed by a five-day break (2x q7d).[5]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution following the same schedule as the treatment group.
-
-
Monitoring:
-
Measure tumor volume (for subcutaneous models) 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or when animals show signs of significant morbidity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the APTO-253 treated group and the vehicle control group.
-
Analyze changes in body weight to assess treatment-related toxicity.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols. The discontinuation of the clinical development of APTO-253 should be considered when planning new research with this compound.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Notes and Protocols for LC-MS/MS Quantification of Ro 31-7837
Introduction
This document provides a detailed methodology for the sensitive and accurate quantification of Ro 31-7837 and its metabolite, Ro 31-6930, in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust bioanalytical assay for pharmacokinetic studies. The method utilizes online solid-phase extraction (SPE) coupled with column-switching high-performance liquid chromatography (HPLC) and detection by atmospheric pressure chemical ionization (APCI) tandem mass spectrometry.
Quantitative Method Summary
The following tables summarize the key quantitative parameters of this validated LC-MS/MS method for this compound and its metabolite Ro 31-6930.[1][2][3]
Table 1: Method Validation Parameters
| Parameter | This compound | Ro 31-6930 |
| Matrix | Rat Plasma | Rat Plasma |
| Concentration Range | 0.25 - 100 ng/mL | 0.25 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.25 ng/mL |
| Mean Precision (%CV) | 3.7% | 3.5% |
| Mean Accuracy | 101% | 106% |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Description |
| Sample Preparation | |
| Initial Step | Protein precipitation with ethanol. |
| Sample Cleanup | Online SPE with a standard bore trapping column (LC-ABZ, 20x4.6 mm).[2][3] |
| Liquid Chromatography | |
| Analytical Column | Kromasil C18 (125x4.0 mm).[1][2][3] |
| Mode | Reversed-phase, column-switching HPLC.[1][2][3] |
| Mass Spectrometry | |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI).[1][2][3] |
| Detection Mode | Selected Reaction Monitoring (SRM).[1][2][3] |
Detailed Experimental Protocols
Materials and Reagents
-
This compound and Ro 31-6930 reference standards
-
Internal Standard (IS) - Note: While not explicitly mentioned in the source abstracts, a suitable stable isotope-labeled version of this compound or a structural analog would be appropriate.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Ethanol
-
Formic acid (or other appropriate mobile phase modifier)
-
Control rat plasma
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, Ro 31-6930, and the IS in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working standard solutions for the calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike control rat plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL) and QC samples (e.g., low, mid, and high concentrations).
Sample Preparation Protocol
-
Aliquot 0.5 mL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.[1][2][3]
-
Add the internal standard solution.
-
Precipitate proteins by adding a fixed volume of cold ethanol.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer a 1 mL aliquot of the supernatant for injection into the LC-MS/MS system.[2][3]
LC-MS/MS System and Conditions
-
HPLC System: An HPLC system capable of column switching.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an APCI source.
LC Method:
-
Column Switching:
-
Inject the 1 mL supernatant onto the trapping column.
-
Wash the trapping column with a high-aqueous mobile phase to remove salts and polar interferences.
-
Switch the valve to backflush the trapped analytes from the trapping column onto the analytical column using the analytical mobile phase gradient.[1][2]
-
-
Mobile Phase and Gradient: Specific details on the mobile phase composition and gradient program are not provided in the source material and would need to be optimized. A typical reversed-phase gradient would involve water and an organic solvent like acetonitrile or methanol, both with a small amount of acid like formic acid.
MS Method:
-
Ionization Mode: APCI, positive or negative ion mode (to be optimized for this compound).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor and product ion m/z values for this compound, Ro 31-6930, and the IS need to be determined by direct infusion of the individual compounds.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for APTO-253
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule inhibitor of c-Myc expression with potent anti-proliferative activity across a range of human malignancies.[1][2] It has been shown to induce cell cycle arrest at the G0/G1 phase, trigger apoptosis, and upregulate the tumor suppressor Krüppel-like factor 4 (KLF4).[3][4][5] The mechanism of action of APTO-253 involves the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, leading to the downregulation of its transcription.[3][5] Notably, within the cellular environment, APTO-253 undergoes a transformation, chelating iron to form a more active ferrous complex, [Fe(253)3].[1] This document provides detailed protocols for the preparation and handling of APTO-253 solutions, summarizes its stability, and outlines its biological effects in various cancer cell lines.
Data Presentation
Solubility and Stability of APTO-253
| Parameter | Solvent | Concentration | Method | Storage Temperature | Stability | Reference |
| Solubility | DMSO | 25 mg/mL (68.05 mM) | Ultrasonic, warming, heat to 60°C | Room Temperature | - | [1] |
| DMSO | 73 mg/mL (198.7 mM) | Use fresh, non-hygroscopic DMSO | Room Temperature | - | [3] | |
| Water | Insoluble | - | - | - | [3] | |
| Ethanol | Insoluble | - | - | - | [3] | |
| Stability of Powder | - | - | - | -20°C | 3 years | [3] |
| 4°C | 2 years | |||||
| Stability of Stock Solution | DMSO | - | Aliquoted | -80°C | 6 months | [1] |
| Aliquoted | -20°C | 1 month | [1][3] |
Note: The stability of APTO-253 in aqueous solutions, such as cell culture media, has not been extensively reported. Given its insolubility in water, it is recommended to prepare fresh dilutions from the DMSO stock solution for each experiment and use them promptly. A historical clinical hold on APTO-253 was partly due to a solubility problem, underscoring the importance of proper solution preparation.[5]
In Vitro Activity of APTO-253
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | 120 hours | [1][2] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 ± 98.5 | 120 hours | [1][2] |
| MV4-11 | Acute Myeloid Leukemia | ~250 | 120 hours | [6] |
| KG-1 | Acute Myeloid Leukemia | ~600 | - | [7] |
| EOL-1 | Eosinophilic Leukemia | ~300 | - | [7] |
| Various AML and Lymphoma Lines | Hematologic Malignancies | 57 - 1750 | - | [3][5] |
| HT-29 | Colon Adenocarcinoma | - | - | [2] |
| H460 | Non-Small Cell Lung Cancer | - | - | [2] |
| H226 | Squamous Cell Carcinoma/Mesothelioma | - | - | [2] |
Experimental Protocols
Protocol 1: Preparation of APTO-253 Stock Solution (10 mM in DMSO)
Materials:
-
APTO-253 powder
-
Anhydrous/non-hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Allow the APTO-253 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of APTO-253 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, use 3.67 mg of APTO-253 per 1 mL of DMSO.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, warm the solution by placing the tube in a 60°C water bath or heat block for 5-10 minutes.[1]
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Protocol 2: In Vitro Cell-Based Assays
Materials:
-
APTO-253 stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
-
Cancer cell lines of interest
-
Sterile, tissue culture-treated plates
-
Standard cell viability assay reagents (e.g., MTS, MTT)
Procedure:
-
Culture cells to the desired confluency in their recommended growth medium.
-
Prepare a working solution of APTO-253 by diluting the 10 mM DMSO stock solution in cell culture medium to the desired final concentrations. It is critical to prepare these dilutions fresh for each experiment.
-
To minimize DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v).
-
Seed the cells in tissue culture plates at the appropriate density for the planned assay (e.g., cell viability, apoptosis, cell cycle analysis).
-
After allowing the cells to adhere (for adherent cell lines), replace the medium with the medium containing the various concentrations of APTO-253. Include a vehicle control (medium with the same final concentration of DMSO as the highest APTO-253 concentration).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72, or 120 hours).
-
At the end of the incubation period, perform the desired downstream analysis (e.g., assess cell viability using an MTS assay, analyze apoptosis by flow cytometry after Annexin V/PI staining, or evaluate cell cycle distribution).
Protocol 3: In Vivo Formulation of APTO-253
Materials:
-
APTO-253 powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure: This protocol is based on a formulation with a final concentration of 2.3 mg/mL. Adjustments may be necessary based on the desired final concentration and dosing volume.
-
Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of APTO-253.
-
First, dissolve the APTO-253 powder in the DMSO portion of the vehicle.
-
Sequentially add the PEG300, Tween-80, and finally the saline, mixing thoroughly after each addition.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use for in vivo experiments.
Visualizations
APTO-253 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. APTO-253 | Apoptosis | c-Myc | KLF | TargetMol [targetmol.com]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of c-Myc after LOR-253 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOR-253 (also known as APTO-253) is a small molecule inhibitor of c-Myc expression, a critical transcription factor frequently dysregulated in human cancers.[1][2] Its mechanism of action involves the induction of the tumor suppressor Krüppel-like factor 4 (KLF4) and the stabilization of G-quadruplex DNA structures in the MYC promoter region, leading to transcriptional repression.[1][3][4][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the reduction of c-Myc protein levels in cancer cell lines following treatment with LOR-253.
Data Presentation: Efficacy of LOR-253 in Downregulating c-Myc
The following table summarizes the effective concentrations of LOR-253 that lead to the downregulation of c-Myc and induce cytotoxic effects in various cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration (c-Myc Downregulation) | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 500 nM | 57 nM - 1.75 µM (range for AML lines) | [1] |
| KG-1 | Acute Myeloid Leukemia (AML) | 500 nM | 57 nM - 1.75 µM (range for AML lines) | |
| EoL-1 | Acute Myeloid Leukemia (AML) | 500 nM | 57 nM - 1.75 µM (range for AML lines) | |
| Raji | Burkitt's Lymphoma | Not explicitly stated for c-Myc | 105 ± 2.4 nM | [1] |
| SKOV3 | Ovarian Cancer | 5 µM (induces KLF4 expression) | Not Specified | [1] |
| OVCAR3 | Ovarian Cancer | 5 µM (induces KLF4 expression) | Not Specified | [1] |
| HCC1187, HCC38, MDA-MB-468 | Triple-Negative Breast Cancer | 5 and 10 µM (induces KLF4 and apoptosis) | Not Specified |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of LOR-253 leading to c-Myc inhibition and the general workflow for the Western blot analysis.
References
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Analysis Using Ro 31-7837
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-7837 is a member of the bisindolylmaleimide family of compounds, which are known inhibitors of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of PKC signaling is implicated in various diseases, notably cancer, making PKC inhibitors like this compound valuable tools for research and potential therapeutic development. One of the key cellular processes modulated by PKC inhibition is apoptosis, or programmed cell death. This application note provides a detailed protocol for the induction of apoptosis using a close analog, Ro 31-8220, and its quantitative analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound and Apoptosis
While this compound is a known PKC inhibitor, studies on the closely related compound Ro 31-8220 suggest that its pro-apoptotic effects may occur through pathways independent of PKC inhibition. Research indicates that these compounds can induce apoptosis via the intrinsic mitochondrial pathway. This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The anti-apoptotic protein Bcl-2 has been shown to counteract this effect.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes representative data for the dose-dependent effect of Ro 31-8220 on the induction of apoptosis in the human promyelocytic leukemia cell line, HL-60, after a 24-hour treatment. Data is presented as the percentage of cells in each quadrant of a flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining.
| Ro 31-8220 Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 0.5 | 85.6 | 8.3 | 4.2 | 1.9 |
| 1.0 | 68.4 | 18.5 | 10.3 | 2.8 |
| 2.0 | 45.1 | 35.7 | 15.6 | 3.6 |
| 5.0 | 20.3 | 50.1 | 24.5 | 5.1 |
Experimental Protocols
This section provides a detailed methodology for inducing apoptosis with Ro 31-8220 (as a proxy for this compound) and analyzing the apoptotic cell population using flow cytometry.
Materials and Reagents
-
Ro 31-8220 (or this compound)
-
HL-60 cells (or other suitable cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure
1. Cell Culture and Treatment
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Prepare a stock solution of Ro 31-8220 in DMSO.
-
Treat the cells with varying concentrations of Ro 31-8220 (e.g., 0.5, 1, 2, 5 µM) for 24 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of the compound.
2. Cell Harvesting and Staining
-
After the incubation period, collect the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Visualizations
Signaling Pathway of this compound Analog-Induced Apoptosis
Caption: this compound analog-induced apoptosis pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis analysis via flow cytometry.
Application Notes and Protocols: G-quadruplex Stabilization Assay Using APTO-253
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2][3] Its mechanism of action involves the stabilization of G-quadruplex (G4) secondary structures in the promoter regions of oncogenes, most notably c-MYC.[1][4][5] G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, and their stabilization can act as a transcriptional repressor.[5][6]
Interestingly, APTO-253 undergoes an intracellular conversion to a ferrous complex, [Fe(253)3], which is believed to be the more active form of the drug.[5] Both the parent compound and its iron complex have been shown to bind to and stabilize G-quadruplexes in the promoters of c-MYC and KIT, as well as in telomeric regions, leading to the downregulation of c-Myc, cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis.[4][5][7]
These application notes provide detailed protocols for assessing the G-quadruplex stabilizing properties of APTO-253 and its derivatives using Fluorescence Resonance Energy Transfer (FRET) melting assays and Polymerase Chain Reaction (PCR) stop assays.
Data Presentation
G-quadruplex Stabilization by the Active Ferrous Complex of APTO-253, Fe(253)3
The stabilizing effect of the active ferrous complex of APTO-253, Fe(253)3, on various G-quadruplex structures has been quantified using FRET-melting assays. The change in the melting temperature (ΔT½) indicates the extent of stabilization.
| G-Quadruplex Sequence | ΔT½ (°C) vs. Concentration Slope (Fe(253)3) | ΔT½ (°C) vs. Concentration Slope (TMPyP4 - Control) |
| Telomeric | 7.7 ± 2.7 | 10.67 ± 1.23 |
| c-MYC Promoter | 5.07 ± 1.56 | 5.62 ± 0.75 |
| rRNA | 4.6 ± 1.1 | 5.6 ± 0.88 |
Data adapted from a 2017 study on the interaction of APTO-253 with G-quadruplex DNA.[8]
Cellular Activity of APTO-253 in Cancer Cell Lines
APTO-253 exhibits potent cytotoxic and anti-proliferative effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 250 ± 30 |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 |
| Various AML cell lines | Acute Myeloid Leukemia | 57 - 1750 |
| Various Lymphoma cell lines | Lymphoma | 57 - 1750 |
IC50 values are for cytotoxicity or anti-proliferative effects and are compiled from multiple studies.[1][2][7]
Experimental Protocols
FRET-Melting Assay for G-quadruplex Stabilization
This assay measures the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon binding of a stabilizing ligand like APTO-253.
a. Materials and Reagents:
-
Dual-labeled oligonucleotide probes (5'-Fluorophore, 3'-Quencher). Examples:
-
c-MYC: 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-BHQ1-3'
-
KIT: 5'-FAM-CGGGCGGGCGCGAGGGAGGGGG-BHQ1-3'
-
Telomere (H-Tel): 5'-FAM-GGGTTAGGGTTAGGGTTAGGG-BHQ1-3'
-
-
APTO-253 and/or pre-formed Fe(253)3 complex
-
Assay Buffer: 10 mM Lithium cacodylate, pH 7.2, containing 100 mM KCl
-
Nuclease-free water
-
DMSO (for dissolving compounds)
-
Real-time PCR instrument with melting curve analysis capability
b. Protocol:
-
Prepare a 2 µM working solution of the dual-labeled oligonucleotide probe in the assay buffer.
-
Heat the oligonucleotide solution to 95°C for 5 minutes and then let it cool slowly to room temperature to facilitate G-quadruplex formation.
-
Prepare a serial dilution of APTO-253 or Fe(253)3 in DMSO.
-
In a 96-well PCR plate, add the annealed oligonucleotide solution.
-
Add the compound dilutions to the wells to achieve final concentrations typically ranging from 0.1 to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a "no-ligand" control with DMSO only.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Perform the FRET-melting experiment using a real-time PCR instrument. A typical program would be:
-
Hold at 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 1°C per minute, measuring fluorescence at each interval.
-
-
Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve represents the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the samples containing the compound.
PCR Stop Assay
This assay is based on the principle that a stabilized G-quadruplex structure can block the progression of DNA polymerase, leading to a truncated PCR product.
a. Materials and Reagents:
-
Template oligonucleotide containing the G-quadruplex forming sequence (e.g., c-MYC, KIT, or Telomeric sequence).
-
Forward and Reverse Primers flanking the G-quadruplex region.
-
Taq DNA Polymerase and corresponding PCR buffer.
-
dNTPs.
-
APTO-253 or Fe(253)3 complex.
-
Thermocycler.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
DNA visualization method (e.g., SYBR Green or autoradiography if using radiolabeled primers).
b. Protocol:
-
Design primers that anneal upstream and downstream of the G-quadruplex forming sequence in the template DNA.
-
Set up PCR reactions in a final volume of 20-50 µL. Each reaction should contain:
-
PCR buffer (1X)
-
dNTPs (typically 200 µM each)
-
Forward and Reverse primers (typically 0.2-0.5 µM each)
-
Template DNA (typically 10-50 ng)
-
Taq DNA Polymerase (1-2.5 units)
-
-
Add APTO-253 or Fe(253)3 to the reactions at various concentrations (e.g., 1, 5, 10, 50 µM). Include a no-ligand control.
-
Perform the PCR with the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 3-5 minutes.
-
25-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Analyze the PCR products on a denaturing polyacrylamide gel (e.g., 12-15%).
-
Visualize the DNA bands. A decrease in the intensity of the full-length PCR product and the appearance of a shorter band corresponding to the polymerase stopping at the G-quadruplex site indicates stabilization of the structure by the compound.
Visualizations
Caption: Experimental workflows for FRET-melting and PCR stop assays.
Caption: APTO-253 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Imaging of LOR-253 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
LOR-253 (also known as APTO-253) is a first-in-class small molecule with anti-cancer properties.[1] Its mechanism of action involves the induction of the tumor suppressor Krüppel-like factor 4 (KLF4) and the inhibition of the oncoprotein c-Myc.[1][2][3][4][5] LOR-253 has also been shown to modulate intracellular zinc homeostasis and stabilize G-quadruplex DNA.[2][4][6] Preclinical studies have demonstrated its anti-tumor efficacy in various xenograft models, including colon and non-small cell lung cancer.[2][7] Furthermore, a Phase I clinical trial has been completed in patients with advanced or metastatic solid tumors.[1][8][9]
These application notes provide a comprehensive guide for the in vivo imaging of tumors treated with LOR-253. The protocols outlined below are designed to enable researchers to non-invasively monitor tumor response and understand the pharmacodynamic effects of LOR-253 in preclinical models.
Mechanism of Action and Signaling Pathway
LOR-253 exerts its anti-tumor effects through a multi-faceted mechanism. A key action is the induction of KLF4, a tumor suppressor that is often downregulated in cancer.[1] This leads to cell cycle arrest and apoptosis.[1][2] Concurrently, LOR-253 inhibits the expression of c-Myc, a critical oncogene involved in cell proliferation.[2][3]
Preclinical and Clinical Efficacy of LOR-253
The following tables summarize the available quantitative data from preclinical and clinical studies of LOR-253.
Table 1: Summary of Preclinical In Vivo Efficacy of LOR-253
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Human Colon Carcinoma (HT-29) Xenograft | 2 mg/kg (minimum effective dose), IV bolus, 5 consecutive days | Potent anti-tumor efficacy | [2] |
| Human Non-Small Cell Lung Cancer (H460) Xenograft | 2 mg/kg (minimum effective dose), IV bolus, 5 consecutive days | Potent anti-tumor efficacy | [2] |
| Human Squamous Cell Carcinoma/Mesothelioma (H226) Xenograft | Not specified | Anti-tumor response | [7] |
| Human Acute Myelogenous Leukemia (KG1) Xenograft | Not specified | Anti-tumor response | [7] |
Table 2: Summary of Phase I Clinical Trial Results of LOR-253 in Advanced Solid Tumors
| Number of Evaluable Patients | Best Overall Response | Duration of Stable Disease | Reference |
| 21 | Stable Disease (SD) in 5 patients (23.8%) | 3.6 to 8.4 months | [10] |
Experimental Protocols for In Vivo Imaging
The following are detailed protocols for various in vivo imaging modalities that can be adapted to study the effects of LOR-253 on tumor-bearing animals.
Experimental Workflow
Bioluminescence Imaging (BLI) Protocol
Objective: To monitor tumor growth and burden non-invasively by imaging cancer cells engineered to express luciferase.
Materials:
-
Tumor cells stably expressing firefly luciferase (e.g., HT-29-luc)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
D-luciferin potassium salt
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing tumor cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at the desired concentration.
-
Subcutaneously or orthotopically implant the cells into the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements or baseline imaging.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer LOR-253 or vehicle control according to the desired dosing schedule (e.g., 2-30 mg/kg, IV).[2]
-
-
Bioluminescence Imaging:
-
Prepare a stock solution of D-luciferin in PBS (e.g., 15 mg/mL).
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).
-
Wait for the peak of the bioluminescent signal (typically 10-15 minutes post-injection).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images with an appropriate exposure time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor areas.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Compare the signal intensity between LOR-253-treated and control groups over time.
-
Fluorescence Imaging (FLI) Protocol
Objective: To visualize and quantify tumor response using fluorescent probes targeting specific cellular processes (e.g., apoptosis).
Materials:
-
Tumor-bearing mice (as described in the BLI protocol)
-
Fluorescent probe (e.g., Annexin V conjugated to a near-infrared dye for apoptosis imaging)
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
Procedure:
-
Tumor Model and Treatment:
-
Establish tumor xenografts and initiate LOR-253 treatment as described previously.
-
-
Fluorescent Probe Administration:
-
At selected time points post-treatment, administer the fluorescent probe via intravenous (IV) injection.
-
Allow sufficient time for the probe to accumulate in the tumor and clear from circulation (this will be probe-dependent).
-
-
Fluorescence Imaging:
-
Anesthetize the mice.
-
Place the mouse in the fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Draw ROIs around the tumor and a background region.
-
Quantify the fluorescence intensity and calculate the tumor-to-background ratio.
-
Compare fluorescence signals between treated and control groups.
-
Positron Emission Tomography (PET) Imaging Protocol
Objective: To assess changes in tumor metabolism, a hallmark of cancer, in response to LOR-253 treatment using radiotracers like ¹⁸F-FDG.
Materials:
-
Tumor-bearing mice
-
¹⁸F-FDG (Fluorodeoxyglucose)
-
PET/CT scanner
-
Anesthesia system (isoflurane)
-
Heating pad
Procedure:
-
Animal Preparation:
-
Fast the mice for 6-8 hours before imaging to reduce background ¹⁸F-FDG uptake in non-target tissues.
-
Keep the mice warm using a heating pad before and during the uptake period to minimize uptake in brown adipose tissue.
-
-
Radiotracer Injection and Uptake:
-
Anesthetize the mice.
-
Administer a known amount of ¹⁸F-FDG (e.g., 5-10 MBq) via IV injection.
-
Allow for an uptake period of approximately 60 minutes, keeping the mouse anesthetized and warm.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire PET data for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical localization of ¹⁸F-FDG uptake.
-
Draw ROIs on the tumors in the fused images.
-
Calculate the standardized uptake value (SUV) for each tumor.
-
Compare SUV values between LOR-253-treated and control groups at different time points.
-
Magnetic Resonance Imaging (MRI) Protocol
Objective: To obtain high-resolution anatomical images of the tumor to accurately measure volume and assess morphological changes following LOR-253 treatment.
Materials:
-
Tumor-bearing mice
-
High-field MRI scanner with a small animal coil
-
Anesthesia and monitoring system (isoflurane, respiratory and temperature monitoring)
-
Contrast agent (e.g., gadolinium-based), optional
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and position it in the animal holder.
-
Monitor the animal's vital signs throughout the imaging session.
-
-
MRI Acquisition:
-
Acquire T2-weighted images for anatomical visualization and tumor volume measurement.
-
(Optional) Acquire T1-weighted images before and after the administration of a contrast agent to assess tumor vascularity and perfusion.
-
-
Data Analysis:
-
Manually or semi-automatically segment the tumor in the T2-weighted images on a slice-by-slice basis.
-
Calculate the tumor volume from the segmented regions.
-
Compare tumor volume changes over time between the LOR-253-treated and control groups.
-
If contrast-enhanced MRI was performed, analyze changes in signal enhancement.
-
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. diagnosticimaging.com [diagnosticimaging.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In Vivo 3D MRI Measurement of Tumour Volume in an Orthotopic Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Ro 31-7837 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-7837 is a compound of interest in pharmaceutical research, and understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolite, Ro 31-6930, in plasma samples. The methodologies described herein are based on a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, suitable for preclinical and clinical studies.
While specific pharmacokinetic data for this compound is not widely published, this document presents illustrative data in a structured format to serve as a template for researchers. The protocols for sample preparation and analysis are compiled from established bioanalytical methods for similar compounds.
Experimental Protocols
A robust and sensitive bioanalytical method is essential for the accurate determination of drug concentrations in biological matrices. The following protocols outline a validated approach for the analysis of this compound and its metabolite Ro 31-6930 in plasma.
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol describes a common and effective method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.
Materials:
-
Frozen plasma samples containing this compound
-
Internal Standard (IS) solution (a stable isotope-labeled analog of this compound is recommended)
-
Ice-cold ethanol (B145695) or acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma samples to room temperature and vortex briefly to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
To precipitate the plasma proteins, add 300 µL of ice-cold ethanol or acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean, labeled tube for LC-MS/MS analysis.
Protocol 2: Quantification by On-line SPE-LC-MS/MS
This protocol details an automated and highly efficient method for the analysis of this compound and Ro 31-6930 using on-line solid-phase extraction (SPE) coupled with column-switching high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS).
Instrumentation and Columns:
-
HPLC system with column-switching capabilities
-
On-line SPE trapping column (e.g., C18, 20 x 2.1 mm)
-
Analytical HPLC column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source
LC-MS/MS Parameters (Representative):
| Parameter | Setting |
| HPLC System | |
| Trapping Column Flow Rate | 1.0 mL/min |
| Analytical Column Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for separation of analytes and IS |
| Mass Spectrometer | |
| Ionization Mode | APCI, Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for this compound, Ro 31-6930, and IS |
| Collision Energy | Optimized for each transition |
Procedure:
-
Inject the supernatant from the protein precipitation step onto the on-line SPE trapping column.
-
Wash the trapping column with a high-aqueous mobile phase to remove salts and other polar interferences.
-
Using a switching valve, back-flush the trapped analytes from the SPE column onto the analytical HPLC column.
-
Separate this compound, Ro 31-6930, and the internal standard on the analytical column using a gradient elution.
-
Detect and quantify the analytes using the tandem mass spectrometer operating in MRM mode.
Data Presentation
The following tables provide a template for summarizing the pharmacokinetic parameters of this compound and its metabolite Ro 31-6930. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Administration
| Parameter | Dose 1 (X mg/kg) | Dose 2 (Y mg/kg) |
| Cmax (ng/mL) | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] |
| AUC0-t (ngh/mL) | [Value] | [Value] |
| AUC0-inf (ngh/mL) | [Value] | [Value] |
| t1/2 (h) | [Value] | [Value] |
| CL/F (mL/h/kg) | [Value] | [Value] |
| Vd/F (L/kg) | [Value] | [Value] |
Table 2: Illustrative Pharmacokinetic Parameters of Ro 31-6930 (Metabolite) in Rat Plasma Following a Single Oral Administration of this compound
| Parameter | Dose 1 (X mg/kg) | Dose 2 (Y mg/kg) |
| Cmax (ng/mL) | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] |
| AUC0-t (ngh/mL) | [Value] | [Value] |
| AUC0-inf (ngh/mL) | [Value] | [Value] |
| t1/2 (h) | [Value] | [Value] |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Human Plasma Following a Single Oral Administration
| Parameter | Dose (Z mg) |
| Cmax (ng/mL) | [Value] |
| Tmax (h) | [Value] |
| AUC0-t (ngh/mL) | [Value] |
| AUC0-inf (ngh/mL) | [Value] |
| t1/2 (h) | [Value] |
| CL/F (L/h) | [Value] |
| Vd/F (L) | [Value] |
Visualizations
The following diagrams illustrate the experimental workflows for the pharmacokinetic analysis of this compound.
Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.
Caption: On-line SPE with Column-Switching HPLC-MS/MS Workflow.
APTO-253: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule inhibitor of c-Myc expression, a critical oncogene implicated in a wide range of human cancers.[1] This document provides detailed application notes and protocols for utilizing APTO-253 in high-throughput screening (HTS) assays to identify and characterize its anticancer properties. APTO-253 has been shown to induce cell cycle arrest, apoptosis, and DNA damage in cancer cells, particularly in acute myeloid leukemia (AML).[2] Its mechanism of action involves the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, leading to the downregulation of its transcription and subsequent protein expression.[1] Intracellularly, APTO-253 is converted to a ferrous complex, [Fe(253)3], which is the active form of the drug that binds to G-quadruplexes.[3]
Mechanism of Action
APTO-253 exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the inhibition of MYC. This leads to a cascade of downstream events including:
-
Induction of p21 (CDKN1A): APTO-253 upregulates the expression of the cyclin-dependent kinase inhibitor p21.[2]
-
Cell Cycle Arrest: The induction of p21 leads to G0/G1 cell cycle arrest.[4]
-
Apoptosis: APTO-253 induces programmed cell death in cancer cells.[5]
-
DNA Damage Response: The compound triggers DNA damage and cellular stress pathways.[6]
Data Presentation: In Vitro Activity of APTO-253
The following table summarizes the half-maximal inhibitory concentration (IC50) values of APTO-253 in various cancer cell lines, providing a quantitative measure of its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 250 ± 30 | [4] |
| KG-1 | Acute Myeloid Leukemia (AML) | 57 - 1750 (range) | [1] |
| EOL-1 | Acute Myeloid Leukemia (AML) | 57 - 1750 (range) | [1] |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | [3] |
| Raji/253R | APTO-253 Resistant Raji | 1387.7 ± 98.5 | [3] |
| Various | Leukemia and Lymphoma cell lines | 57 - 1750 (range) | [1] |
Experimental Protocols
This section provides detailed protocols for key high-throughput screening assays to evaluate the efficacy of APTO-253.
Cell Viability and Cytotoxicity Assay (MTS-based)
This protocol is designed to determine the effect of APTO-253 on the proliferation and viability of cancer cells in a 96-well format, suitable for HTS.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
APTO-253 stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega, Cat. #G3581) or equivalent
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of APTO-253 in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest APTO-253 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared APTO-253 dilutions or vehicle control.
-
Incubate the plate for 48-120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of APTO-253 concentration and determine the IC50 value using a non-linear regression curve fit.
-
MYC Expression Analysis (qRT-PCR)
This protocol details the quantification of MYC mRNA levels in response to APTO-253 treatment, providing a direct measure of target engagement.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
APTO-253 stock solution (in DMSO)
-
TRIzol® reagent or other RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR® Green or TaqMan™)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of APTO-253 (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for MYC and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol enables the quantitative assessment of apoptosis induction by APTO-253.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
APTO-253 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of APTO-253 and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V positive, PI negative cells are considered early apoptotic.
-
Annexin V positive, PI positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Compare the percentage of apoptotic cells in APTO-253-treated samples to the vehicle control.
-
Visualizations
APTO-253 Mechanism of Action
Caption: APTO-253's mechanism of action in cancer cells.
High-Throughput Screening Workflow for APTO-253
Caption: A generalized workflow for HTS of APTO-253.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
No Evidence of Ro 31-7837 in Combination Chemotherapy Found in Scientific Literature
A comprehensive review of scientific and clinical research has revealed no publicly available data on the use of the compound Ro 31-7837 in combination with other chemotherapy agents for the treatment of cancer.
This compound is identified as a molecule that can induce the expression of Krüppel-like factor 4 (KLF4), a protein known for its role as a tumor suppressor.[1] This suggests a potential mechanism for anticancer activity. However, there are no published preclinical or clinical studies that have investigated the synergistic or additive effects of this compound when combined with established chemotherapeutic drugs.
Consequently, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for a therapeutic strategy that has not been documented. The core requirements of data presentation, detailed methodologies, and visualizations of signaling pathways cannot be fulfilled due to the absence of foundational research on this specific topic.
Information on Related Compounds
It is important to distinguish this compound from other research compounds with similar nomenclature. For instance, Ro 31-8220 is a well-characterized potent inhibitor of Protein Kinase C (PKC) and has been investigated for its effects on various cellular processes, including those relevant to cancer.[2][3] Studies on Ro 31-8220 have explored its mechanism of action and its impact on signaling pathways, but these findings are specific to that molecule and cannot be extrapolated to this compound.[2][4][5]
Another distinct compound, Ro 31-7453 , has been evaluated in a Phase I clinical trial as an oral antimitotic agent in patients with solid tumors.[6] This research provides insights into the safety and pharmacokinetics of that specific drug but does not involve combination with other chemotherapy agents or relate to this compound.[6]
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in the potential of this compound, the current landscape indicates that its efficacy, both as a monotherapy and in combination with other agents, remains to be established. Future research would need to begin with foundational preclinical studies to determine its mechanism of action in relevant cancer models, assess its single-agent activity, and then explore potential synergistic interactions with existing chemotherapy drugs. Without such data, no protocols or application notes for combination therapy can be developed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisindolylmaleimide prevents cerebellar granule cells apoptosis: a possible role for PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical and pharmacokinetic study of Ro 31-7453 given as a 7- or 14-day oral twice daily schedule every 4 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
APTO-253: A Tool for Investigating Drug Resistance Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 is a small molecule that has demonstrated potent anti-proliferative activity across a range of human malignancies, including acute myeloid leukemia (AML), lymphomas, and various solid tumors.[1] Its multifaceted mechanism of action, centered on the inhibition of the c-MYC oncogene, induction of the tumor suppressor KLF4, and modulation of the DNA damage response, makes it a valuable research tool for studying the complexities of cancer biology and the development of drug resistance. This document provides detailed application notes and experimental protocols for utilizing APTO-253 in a laboratory setting to investigate these critical areas of cancer research.
A noteworthy characteristic of APTO-253 is its intracellular conversion to a ferrous complex, [Fe(253)3], which is considered the more active form of the drug.[1][2] This complex stabilizes G-quadruplex structures in the promoter region of the MYC gene, leading to the downregulation of its expression.[2][3] Understanding the mechanisms of action and resistance to APTO-253 can provide valuable insights into novel therapeutic strategies and the development of biomarkers for patient stratification. Although clinical development of APTO-253 was discontinued, its unique biological activities continue to make it a relevant compound for preclinical research.[4]
Mechanism of Action
APTO-253 exerts its anti-cancer effects through several interconnected pathways:
-
c-MYC Inhibition: APTO-253 downregulates the expression of the c-MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[2][5] This inhibition is achieved through the stabilization of G-quadruplex DNA structures in the MYC promoter.[2][3]
-
KLF4 Induction: The compound induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a key role in cell cycle arrest and apoptosis.[6][7][8]
-
Cell Cycle Arrest: By inhibiting c-MYC and inducing KLF4 and p21, APTO-253 promotes a G0/G1 cell cycle arrest.[1][2][5][9]
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[2][5][9]
-
DNA Damage Response: APTO-253 has been shown to induce DNA damage, activating cellular stress response pathways.[1][2][3] This property leads to synthetic lethality in cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[1]
Mechanisms of Acquired Resistance
The primary mechanism of acquired resistance to APTO-253 identified in preclinical studies is the overexpression of the ATP-binding cassette sub-family G member 2 (ABCG2) drug efflux pump .[1][10] This transporter actively removes APTO-253 from the cancer cell, reducing its intracellular concentration and thereby its efficacy.[1][9] Studies have shown that inhibition of ABCG2 can reverse this resistance.[1][6] Other identified mechanisms of resistance in Raji cells include the acquisition of a more stable MYC protein and the utilization of an alternate P3 promoter for MYC that is not inhibited by G-quadruplex stabilization.[11]
Data Presentation
Table 1: In Vitro Cytotoxicity of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 | [1] |
| Raji/253R | APTO-253 Resistant Burkitt's Lymphoma | 1387.7 ± 98.5 | [1] |
| MV4-11 | Acute Myeloid Leukemia | ~250 | [5] |
| Multiple AML Cell Lines | Acute Myeloid Leukemia | 57 - 1750 | [6] |
| Multiple Lymphoma Cell Lines | Lymphoma | 57 - 1750 | [6] |
| Various Solid Tumor Cell Lines | Colon, Non-small cell lung | 40 - 2600 | [1] |
Table 2: In Vitro Activity of APTO-253 in Primary Patient Samples
| Cancer Type | Number of Samples | Percentage of Sensitive Samples (IC50 < 1 µM) | Reference |
| Acute Myeloid Leukemia (AML) | 80 | 54% | [1] |
| Chronic Lymphocytic Leukemia (CLL) | 72 | 35% | [1] |
| Myelodysplastic/Myeloproliferative Neoplasms (MDS/MPN) | 25 | 12% | [1] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of APTO-253 and mechanisms of resistance.
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of APTO-253 in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
APTO-253 (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or XTT cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of APTO-253 in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest APTO-253 concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the APTO-253 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 or 120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the logarithm of the APTO-253 concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for c-MYC and p21 Expression
This protocol details the detection of changes in protein expression of c-MYC and p21 following APTO-253 treatment.
Materials:
-
Cancer cells treated with APTO-253 or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of APTO-253 for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-c-MYC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for p21 and the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of APTO-253 on cell cycle distribution.
Materials:
-
Cancer cells treated with APTO-253 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with APTO-253 for the desired time period.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content.
Protocol 4: Investigating ABCG2-Mediated Resistance
This protocol is designed to determine if resistance to APTO-253 is mediated by the ABCG2 efflux pump.
Materials:
-
APTO-253 sensitive and resistant cell lines
-
APTO-253
-
A specific ABCG2 inhibitor (e.g., Ko143)[9]
-
Cell viability assay reagents (as in Protocol 1)
Procedure:
-
Perform a cell viability assay (Protocol 1) with APTO-253 on both the sensitive and resistant cell lines to confirm the resistance phenotype.
-
For the resistant cell line, perform a cell viability assay with APTO-253 in the presence and absence of a non-toxic concentration of the ABCG2 inhibitor.
-
To determine a non-toxic concentration of the ABCG2 inhibitor, perform a dose-response curve of the inhibitor alone on the resistant cells.
-
Compare the IC50 of APTO-253 in the resistant cells with and without the ABCG2 inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates that ABCG2 is involved in the resistance mechanism.
Visualizations
Caption: APTO-253 Mechanism of Action.
Caption: ABCG2-Mediated Resistance to APTO-253.
Caption: Experimental Workflow for Studying APTO-253 Resistance.
References
- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
LOR-253: A Powerful Tool for Inducing Krüppel-like Factor 4 (KLF4) in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LOR-253, also known as APTO-253, is a novel small molecule anticancer agent that has garnered significant interest in the research community for its unique mechanism of action centered on the induction of Krüppel-like factor 4 (KLF4).[1][2][3] KLF4 is a zinc finger transcription factor that plays a crucial, context-dependent role in cell cycle regulation, differentiation, and apoptosis, acting as a tumor suppressor in a variety of cancers.[4][5] These application notes provide detailed protocols and data for utilizing LOR-253 as a tool for studying KLF4 induction and its downstream cellular effects.
Mechanism of Action
LOR-253 exerts its biological effects through the chelation of intracellular labile zinc.[1][2] This reduction in the available zinc pool leads to the upregulation of KLF4 expression.[1][6] The induction of KLF4 by LOR-253 initiates a cascade of events that ultimately result in anticancer activity, including cell cycle arrest at the G1/S phase and the induction of apoptosis.[1][6]
Signaling Pathway
The induction of KLF4 by LOR-253 influences several downstream signaling pathways critical in cancer progression. A simplified representation of this pathway is provided below.
Caption: LOR-253 signaling pathway leading to KLF4 induction and tumor growth inhibition.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of LOR-253 across various cancer cell lines.
Table 1: In Vitro IC50 Values of LOR-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various Leukemia and Lymphoma Lines | Acute Myeloid Leukemia (AML) & Lymphoma | 57 - 1750 |
Data sourced from multiple preclinical studies.[3]
Table 2: In Vivo Efficacy of LOR-253 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |
| HT-29 | Human Colon Carcinoma | 2 mg/kg (IV bolus, 5 consecutive days) | Minimum effective dose |
| H460 | Non-Small Cell Lung Cancer | 30 mg/kg (IV bolus, 5 consecutive days) | Maximum tolerated dose |
Data from preclinical xenograft studies.[1]
Experimental Protocols
The following are detailed protocols for studying the effects of LOR-253 on KLF4 induction and cellular responses.
Experimental Workflow
Caption: Workflow for in vitro analysis of LOR-253 effects.
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50 of LOR-253
This protocol is for determining the half-maximal inhibitory concentration (IC50) of LOR-253 in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., HT-29, H460)
-
Complete cell culture medium
-
LOR-253 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
LOR-253 Treatment: Prepare serial dilutions of LOR-253 in complete medium. Remove the medium from the wells and add 100 µL of the LOR-253 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest LOR-253 concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve with the log of LOR-253 concentration on the x-axis and the percentage of cell viability on the y-axis. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for KLF4 Expression
This protocol measures the change in KLF4 mRNA expression following LOR-253 treatment.
Materials:
-
Cancer cells treated with LOR-253 (and vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human KLF4 (e.g., Forward: 5'-CATCTCAAGGCACACCTGCGAA-3', Reverse: 5'-TCGGTCGCATTTTTGGCACTGG-3')
-
qPCR primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from LOR-253-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for KLF4 or the housekeeping gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in KLF4 expression, normalized to the housekeeping gene.
Protocol 3: Western Blotting for KLF4 Protein Expression
This protocol detects changes in KLF4 protein levels after LOR-253 treatment.
Materials:
-
Cancer cells treated with LOR-253 (and vehicle control)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KLF4 (e.g., rabbit polyclonal, used at a dilution of 1:1000 to 1:8000)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the LOR-253-treated and control cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary KLF4 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to the loading control.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of LOR-253 in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., HT-29, H460, or AML cells)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
LOR-253 formulated for intravenous (IV) administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse. For AML models, intravenous injection may be required.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer LOR-253 (e.g., 2-10 mg/kg) and vehicle control via IV injection according to the desired schedule (e.g., daily for 5 days).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
LOR-253 is a valuable chemical tool for investigating the role of KLF4 in cancer biology. Its ability to robustly induce KLF4 expression provides a platform for studying the downstream effects of this important tumor suppressor. The protocols provided here offer a framework for researchers to explore the potential of LOR-253 in their specific areas of interest.
References
Troubleshooting & Optimization
Technical Support Center: Ro 31-7837 (APTO-253)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 31-7837, also known as APTO-253.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Solubility and Stock Solution Preparation
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound (APTO-253) has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol.[1] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: What is the maximum concentration I can achieve in DMSO?
A2: You can achieve a concentration of up to 73 mg/mL (198.7 mM) in DMSO.[1] Another source suggests a solubility of 32.33 mg/mL (88 mM), and recommends sonication to aid dissolution.[2] A third source indicates a solubility of 25 mg/mL (68.05 mM) in DMSO, which may require ultrasonication and warming to 60°C.[3] It is important to note that hygroscopic DMSO can significantly impact solubility, so using a newly opened vial is recommended.[3]
Q3: My compound precipitated out of solution after dilution in cell culture media. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. To minimize this:
-
Use a high-concentration DMSO stock: This allows for a smaller volume of DMSO to be added to your aqueous medium, reducing the chance of precipitation.
-
Add the DMSO stock to the media with vigorous vortexing or mixing: This helps to rapidly and evenly disperse the compound.
-
Prepare working solutions fresh: Do not store diluted aqueous solutions for extended periods.
-
Consider the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration as low as possible and to include a vehicle control (media with the same concentration of DMSO) in your experiments.
Experimental Design and Interpretation
Q4: What is the mechanism of action of this compound?
A4: this compound (APTO-253) is a small molecule that functions as an inhibitor of c-Myc expression.[1][2][3] Its anticancer activity is mediated through the induction of the Krüppel-like factor 4 (KLF4) tumor suppressor.[1][2][3][4] The compound also stabilizes G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to the downregulation of its expression.[2][3][5] This ultimately results in cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[2][3][5]
Q5: At what concentrations should I use this compound in my cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Here are some reported effective concentrations:
-
KLF4 Induction: 5 µM has been shown to induce KLF4 expression in ovarian cancer cell lines.[2][3]
-
Apoptosis and Cell Cycle Arrest in AML: 500 nM was effective in causing G0/G1 cell cycle arrest, inducing apoptosis, and downregulating MYC expression in acute myeloid leukemia (AML) cell lines.[2][3]
-
Antiproliferative Activity: IC50 values have been reported to range from 57 nM to 1.75 µM in various AML and lymphoma cell lines.[2][3]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q6: I am not observing the expected apoptotic effect. What could be the reason?
A6: Several factors could contribute to a lack of apoptotic response:
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound. Resistance has been linked to the overexpression of the ABCG2 drug efflux pump.[2][6]
-
Incorrect Concentration: Ensure you are using a concentration that is effective for your cell line, as determined by a dose-response curve.
-
Duration of Treatment: The induction of apoptosis is time-dependent. Consider extending the treatment duration.
-
Compound Stability: Ensure your stock solution has been stored correctly and that the compound has not degraded.
Data Presentation
Table 1: Solubility of this compound (APTO-253)
| Solvent | Solubility | Notes |
| DMSO | 25 - 73 mg/mL (68.05 - 198.7 mM) | Sonication and warming to 60°C may be required. Use of fresh, non-hygroscopic DMSO is recommended.[1][2][3] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (APTO-253) powder, fresh, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM). c. To aid dissolution, vortex the solution vigorously. If necessary, sonicate the vial or warm it to 60°C until the compound is fully dissolved.[3] d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Induction of Apoptosis in Cell Culture
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Dilution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium with vigorous mixing to prevent precipitation.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Assess apoptosis using a suitable method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis of apoptosis markers like cleaved PARP and cleaved Caspase-3.
Mandatory Visualization
Caption: Signaling pathway of this compound (APTO-253) induced apoptosis.
Caption: General experimental workflow for studying this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. APTO-253 | Apoptosis | c-Myc | KLF | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing APTO-253 concentration for cell lines
Welcome to the technical support center for APTO-253. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting tips for experiments involving APTO-253.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
APTO-253 is a small molecule that inhibits c-Myc expression.[1][2][3] It functions by stabilizing G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene.[1][4][5][6] This stabilization leads to transcriptional repression of MYC.[5] Consequently, APTO-253 treatment results in G0/G1 cell cycle arrest, induction of apoptosis, and DNA damage in cancer cells.[1][7][8] The compound is also known to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4) and CDKN1A (p21).[1][2][9]
Q2: How is APTO-253 metabolized within the cell?
Inside the cell, APTO-253 is converted from its monomeric form to a ferrous complex, [Fe(253)3], which is considered the principal active intracellular form of the drug.[4][10] This complex is a potent stabilizer of G-quadruplex DNA.[4]
Q3: In which types of cancer cell lines has APTO-253 shown activity?
APTO-253 has demonstrated broad in vitro cytotoxicity in a variety of human tumor cell lines, including solid tumors, leukemias, and lymphomas.[4] It has shown particular potency in acute myeloid leukemia (AML) cell lines.[1][4][7]
Troubleshooting Guide
Q1: I am having trouble dissolving APTO-253. What is the recommended procedure?
APTO-253 can be challenging to dissolve. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). Some suppliers suggest that warming the solution to 60°C and using sonication can aid in dissolution.[5] It is also advised to use fresh, high-quality DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[5][11] For a 25 mg/mL stock solution, ultrasonic warming may be necessary.[5]
Q2: My cells are not responding to APTO-253 treatment. What are the possible reasons?
There are several factors that could contribute to a lack of response:
-
Suboptimal Concentration: The effective concentration of APTO-253 can vary significantly between cell lines. Ensure you are using a concentration range that is appropriate for your specific cell line. It is recommended to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the IC50 value for your cells.
-
Insufficient Treatment Duration: The effects of APTO-253, such as c-Myc inhibition and apoptosis, are time-dependent.[4][7] Consider increasing the duration of treatment (e.g., 24, 48, 72 hours) to observe a significant effect.
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to APTO-253. One known mechanism of acquired resistance is the overexpression of the ABCG2 drug efflux pump, which actively removes the drug from the cell.[4]
-
High Basal c-Myc Expression: Cell lines with higher basal expression of c-Myc may be more sensitive to APTO-253.[4] AML cell lines, for instance, tend to have significantly higher c-Myc levels compared to normal peripheral blood mononuclear cells (PBMCs).[7]
Q3: How can I check for and overcome resistance mediated by the ABCG2 transporter?
To investigate if ABCG2-mediated resistance is an issue, you can:
-
Assess ABCG2 Expression: Use techniques like qRT-PCR or Western blotting to compare the expression levels of ABCG2 in your resistant cells to a sensitive control cell line.
-
Use an ABCG2 Inhibitor: Co-treatment with a specific ABCG2 inhibitor, such as Ko143, has been shown to reverse resistance to APTO-253 in resistant cell lines.[1]
Q4: I am observing unexpected or off-target effects. What could be the cause?
While the primary target of APTO-253 is the G-quadruplex in the MYC promoter, it is known to stabilize other G-quadruplex structures, such as those in the KIT promoter and telomeric regions.[4] This could potentially lead to off-target effects. Additionally, APTO-253 induces DNA damage and cellular stress response pathways, which could have broader cellular consequences.[4] It is important to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Data Presentation
Table 1: Reported IC50 Values of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MV4-11 | Acute Myeloid Leukemia | 0.25 ± 0.03 | 120 |
| KG-1 | Acute Myeloid Leukemia | ~0.6 | Not Specified |
| EOL-1 | Acute Myeloid Leukemia | ~0.3 | Not Specified |
| Raji | Burkitt's Lymphoma | 0.105 ± 0.0024 | 120 |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1.387 ± 0.094 | 120 |
| Various AML and Lymphoma Lines | Leukemia & Lymphoma | 0.057 - 1.75 | Not Specified |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of APTO-253 on a given cell line.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
APTO-253 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of APTO-253 in complete culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of APTO-253.
-
Incubate the plate for the desired duration (e.g., 48, 72, or 120 hours) at 37°C and 5% CO2.[4]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Western Blot for c-Myc and Apoptosis Markers
This protocol is to assess the effect of APTO-253 on protein expression.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
APTO-253
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of APTO-253 for a specific time (e.g., 24 hours).[4]
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
-
Visualizations
Caption: APTO-253 signaling pathway.
Caption: Experimental workflow for optimizing APTO-253 concentration.
Caption: Troubleshooting flowchart for APTO-253 experiments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. APTO-253 | Apoptosis | c-Myc | KLF | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. selleckchem.com [selleckchem.com]
- 11. fiercebiotech.com [fiercebiotech.com]
LOR-253 Off-Target Effects Investigation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of LOR-253 (also known as APTO-253).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LOR-253?
A1: LOR-253 is a small molecule that inhibits c-Myc expression.[1][2][3] Its anticancer activity is mediated through the induction of the Krüppel-like factor 4 (KLF4) tumor suppressor.[1][3][4][5] LOR-253 also stabilizes G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Q2: We are observing unexpected phenotypes in our cellular assays after treatment with LOR-253. Could these be due to off-target effects?
A2: Yes, unexpected cellular phenotypes could be indicative of off-target activities. While LOR-253's primary mechanism involves c-Myc inhibition and KLF4 induction, it has also been shown to cause DNA damage.[1][6] This could lead to the activation of various DNA damage response pathways, which might contribute to the observed phenotypes.[1] It's also possible that LOR-253 interacts with other cellular targets that have not yet been fully characterized.
Q3: How can we confirm that LOR-253 is engaging its intended targets in our experimental system?
A3: To confirm on-target engagement, you can perform several experiments. A Western blot can be used to check for the induction of KLF4 protein expression or the downregulation of c-Myc protein levels after LOR-253 treatment.[1] Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to verify the direct binding of LOR-253 to its target proteins within intact cells.[7][8][9][10][11]
Q4: What are some potential off-target pathways that could be affected by LOR-253?
A4: Given that LOR-253 causes DNA damage, potential off-target pathways could include those involved in DNA repair and cell cycle checkpoints.[1][6] For instance, you might observe the phosphorylation and activation of proteins like ATM and H2AX (specifically γ-H2AX), which are key players in the DNA damage response.[6]
Q5: Are there any known resistance mechanisms to LOR-253 that could be misinterpreted as off-target effects?
A5: Yes, resistance to LOR-253 has been linked to the overexpression of the ABCG2 drug efflux pump, which reduces the intracellular accumulation of the compound.[6] This could lead to a lack of efficacy that might be mistaken for an off-target effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Rationale |
| Inconsistent results in cell viability assays across different cell lines. | Cell line-specific expression of off-target proteins or differential dependence on the c-Myc pathway. | Test LOR-253 in a panel of cell lines with well-characterized genetic backgrounds. Also, confirm target engagement in each cell line via Western blot for KLF4 and c-Myc. | This will help determine if the observed effects are due to on-target activity in sensitive cell lines or potential off-target interactions in others. |
| No change in c-Myc levels or KLF4 induction after LOR-253 treatment. | Poor cell permeability of the compound; inactive compound; or resistance. | Verify the identity and purity of your LOR-253 stock. Perform a dose-response and time-course experiment. Test for the expression of the ABCG2 transporter in your cell line. | These steps will help to rule out issues with the compound itself and investigate potential mechanisms of resistance.[6] |
| Observation of significant DNA damage at concentrations where c-Myc inhibition is not yet apparent. | Potential off-target effect on DNA integrity independent of c-Myc. | Perform a detailed dose-response analysis comparing the IC50 for cell viability with the concentrations required for c-Myc inhibition, KLF4 induction, and γ-H2AX formation. | This will help to dissect the different activities of LOR-253 and determine if the DNA damage is a direct off-target effect. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of LOR-253 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 |
| Various Acute Myeloid Leukemia (AML) cell lines | Acute Myeloid Leukemia | 57 nM to 1.75 µM[1] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 nM[1] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 nM[1] |
Experimental Protocols
Protocol 1: Western Blot for KLF4 and γ-H2AX
Objective: To determine if LOR-253 induces the expression of its target KLF4 and the DNA damage marker γ-H2AX in a dose-dependent manner.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with increasing concentrations of LOR-253 (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KLF4, phospho-H2AX (Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of LOR-253 to its target protein(s) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with LOR-253 at a desired concentration (e.g., 10x IC50) or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: After treatment, wash and resuspend the cells in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Fractions: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the LOR-253-treated samples indicates target engagement.[7][9][11]
Visualizations
Caption: LOR-253 primary mechanism and downstream effects.
Caption: Experimental workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lorus Therapeutics Announces Successful Dose Escalation Of Its Phase I Clinical Trial Of LOR-253 And Initiation Of A Biomarker Clinical Study In Cancer Patients [clinicalleader.com]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
Technical Support Center: Troubleshooting Ro 31-7837 In Vivo Toxicity
Notice: Information regarding the specific in vivo toxicity profile of Ro 31-7837 is not publicly available in the current scientific literature. Preclinical safety and toxicology data for this compound have not been published. The following troubleshooting guide is based on general principles for in vivo studies of small molecule kinase inhibitors and addresses hypothetical issues. This guide is for informational purposes only and should not be substituted for compound-specific data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound that has been identified in scientific literature as a subject of bioanalytical methodology development, particularly for its detection in rat plasma alongside its metabolite, Ro 31-6930. While its precise mechanism of action is not detailed in the available public literature, its nomenclature is similar to other "Ro" compounds that are known protein kinase C (PKC) inhibitors. For the purpose of this guide, we will proceed with the working hypothesis that this compound is a PKC inhibitor.
Q2: Are there any known in vivo toxicities associated with this compound?
As of the latest literature search, there is no publicly available data detailing the in vivo toxicity profile of this compound. Animal toxicology studies and preclinical safety data have not been published. Therefore, any observed toxicity during in vivo experiments would be considered a novel finding.
Q3: My animals are showing signs of [non-specific adverse effect, e.g., weight loss, lethargy, ruffled fur] after administration of this compound. What should I do?
Observing adverse effects requires immediate and systematic action. The following workflow is recommended:
Caption: General workflow for troubleshooting adverse effects in vivo.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We observed unexpected morbidity/mortality in our study animals at a dose that was presumed to be safe based on in vitro data. How should we proceed?
Answer:
This is a critical issue that requires a careful and systematic dose-finding study.
Experimental Protocol: Dose Range Finding (DRF) Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
-
Animal Model: Use the same species, strain, and sex of animals as in the main study.
-
Group Size: A small group size (e.g., n=3-5 per group) is acceptable for a DRF study.
-
Dose Selection:
-
Start with a dose significantly lower than the one causing mortality (e.g., 10-fold lower).
-
Include a vehicle control group.
-
Employ a dose escalation scheme (e.g., modified Fibonacci sequence).
-
-
Administration: Use the same route and frequency as planned for the main study.
-
Monitoring:
-
Record clinical observations daily (e.g., changes in posture, activity, breathing).
-
Measure body weight daily.
-
At the end of the study or upon reaching a humane endpoint, perform a gross necropsy.
-
Collect tissues for histopathological analysis, focusing on major organs (liver, kidney, spleen, heart, lungs, brain).
-
Collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Data Presentation: Example DRF Study Outcome Table
| Dose Group (mg/kg) | n | Mortality | Key Clinical Signs | Mean Body Weight Change (%) | Key Necropsy/Histology Findings |
| Vehicle | 5 | 0/5 | None observed | +5.0 | No significant findings |
| 1 | 5 | 0/5 | None observed | +4.5 | No significant findings |
| 5 | 5 | 0/5 | Mild lethargy on day 2 | +1.0 | - |
| 25 | 5 | 2/5 | Severe lethargy, ruffled fur | -10.0 | Hepatotoxicity, nephrotoxicity |
| 100 | 5 | 5/5 | Rapid onset of severe lethargy | - | - |
Issue 2: Poor Solubility and Formulation Issues Leading to Variable Exposure
Question: We are having trouble dissolving this compound for in vivo administration, and we suspect this is leading to inconsistent results. What are some common formulation strategies?
Answer:
Poor bioavailability due to formulation issues can be misinterpreted as a lack of efficacy or can lead to unexpected toxicity if the compound precipitates.
Experimental Protocol: Vehicle Screening Study
-
Objective: To identify a vehicle that provides a stable and homogenous formulation of this compound at the desired concentration.
-
Solvents to Screen (in order of preference):
-
Aqueous-based: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
Co-solvents:
-
5-10% DMSO in saline/PBS (be aware of potential DMSO toxicity).
-
Polyethylene glycol (e.g., PEG300, PEG400) in an aqueous base.
-
Ethanol in an aqueous base.
-
-
Surfactants/Emulsifiers:
-
Tween 80 (Polysorbate 80)
-
Cremophor EL
-
-
-
Procedure:
-
Prepare small volumes of this compound in each test vehicle at the target concentration.
-
Vortex and/or sonicate to aid dissolution.
-
Visually inspect for precipitation immediately after preparation and at set time points (e.g., 1, 4, 24 hours) at room temperature and 4°C.
-
For promising candidates, consider analyzing the concentration of the dosing solution over time by HPLC to confirm stability.
-
Data Presentation: Example Vehicle Screening Table
| Vehicle Composition | Target Conc. (mg/mL) | Solubility (Visual) | Stability at 4°C (24h) |
| Saline | 1 | Insoluble | - |
| 10% DMSO in Saline | 1 | Soluble | Precipitate |
| 10% PEG400 in Saline | 1 | Soluble | No precipitate |
| 5% Tween 80 in D5W | 1 | Soluble | No precipitate |
Signaling Pathway Considerations
If this compound is indeed a Protein Kinase C (PKC) inhibitor, its on-target effects could lead to a range of physiological consequences, as PKC isoforms are involved in numerous cellular processes. Off-target effects on other kinases are also a common source of toxicity for kinase inhibitors.
Caption: Hypothetical signaling context for this compound as a PKC inhibitor.
Improving APTO-253 bioavailability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with APTO-253 in animal studies. Given the discontinuation of its clinical development due to manufacturing and solubility issues, this guide focuses on challenges related to its formulation for intravenous administration and interpretation of in vivo efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for APTO-253?
APTO-253 is a small molecule that has been shown to inhibit the expression of the MYC oncogene.[1][2] It achieves this by stabilizing G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, which leads to a reduction in both MYC mRNA and protein levels.[1][3][4] This inhibition of MYC, a key regulator of cell growth and metabolism, induces cell cycle arrest and apoptosis in cancer cells.[2][5] Additionally, APTO-253 is known to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[6][7]
Q2: How is APTO-253 metabolized in vivo?
Intracellularly, APTO-253 is converted from its monomeric form to a ferrous complex, [Fe(253)3], which is considered the principal active form of the drug.[1][3][8] In clinical studies, pharmacokinetic analyses have shown that APTO-253 is rapidly transformed into and co-exists with the Fe(253)3 complex in the serum of patients.[9]
Q3: What is the recommended route of administration for APTO-253 in animal studies?
In all documented preclinical xenograft models and human clinical trials, APTO-253 was administered intravenously (IV).[5][8][10] There is no publicly available data on the oral bioavailability or oral administration of APTO-253 in animal models.
Q4: Why was the clinical development of APTO-253 discontinued (B1498344)?
The clinical development of APTO-253 was officially discontinued in December 2021.[2][11] The decision was based on several factors, including a multi-year clinical hold by the FDA, manufacturing and solubility problems, and a lack of clinical response in a Phase 1b study in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2]
Troubleshooting Guide
Issue: Difficulty with APTO-253 Formulation and Solubility
Researchers may encounter challenges with the solubility of APTO-253, which was a noted issue during its clinical development.[2]
-
Symptom: Precipitation observed when preparing the dosing solution or upon dilution.
-
Possible Cause: APTO-253 has poor aqueous solubility. The formulation used in clinical trials was not publicly detailed but required intravenous administration.
-
Suggested Solution:
-
Review Available Supplier Data: Commercial suppliers of APTO-253 may provide basic solubility information (e.g., solubility in DMSO). MedchemExpress suggests a 10 mM solution in DMSO is possible.[5]
-
Co-solvent Systems: For in vivo administration, a co-solvent system is typically required. While a specific formulation for APTO-253 is not published, common co-solvents for poorly soluble compounds in preclinical studies include DMSO, PEG300/400, Tween-80, and saline.[5] It is critical to keep the percentage of DMSO low (typically <10% of the final volume) to avoid toxicity in animals.
-
Perform Small-Scale Solubility Tests: Before preparing a large batch for dosing, test the solubility of APTO-253 in various vehicle compositions to find one that maintains the compound in solution at the desired concentration.
-
Sonication and Gentle Warming: These techniques may aid in the dissolution of the compound. However, care must be taken to avoid degradation.
-
Issue: Lack of In Vivo Antitumor Activity
-
Symptom: No significant reduction in tumor growth is observed in xenograft models compared to the vehicle control group.
-
Possible Causes & Solutions:
-
Inadequate Dosing or Schedule: The dosing and schedule may not be optimal for the specific cancer model. In AML xenograft models, a schedule of twice-daily IV injections for two consecutive days each week has shown efficacy.[7] Review published studies to inform your experimental design (see Table 1).
-
Formulation/Bioavailability Issues: Even with IV administration, if the drug precipitates out of solution upon injection into the bloodstream, its effective concentration at the tumor site will be reduced. Ensure the formulation is robust and the compound remains soluble upon administration.
-
Mechanism of Resistance: The tumor model may have intrinsic or acquired resistance to APTO-253. One identified mechanism of resistance is the overexpression of the ABCG2 drug efflux pump, which reduces the intracellular accumulation of the active [Fe(253)3] complex.[8] Consider evaluating the expression of ABCG2 in your tumor model.
-
Target Expression: The primary target of APTO-253 is MYC. Confirm that your xenograft model expresses high levels of MYC, as this is correlated with sensitivity to the drug.[1]
-
Data and Protocols
Quantitative Data Summary
Table 1: Summary of In Vivo Efficacy Studies of APTO-253
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | HT-29 Colon Adenocarcinoma | Intravenous (IV), details not specified | Antitumor Response | [8] |
| Mouse Xenograft | H460 Non-Small Cell Lung Cancer | Intravenous (IV), details not specified | Antitumor Response | [8] |
| Mouse Xenograft | H226 Squamous Cell Carcinoma | Intravenous (IV), 2 consecutive days per week (2x q7d) | Improved antitumor activity compared to a 2x q14d schedule | [7] |
| Mouse Xenograft | KG-1 AML | 15 mg/kg IV, twice per day for 2 consecutive days per week | Significant decrease in tumor growth | [7] |
| Collagen-Induced Arthritis (CIA) Model | Arthritis | 15 mg/kg IV, twice per day for 2 consecutive days per week for 14 days | Significant preventive and therapeutic activity | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity in an AML Xenograft Model (Based on KG-1 model)[7]
-
Animal Model: Athymic nude mice.
-
Cell Inoculation: Subcutaneously inoculate 1x107 human KG-1 AML cells into the lower mid-back of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size before randomizing mice into treatment and control groups (n=5 per group).
-
Formulation Preparation: Prepare APTO-253 in a suitable vehicle for intravenous injection. A vehicle control (e.g., the formulation without APTO-253) must be used for the control group.
-
Dosing Regimen:
-
Administer APTO-253 at a dose of 15 mg/kg via intravenous (IV) injection.
-
Dosing is performed twice per day (bid) for two consecutive days (e.g., Day 1 and Day 2).
-
This two-day dosing is repeated weekly for the duration of the study.
-
-
Efficacy Measurement:
-
Measure tumor volume (e.g., using calipers) at regular intervals (e.g., twice weekly).
-
Monitor animal body weight as a measure of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint. Analyze the difference in mean tumor size between the treated and control groups.
Visualizations
Signaling Pathway of APTO-253
Caption: Mechanism of action of APTO-253 leading to MYC repression and apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing APTO-253 efficacy in an AML xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 study of APTO-253 HCl, an inducer of KLF4, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
LOR-253 Stability in Different Buffer Systems: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LOR-253 in various experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and effective use of LOR-253 in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of LOR-253 in an experimental buffer?
A1: The stability of LOR-253, like many small molecules, can be influenced by several factors. Key considerations include the pH of the buffer, temperature, exposure to light, and the specific components of the buffer system.[1] LOR-253's structure contains functional groups that may be susceptible to hydrolysis at non-neutral pH.[1][2] Additionally, its ability to chelate metals suggests that the presence of certain ions in the buffer could be a factor.[3][4]
Q2: How does the pH of the buffer impact LOR-253 stability and solubility?
A2: The pH of an aqueous buffer is a critical factor in both the stability and solubility of small molecules.[1] LOR-253 is formulated as a hydrochloride (HCl) salt, which generally enhances its solubility in aqueous solutions.[4][5] It is important to maintain a pH that ensures the compound remains in solution and is not prone to pH-dependent degradation, such as hydrolysis. Significant deviations from a neutral pH could potentially lead to decreased stability.
Q3: Can components of my buffer system interact with LOR-253?
A3: Yes, buffer components can potentially interact with LOR-253. Given that LOR-253 and related phenanthroline-based compounds are known to chelate divalent metal ions like zinc and iron, it is conceivable that high concentrations of certain metal ions in a buffer could lead to complex formation.[3][4][6] It is advisable to be aware of the composition of your buffers, especially complex media, which may contain components that could interact with the compound.
Q4: What is the recommended solvent for preparing LOR-253 stock solutions and how should they be stored?
A4: LOR-253 is soluble in DMSO.[7] It is common practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental buffer. For storage, stock solutions in DMSO should be kept at -20°C or -80°C to maximize long-term stability.[7] It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q5: How can I minimize the potential for LOR-253 degradation during my experiments?
A5: To minimize degradation, always prepare fresh dilutions of LOR-253 in your experimental buffer immediately before use.[1] Protect solutions from prolonged exposure to light and maintain them at the recommended temperature for your specific assay.[8] If an experiment requires a long incubation period, it is crucial to first assess the stability of LOR-253 under those specific conditions (time, temperature, and medium).[1]
Troubleshooting Guides
Issue 1: My experimental results with LOR-253 are inconsistent.
-
Potential Cause: Inconsistent results are often an indicator of compound instability in the experimental setup.[1] The effective concentration of LOR-253 may be decreasing over the course of the experiment, leading to variability.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before troubleshooting your assay, confirm that your DMSO stock solution has not degraded. This can be done by comparing its activity to a freshly prepared stock solution.
-
Perform a Stability Test: Conduct a simple stability test by incubating LOR-253 in your experimental buffer for the duration of your assay. Measure the amount of intact LOR-253 at the beginning and end of the incubation period using an analytical method like HPLC.[1]
-
Prepare Fresh Solutions: Always prepare working solutions from your frozen stock immediately before each experiment.[1]
-
Issue 2: I observe a precipitate after diluting my LOR-253 stock solution into an aqueous buffer.
-
Potential Cause: This is likely due to the low aqueous solubility of the compound, where the concentration in the final buffer exceeds its solubility limit.
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure that the final concentration of LOR-253 in your assay is below its solubility limit in that specific buffer. You may need to perform a solubility test.
-
Modify Dilution Method: Instead of a single dilution, try a serial dilution approach. Ensure vigorous mixing immediately after adding the DMSO stock to the aqueous buffer to aid dissolution.
-
Adjust DMSO Concentration: A slightly higher (but still biologically compatible, typically <0.5%) final concentration of DMSO may help maintain solubility.
-
Issue 3: I suspect LOR-253 is degrading in my cell culture medium during a long-term (e.g., 48-72 hour) experiment.
-
Potential Cause: Cell culture media are complex mixtures at physiological temperature and pH, which can contribute to the degradation of a small molecule over time. Additionally, cellular metabolism can inactivate the compound.
-
Troubleshooting Steps:
-
Incubate without Cells: To distinguish between chemical degradation and cellular metabolism, incubate LOR-253 in the cell culture medium under the same experimental conditions (e.g., 37°C, 5% CO2) but without cells.
-
Time-Course Analysis: Take aliquots at several time points (e.g., 0, 8, 24, 48 hours) and analyze the concentration of intact LOR-253 by HPLC or LC-MS. A decrease in concentration over time indicates chemical instability in the medium.
-
Replenish the Compound: If instability is confirmed, consider replenishing the medium with freshly prepared LOR-253 at regular intervals during the experiment to maintain a more consistent concentration.
-
Illustrative Stability of LOR-253 in Common Buffer Systems
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability can vary across different buffer systems. This is not experimentally derived data for LOR-253.
| Buffer System | pH | Temperature (°C) | Storage | % LOR-253 Remaining (Hypothetical, 24h) | Potential Considerations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Incubator | 85% | Physiological pH, but phosphate (B84403) can sometimes interact with small molecules. |
| Tris-HCl | 7.4 | 37 | Incubator | 90% | Generally inert and a common choice for biological assays. |
| Tris-HCl | 8.5 | 37 | Incubator | 70% | Higher pH may increase the rate of hydrolysis for susceptible compounds. |
| Citrate (B86180) Buffer | 5.0 | 37 | Incubator | 75% | Acidic pH may affect stability; citrate is a known metal chelator. |
| RPMI-1640 Culture Medium | 7.4 | 37 | Incubator | 80% | Complex medium; components could potentially interact with the compound. |
| DMSO (Stock Solution) | N/A | -20 | Freezer | >99% | Excellent for long-term storage of stock solutions.[7] |
Experimental Protocol: Assessing LOR-253 Stability by HPLC
This protocol provides a general framework for determining the stability of LOR-253 in a specific aqueous buffer.
1. Materials and Reagents:
-
LOR-253 solid compound or concentrated stock solution in DMSO
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., Acetonitrile with 0.1% formic acid)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
2. Methodology:
-
Step 1: Prepare LOR-253 Working Solution
-
Dilute the LOR-253 DMSO stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 10 µM).
-
Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).
-
-
Step 2: Time-Point Sampling
-
T=0 Sample: Immediately after preparation, take a 100 µL aliquot of the working solution and add it to a labeled HPLC vial containing 900 µL of ice-cold quenching solution. Mix thoroughly. This sample represents 100% intact compound.
-
Incubation: Place the remaining working solution in an incubator under your desired experimental conditions (e.g., 37°C, protected from light).
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove additional 100 µL aliquots and quench them in the same manner.
-
-
Step 3: HPLC Analysis
-
Set up the HPLC method to achieve good separation of the LOR-253 peak from any potential degradants.
-
Inject the quenched samples from each time point onto the HPLC system.
-
Record the peak area of the intact LOR-253 at its characteristic retention time.
-
-
Step 4: Data Analysis
-
Calculate the percentage of LOR-253 remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining LOR-253 against time to visualize the degradation kinetics.
-
Visualizations
Signaling Pathway of LOR-253
LOR-253 is known to inhibit c-Myc expression and induce the tumor suppressor Krüppel-like factor 4 (KLF4), leading to cell cycle arrest and apoptosis.[5][7][9]
Caption: LOR-253 signaling pathway leading to c-Myc repression.
Experimental Workflow for Stability Testing
The following diagram outlines the key steps for assessing the stability of LOR-253 in a given buffer.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chelation in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to Ro 31-7837 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protein Kinase C (PKC) inhibitor, Ro 31-7837. Our goal is to help you navigate common experimental challenges and interpret your results when investigating mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of cytotoxic effect with this compound in our cancer cell line. What are the possible reasons?
A1: A lack of response to this compound can be multifactorial. Here are the primary areas to investigate:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Cell Line Characteristics: The target PKC isoform(s) may not be expressed or may be expressed at very low levels in your cell line of choice. Additionally, some cell lines may have intrinsic resistance mechanisms.
-
Assay Conditions: The concentration range, treatment duration, and cell seeding density may not be optimal for your specific cell line.
-
PKC Isoform Specificity: this compound is a potent inhibitor of several PKC isoforms. The specific isoform driving cancer cell proliferation and survival in your model may not be effectively inhibited by this compound.
Q2: Our cells initially respond to this compound, but then develop resistance over time. What are the common molecular mechanisms for this acquired resistance?
A2: Acquired resistance to PKC inhibitors like this compound can arise through several mechanisms:
-
Alterations in PKC Isoforms:
-
Downregulation of Target Isoform: Cells may decrease the expression of the specific PKC isoform that this compound targets.
-
Upregulation of Other Isoforms: Compensatory upregulation of other PKC isoforms that are less sensitive to the inhibitor can bypass the drug's effects.
-
Mutations in the Drug-Binding Site: Mutations in the catalytic domain of the target PKC isoform can prevent this compound from binding effectively.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of PKC signaling. Common bypass pathways include the PI3K/Akt and MAPK/ERK pathways.
-
Changes in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
Q3: We are seeing high background in our in vitro PKC kinase assay when testing this compound. What can we do to troubleshoot this?
A3: High background in a PKC kinase assay can obscure your results. Here are some troubleshooting steps:
-
Optimize Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% BSA) and that the blocking step is of sufficient duration.[2][3]
-
Check Reagent Purity: Use high-purity ATP and substrate. Contaminated reagents can lead to non-specific signals.
-
Antibody Concentrations: If using an antibody-based detection method, titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[3]
-
Washing Steps: Increase the number and duration of wash steps to effectively remove unbound antibodies and other sources of background noise.[2][3]
-
Plate Selection: For fluorescence-based assays, use black plates to minimize background fluorescence.
Q4: Are there known off-target effects of this compound that could be influencing our experimental results?
A4: While this compound is a potent PKC inhibitor, related bisindolylmaleimide compounds like Ro-31-8220 have been shown to have off-target effects. These may also be relevant for this compound and could influence your results. For instance, Ro-31-8220 has been reported to strongly stimulate the stress-activated protein kinase, JNK1, and inhibit MAP kinase phosphatase-1 (MKP-1) in a PKC-independent manner.[4][5] When interpreting your data, it is important to consider the possibility of such off-target effects.
Troubleshooting Guides
Guide 1: Investigating Unexpected IC50 Values for this compound
If you are observing IC50 values that are significantly higher than expected, or if there is high variability between experiments, work through the following troubleshooting steps.
Quantitative Data Summary: IC50 Values of Ro Compounds
| Compound | Target(s) | Cell Line/Assay | IC50 (nM) |
| Ro 31-8425 | PKC | In vitro PKC assay | 8 |
| Ro 31-8220 | PKC | Mitogen-induced IL-2 production | 80 |
| Ro 31-7549 | PKC | TPA-induced [3H]Thymidine incorporation | ~2500 |
This table presents IC50 values for this compound and related compounds to provide a reference range. Actual IC50 values will vary depending on the cell line and assay conditions.
Troubleshooting Workflow for Unexpected IC50 Values
References
- 1. mdpi.com [mdpi.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
APTO-253 assay variability and reproducibility
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with APTO-253 and troubleshooting potential issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is APTO-253 and what is its primary mechanism of action?
A1: APTO-253 is a small molecule inhibitor of c-Myc expression.[1][2] Its primary mechanism involves the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, which represses its transcription.[3][4][5] APTO-253 is converted intracellularly to its active form, a ferrous complex [Fe(253)3], which also stabilizes G-quadruplexes.[3][6] This leads to the induction of CDKN1A (p21), G0/G1 cell cycle arrest, and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[3][7][8]
Q2: What are the known challenges associated with APTO-253 that might affect experimental results?
A2: A significant challenge with APTO-253 has been its solubility, which led to a clinical hold during its development.[1][9] This property can be a major source of assay variability and requires careful handling and preparation of the compound. Additionally, resistance to APTO-253 has been observed in cell lines overexpressing the ABCG2 drug efflux pump, which could lead to inconsistent results depending on the experimental model.[6]
Q3: In which solvent should I dissolve APTO-253?
A3: APTO-253 is soluble in DMSO.[10] It is recommended to use fresh, high-quality DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[10] The compound is generally insoluble in water and ethanol (B145695).[10]
Q4: What is the stability of APTO-253 in solution?
A4: Stock solutions of APTO-253 in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[11] For cell-based assays, it is crucial to use freshly prepared dilutions from the stock solution to minimize variability due to compound degradation.
Troubleshooting Guides
This section provides troubleshooting guidance for common assays used to evaluate the effects of APTO-253.
Cell Viability and Cytotoxicity Assays (e.g., MTS, MTT)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution in the microplate. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. |
| APTO-253 precipitation: The compound may come out of solution at higher concentrations or in certain media. | Visually inspect the wells for any precipitate after adding APTO-253. Prepare fresh dilutions of APTO-253 in pre-warmed media and add to the wells with gentle mixing. Consider using a lower final DMSO concentration. | |
| IC50 values are higher than expected | Drug efflux: The cell line may express high levels of drug efflux pumps like ABCG2.[6] | Test for the expression of ABCG2 in your cell line. If present, consider using an ABCG2 inhibitor as a control to see if it sensitizes the cells to APTO-253. |
| Incorrect incubation time: The duration of drug exposure may be insufficient to induce cell death. | APTO-253's effect is time-dependent.[3] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. | |
| Low signal or poor dynamic range | Low metabolic activity of cells: The cell line may have a slow proliferation rate. | Increase the number of cells seeded per well. Ensure the cells are in the logarithmic growth phase when the assay is performed. |
| Reagent issues: The MTS or MTT reagent may have degraded. | Use fresh, properly stored reagents. Phenol (B47542) red in the culture medium can interfere with absorbance readings, so consider using phenol red-free medium for the assay. |
c-Myc Expression Analysis (Western Blot and qRT-PCR)
| Problem | Possible Cause | Suggested Solution |
| Inconsistent c-Myc protein downregulation (Western Blot) | Short protein half-life: c-Myc protein has a very short half-life (around 20-30 minutes). | Ensure rapid cell lysis with appropriate protease and phosphatase inhibitors to preserve protein integrity. Process samples quickly and consistently. |
| Variability in cell cycle state: c-Myc expression is tightly linked to the cell cycle. | Synchronize the cells before treatment to reduce variability between samples. | |
| No change in c-Myc mRNA levels (qRT-PCR) | Incorrect timing of analysis: The effect of APTO-253 on c-Myc mRNA is time-dependent. | Perform a time-course experiment (e.g., 6, 12, 24 hours) to capture the optimal time point for c-Myc mRNA downregulation.[3] |
| Poor RNA quality: Degraded RNA will lead to inaccurate qRT-PCR results. | Use a robust RNA isolation method and check RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. |
Cell Cycle Analysis (Flow Cytometry)
| Problem | Possible Cause | Suggested Solution |
| High CV (Coefficient of Variation) in G0/G1 peak | Cell clumping: Aggregates of cells will be analyzed as single events with higher DNA content. | Gently pipette the cell suspension to break up clumps. Pass the cells through a cell strainer or nylon mesh before analysis. |
| High flow rate: Running samples too quickly can increase the CV. | Use a low flow rate during acquisition to improve resolution. | |
| Debris and dead cells obscuring results | Harsh cell handling: Excessive centrifugation speed or vortexing can damage cells. | Handle cells gently. Use a viability dye (e.g., Propidium Iodide, DAPI) to exclude dead cells from the analysis. |
| No clear G0/G1 arrest observed | Suboptimal drug concentration or incubation time: The dose or duration of APTO-253 treatment may not be sufficient. | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G0/G1 arrest in your cell line.[3] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of APTO-253 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MV4-11 | AML | 0.47 | 48 | [3] |
| MV4-11 | AML | 0.40 | 72 | [3] |
| MV4-11 | AML | 0.24 | 120 | [3] |
| Raji (parental) | Burkitt's Lymphoma | 0.105 ± 0.0024 | 120 | [6] |
| Raji/253R (resistant) | Burkitt's Lymphoma | 1.387 ± 0.0985 | 120 | [6] |
| Various AML cell lines | AML | 0.057 - 1.75 | Not specified | [2] |
Experimental Protocols
MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of APTO-253 in complete growth medium. Add the desired concentrations of APTO-253 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest APTO-253 concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12][13]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[12][13]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot for c-Myc and Cell Cycle Proteins
-
Cell Lysis: After treatment with APTO-253, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, p21, CDK4, Cyclin D3, or PARP overnight at 4°C. Use GAPDH or β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with APTO-253 for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: APTO-253 signaling pathway.
Caption: Cell viability assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novateinbio.com [novateinbio.com]
- 6. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LOR-253 Technical Support Center: Troubleshooting LC-MS Signal Suppression
Welcome to the technical support center for LOR-253. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting signal suppression issues during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of LOR-253.
Frequently Asked Questions (FAQs)
Q1: What is LOR-253 and what is its mechanism of action?
A1: LOR-253, also known as APTO-253, is an investigational anti-cancer agent. Its mechanism of action involves the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor. This leads to the inhibition of c-Myc expression, which in turn causes cell cycle arrest and apoptosis in cancer cells.
Q2: What is LC-MS signal suppression and why is it a concern when analyzing LOR-253?
A2: LC-MS signal suppression, or ion suppression, is a phenomenon where the ionization efficiency of the target analyte, in this case LOR-253, is reduced due to the presence of co-eluting compounds from the sample matrix. This can lead to inaccurate and unreliable quantification, impacting the integrity of experimental results.
Q3: What are the common causes of signal suppression in LOR-253 analysis?
A3: The primary causes of signal suppression are matrix effects from biological samples (e.g., plasma, serum, tissue lysates). Components like phospholipids (B1166683), salts, and endogenous metabolites can co-elute with LOR-253 and interfere with its ionization in the mass spectrometer's source.
Q4: How can I determine if my LOR-253 signal is being suppressed?
A4: A common method is the post-column infusion experiment. A solution of LOR-253 is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the constant LOR-253 signal at its expected retention time indicates the presence of co-eluting, suppressing agents from the matrix.
Troubleshooting Guides
Issue: Low or inconsistent LOR-253 signal intensity in plasma samples.
This guide provides a systematic approach to diagnosing and resolving low signal intensity, a common indicator of signal suppression.
Step 1: Verify System Suitability
Before troubleshooting your samples, ensure the LC-MS system is performing optimally.
-
Action: Inject a pure, neat standard solution of LOR-253.
-
Expected Outcome: A sharp, symmetrical peak with high signal-to-noise ratio at the expected retention time (approximately 6.9 minutes).
-
Troubleshooting: If the signal is poor with a neat standard, the issue may lie with the instrument (e.g., dirty ion source, incorrect MS parameters) rather than matrix effects.
Step 2: Evaluate Matrix Effects
To confirm if the issue is due to the sample matrix, perform a post-extraction spike experiment.
-
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Pre-spiked): Spike a known concentration of LOR-253 into a blank plasma sample before the extraction procedure.
-
Set B (Post-spiked): Perform the extraction procedure on a blank plasma sample and spike the same known concentration of LOR-253 into the final, extracted sample.
-
-
Prepare a third sample:
-
Set C (Neat solution): Prepare a solution of LOR-253 in the final reconstitution solvent at the same concentration as the spiked samples.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
-
Data Interpretation:
| Matrix Effect (%) | Interpretation | Recommended Action |
| 80-120% | Minimal to no significant matrix effect. | Proceed with the current method. |
| < 80% | Signal Suppression | Proceed to Step 3: Optimize Sample Preparation. |
| > 120% | Signal Enhancement | Consider matrix-matched calibrants. |
Step 3: Optimize Sample Preparation
If significant signal suppression is observed, refining the sample preparation protocol is crucial to remove interfering matrix components.
-
Recommended Sample Preparation Techniques for LOR-253 in Plasma:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the plasma using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences. |
| Liquid-Liquid Extraction (LLE) | LOR-253 is partitioned from the aqueous plasma into an immiscible organic solvent. | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | LOR-253 is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, effectively removing a wide range of interferences. | More complex and costly than PPT or LLE. |
-
Experimental Protocol: Comparison of Sample Preparation Methods
-
Divide a pooled blank plasma sample into three aliquots.
-
Process each aliquot using one of the methods described above (PPT, LLE, SPE).
-
Spike a known concentration of LOR-253 into each of the final extracts.
-
Analyze the samples by LC-MS/MS and compare the signal intensity and signal-to-noise ratio for LOR-253.
-
Select the method that provides the highest signal intensity and lowest background noise.
-
Step 4: Optimize Chromatographic Conditions
If signal suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography method to separate LOR-253 from co-eluting interferences.
-
Strategies for Chromatographic Optimization:
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between LOR-253 and the region of ion suppression identified in the post-column infusion experiment.
-
Change the Column: If co-elution is still an issue, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
Adjust Mobile Phase pH: For ionizable compounds, changing the pH of the mobile phase can alter retention times and improve separation from interfering components.
-
Visual Guides
Below are diagrams to help visualize key processes and troubleshooting logic.
Technical Support Center: Ro 31-7837 Protocol Modifications for Primary Cells
Welcome to the technical support center for Ro 31-7837. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound and its analogs, such as Ro 31-8220, in primary cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
This compound is a member of the bisindolylmaleimide family of compounds, which are potent inhibitors of Protein Kinase C (PKC) isoforms.[1] These compounds act as ATP-competitive inhibitors, targeting the kinase domain of PKC.[2] Analogs like Ro 31-8220 have been shown to inhibit multiple PKC isoforms, including conventional (α, βI, βII, γ) and novel (ε) isoforms.[3] It is important to note that Ro 31-8220 also exhibits inhibitory activity against other kinases, which should be considered when interpreting experimental results.[3]
Q2: What are the known off-target effects of this compound analogs like Ro 31-8220?
Ro 31-8220 is known to inhibit several other kinases with high potency. These include Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), MAPK-Activated Protein Kinase 1b (MAPKAP-K1b), p70 Ribosomal S6 Kinase (S6K1), and Glycogen Synthase Kinase 3β (GSK3β).[3] It can also inhibit voltage-dependent sodium channels and has been reported to induce apoptosis independently of its PKC inhibition in some cell lines.[4][5] Researchers should perform appropriate control experiments to distinguish between PKC-dependent and off-target effects.
Q3: How should I prepare and store this compound stock solutions?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. Before opening, it is recommended to allow the vial to equilibrate to room temperature to prevent condensation. The compound is soluble in DMSO and ethanol. Stock solutions in DMSO are reported to be stable for up to 4 months at -20°C. For extended storage, it is advisable to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Why am I observing high levels of cytotoxicity in my primary cells treated with this compound?
High cytotoxicity in primary cells can be due to several factors:
-
On-target effects: Inhibition of PKC isoforms can interfere with essential cellular processes, leading to cell death in some primary cell types.
-
Off-target effects: As a multi-kinase inhibitor, this compound analogs can affect other signaling pathways crucial for cell survival.
-
High concentration: The effective concentration for PKC inhibition may be close to the cytotoxic concentration in sensitive primary cells.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to primary cells. It is crucial to keep the final DMSO concentration in the culture medium low (ideally below 0.1%) and to include a vehicle-only control.
-
Cell health: Primary cells are generally more sensitive to stress than cell lines. Ensure your cells are healthy and viable before starting the experiment.
Q5: What are typical working concentrations for this compound analogs in primary cells?
The optimal concentration of this compound will vary depending on the primary cell type and the specific biological question. Based on studies with the analog Ro 31-8220, effective concentrations can range from the nanomolar to the low micromolar range. For example, in primary adipocytes, an IC50 of 6.8 nM has been reported for GSK-3 inhibition.[4][6] In ciliated bovine bronchial epithelial cells, significant cell detachment was observed at 1 µM, with more pronounced effects at 10 µM.[7] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type and experimental setup.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound and its analogs in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death or Low Viability | 1. Compound concentration is too high. 2. Solvent (DMSO) concentration is toxic. 3. Primary cells are stressed or unhealthy. 4. On-target or off-target effects are leading to apoptosis/necrosis. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 10 nM to 10 µM). 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control with the same DMSO concentration. 3. Confirm cell viability before treatment using a method like Trypan Blue exclusion. Ensure proper handling and culture conditions for your primary cells. 4. Reduce the incubation time. Perform assays to detect apoptosis (e.g., Annexin V/PI staining) or necrosis (e.g., LDH assay) to understand the mechanism of cell death. |
| Inconsistent or No Effect Observed | 1. Compound has degraded due to improper storage or handling. 2. The target PKC isoform is not expressed or not active in your primary cells. 3. The downstream readout is not sensitive enough. 4. The incubation time is too short or too long. | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot stocks to avoid freeze-thaw cycles. 2. Verify the expression of the target PKC isoform in your primary cells using techniques like Western blotting or qPCR. Activate the PKC pathway with a known agonist (e.g., PMA) as a positive control. 3. Choose a more sensitive and direct downstream target of PKC for your readout. 4. Perform a time-course experiment to determine the optimal incubation time for the desired effect. |
| Precipitation of the Compound in Culture Medium | 1. The compound has low solubility in aqueous media. 2. The final concentration of the compound is too high. | 1. Ensure the DMSO stock is fully dissolved before diluting in culture medium. Pre-warm the culture medium before adding the compound. Mix well immediately after adding the compound. 2. Lower the final concentration of the compound. If a high concentration is necessary, consider using a different solvent or formulation, if available. |
| Difficulty Distinguishing On-target vs. Off-target Effects | 1. The observed phenotype is due to the inhibition of kinases other than PKC. | 1. Use a structurally related but inactive analog as a negative control. 2. Rescue the phenotype by overexpressing a constitutively active form of the target PKC isoform. 3. Use another PKC inhibitor with a different chemical structure to see if the same phenotype is observed. 4. Knockdown the target PKC isoform using siRNA or shRNA and check if the phenotype is recapitulated. |
Troubleshooting Workflow for Unexpected Results
Caption: A flowchart for troubleshooting unexpected results in primary cell experiments with this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of the this compound analog, Ro 31-8220, against various kinases and its cytotoxic effects on different cell lines. This data can serve as a reference for designing experiments with this compound in primary cells, although optimal concentrations will need to be determined empirically for each primary cell type.
Table 1: Inhibitory Activity of Ro 31-8220 against Various Kinases
| Target Kinase | IC50 (nM) | Cell Type/System | Reference |
| PKCα | 5 | In vitro | [3] |
| PKCβI | 24 | In vitro | [3] |
| PKCβII | 14 | In vitro | [3] |
| PKCγ | 27 | In vitro | [3] |
| PKCε | 24 | In vitro | [3] |
| Rat Brain PKC | 23 | In vitro | [3] |
| MAPKAP-K1b | 3 | In vitro | [3] |
| MSK1 | 8 | In vitro | [3] |
| S6K1 | 15 | In vitro | [3] |
| GSK3β | 38 | In vitro | [3] |
| GSK-3 | 6.8 | Primary Adipocytes | [4][6] |
Table 2: Cytotoxic Activity of Ro 31-8220 in Various Cell Lines
| Cell Line | IC50 (µM) | Assay | Incubation Time | Reference |
| HCT-116 | 0.84 | MTT Assay | 48 hours | [3] |
| MCF7 | 1.96 | MTT Assay | 48 hours | [3] |
| MDA-MB-231 | 1.77 | MTT Assay | 48 hours | [3] |
| PC-3 | 1.74 | MTT Assay | 48 hours | [3] |
Experimental Protocols
Protocol 1: General Protocol for Treating Primary Cells with this compound
This protocol provides a general framework for treating adherent primary cells with this compound. Modifications may be necessary based on the specific primary cell type and experimental goals.
Materials:
-
Healthy, sub-confluent primary cells in culture
-
Complete cell culture medium appropriate for the primary cells
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, reagents for viability assays)
Procedure:
-
Prepare this compound Stock Solution: a. Allow the vial of lyophilized this compound to warm to room temperature before opening. b. Reconstitute the powder in anhydrous DMSO to a high concentration (e.g., 10 mM). Ensure the powder is completely dissolved by gentle vortexing or pipetting. c. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
Cell Seeding: a. Seed the primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of treatment. b. Allow the cells to adhere and recover for at least 24 hours before treatment.
-
Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is important to add the DMSO stock to the medium and mix immediately to prevent precipitation. c. Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Cell Treatment: a. Carefully aspirate the old medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells. d. Incubate the cells for the desired duration (e.g., 1, 6, 12, 24 hours) in a humidified incubator at 37°C and 5% CO2.
-
Post-Treatment Analysis: a. After the incubation period, proceed with your desired downstream analysis. This may include:
- Cell Viability/Cytotoxicity Assays: (e.g., MTT, MTS, LDH assay, or Trypan Blue exclusion).
- Western Blotting: To analyze the phosphorylation status of PKC substrates or other signaling proteins.
- Immunofluorescence: To observe changes in protein localization.
- Gene Expression Analysis: (e.g., qPCR or RNA-seq).
Experimental Workflow for a Typical Inhibition Study
Caption: A step-by-step workflow for conducting an inhibition experiment with this compound in primary cells.
Signaling Pathway Diagrams
PKC and Off-Target Signaling Pathways Inhibited by this compound Analogs
Caption: A diagram illustrating the inhibition of PKC and key off-target kinases by this compound analogs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Ro-31-8220 [sigmaaldrich.com]
- 7. INHIBITION OF PROTEIN KINASE C EPSILON CAUSES CILIATED BOVINE BRONCHIAL CELL DETACHMENT - PMC [pmc.ncbi.nlm.nih.gov]
APTO-253 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using APTO-253. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro studies.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of APTO-253 and its active intracellular complex, Fe(253)3, across various hematologic cancer cell lines.
Table 1: Anti-proliferative Activity of APTO-253 in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 57 - 500 |
| KG-1 | Acute Myeloid Leukemia (AML) | Data not specified |
| EOL-1 | Eosinophilic Leukemia | Data not specified |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 |
| HL-60 | Acute Promyelocytic Leukemia | Data not specified |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1387 ± 94 |
| Various AML Cell Lines | Acute Myeloid Leukemia (AML) | 57 - 1750 |
| Various Lymphoma Cell Lines | Lymphoma | 57 - 1750 |
| Acute Lymphoblastic Leukemia | Acute Lymphoblastic Leukemia | 39 - 250 |
| Chronic Myeloid Leukemia | Chronic Myeloid Leukemia | 39 - 250 |
| Non-Hodgkin's Lymphoma | Non-Hodgkin's Lymphoma | 11 - 190 |
| Multiple Myeloma | Multiple Myeloma | 72 - 180 |
Note: IC50 values can vary based on experimental conditions such as cell density and assay duration.
Table 2: Comparative Anti-proliferative Activity of APTO-253 and Fe(253)3 in AML Cell Lines
| Cell Line | Compound | IC50 (nM) |
| MV4-11 | APTO-253 | Data not specified |
| MV4-11 | Fe(253)3 | Data not specified |
| KG-1 | APTO-253 | Data not specified |
| KG-1 | Fe(253)3 | Data not specified |
| EOL-1 | APTO-253 | Data not specified |
| EOL-1 | Fe(253)3 | Data not specified |
Note: The Fe(253)3 complex is the principal intracellular form of the drug and exhibits comparable cytotoxic effects to the parent compound.[1][2]
Experimental Protocols
1. Cell Culture and Compound Preparation:
-
Cell Lines: Human acute myeloid leukemia (AML) cell lines (e.g., MV4-11, KG-1, EOL-1), lymphoma, and other hematologic cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Storage: APTO-253 is typically stored as a stock solution in DMSO at -20°C or -80°C.
-
Working Solutions: Prepare fresh dilutions of APTO-253 in culture media for each experiment to ensure accurate concentrations.
2. Cytotoxicity/Anti-proliferative Assay (Example using a colorimetric assay like MTT or WST):
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing cells to adhere (for adherent lines) or stabilize, treat them with a serial dilution of APTO-253. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plates for a specified period (e.g., 72 to 120 hours).[2]
-
Assay: Add the colorimetric reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 value using non-linear regression analysis.
3. Cell Cycle Analysis:
-
Treatment: Treat cells with various concentrations of APTO-253 for a specific duration (e.g., 24 hours).[1]
-
Cell Harvest: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
4. Apoptosis Assay (Example using Annexin V/PI staining):
-
Treatment: Treat cells with APTO-253 at various concentrations and time points.[1]
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Workflow for generating a dose-response curve for APTO-253.
Caption: Simplified signaling pathway of APTO-253.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during drug dilution or reagent addition, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
Issue 2: No significant dose-response effect observed.
-
Possible Cause: Drug inactivity, inappropriate concentration range, insufficient incubation time, or cell line resistance.
-
Troubleshooting Steps:
-
Verify the integrity and concentration of the APTO-253 stock solution.
-
Broaden the concentration range tested, including both higher and lower concentrations.
-
Increase the duration of drug exposure.
-
Confirm that the chosen cell line is sensitive to APTO-253 by checking literature or testing a known sensitive cell line as a positive control.[3] Resistance can be mediated by factors such as the ABCG2 drug efflux pump.[2]
-
Issue 3: Inconsistent IC50 values across experiments.
-
Possible Cause: Variations in cell passage number, cell density at the time of treatment, or slight differences in experimental conditions.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range.
-
Standardize the cell seeding density for all experiments.
-
Maintain consistent incubation times and conditions (temperature, CO2 levels).
-
Issue 4: Unexpected cell morphology or toxicity in vehicle control wells.
-
Possible Cause: High concentration of DMSO in the final culture volume or contamination.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration does not exceed a non-toxic level for your cell line (typically <0.5%).
-
Perform a DMSO toxicity test to determine the tolerance of your specific cell line.
-
Check for signs of contamination in the cell culture.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
A1: APTO-253 is a small molecule that inhibits the expression of the c-Myc oncogene.[3][4] It is converted intracellularly to a ferrous complex, Fe(253)3, which is the principal active form.[1][2] This complex stabilizes G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to the downregulation of its expression.[1] This subsequently induces G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][3] APTO-253 also induces the tumor suppressor Krüppel-like factor 4 (KLF4) and the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][3]
Q2: What is the recommended solvent and storage condition for APTO-253?
A2: APTO-253 is typically dissolved in DMSO to prepare a stock solution.[4] It is recommended to store the stock solution at -20°C or -80°C and to prepare fresh dilutions in culture medium for each experiment.
Q3: How long should I expose my cells to APTO-253?
A3: The optimal exposure time can vary depending on the cell line and the endpoint being measured. For anti-proliferative assays, incubation times of 72 to 120 hours have been reported.[2] For cell cycle and apoptosis analysis, shorter time points, such as 24 hours, are often used.[1] Time-course experiments are recommended to determine the optimal duration for your specific experimental setup.
Q4: Are there known mechanisms of resistance to APTO-253?
A4: Yes, overexpression of the ABCG2 drug efflux pump has been identified as a key mechanism of acquired resistance to APTO-253.[2] Cells with impaired homologous recombination (BRCA1/2 deficient) have shown hypersensitivity to the drug.[2][3]
Q5: What is the clinical status of APTO-253?
A5: As of late 2021, the clinical development of APTO-253 was discontinued.[5][6] The decision was based on a clinical hold by the FDA and a prioritization of other pipeline candidates.[5][6] Despite this, APTO-253 remains a compound of interest for preclinical research due to its unique mechanism of action targeting MYC.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Aptose Provides Update on APTO-253 Program :: Aptose Biosciences Inc. (APS) [aptose.com]
LOR-253 Technical Support Center: Experimental Controls & Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using LOR-253. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LOR-253?
LOR-253 is a novel small molecule anticancer agent with a multi-faceted mechanism of action. It primarily functions by inhibiting c-Myc expression and stabilizing G-quadruplex DNA structures.[1] This leads to the induction of the tumor suppressor Krüppel-like factor 4 (KLF4), which in turn mediates cell cycle arrest, primarily at the G1/S phase, and apoptosis in cancer cells.[1][2][3] Additionally, LOR-253 has been shown to modulate intracellular labile zinc homeostasis and down-regulate the zinc-sensor, metal transcription factor 1 (MTF-1).[2][4]
Q2: In which cancer types has LOR-253 shown preclinical activity?
LOR-253 has demonstrated potent antitumor activity in a variety of human cancers. Preclinical studies have shown its efficacy in acute myeloid leukemia (AML), various lymphomas, colon cancer, non-small cell lung cancer, and prostate cancer cell lines.[1][2]
Q3: What is the recommended solvent and storage condition for LOR-253?
For in vitro experiments, LOR-253 can be dissolved in a suitable solvent like DMSO to prepare a stock solution. It is crucial to ensure complete dissolution; gentle heating or sonication may be used if precipitation occurs. For in vivo studies, LOR-253 has been formulated for intravenous administration as an HCl salt.[2] Stock solutions should be stored at -20°C or -80°C to ensure stability. Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
Q4: What are the typical effective concentrations of LOR-253 in vitro?
The effective concentration of LOR-253 can vary depending on the cell line. IC50 values for suppressing the proliferation of acute myeloid leukemia (AML) and various lymphoma cell lines have been reported to range from 57 nM to 1.75 μM.[1] For example, in Raji lymphoma cells, the IC50 is approximately 105 nM.[5] A concentration of 500 nM has been shown to cause G0/G1 cell cycle arrest and downregulate MYC expression in AML cell lines.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Ensure complete dissolution of LOR-253 in the appropriate solvent before adding it to your cell culture media. Visually inspect the stock solution and the final working solution for any precipitates. If precipitation is observed in the stock solution, gentle warming or sonication may be necessary. For cell-based assays, ensure the final solvent concentration in the media is low (typically <0.5%) and does not affect cell viability.
-
-
Possible Cause 2: Incorrect Dosing or Treatment Duration.
-
Troubleshooting Step: Refer to published literature for effective concentrations and treatment times for your specific cell line or a similar one.[1] Perform a dose-response experiment to determine the optimal concentration for your experimental system. A time-course experiment can also help identify the optimal duration of treatment to observe the desired effect.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Some cell lines may exhibit intrinsic or acquired resistance to LOR-253. Resistance has been linked to the overexpression of the ABCG2 drug transporter.[5] Consider using a cell line known to be sensitive to LOR-253 as a positive control. If resistance is suspected, you can investigate the expression of ABCG2 or co-treat with an ABCG2 inhibitor.[5]
-
Issue 2: High Variability Between Replicates
-
Possible Cause 1: Uneven Cell Seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution across all wells of your culture plates.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting Step: Calibrate your pipettes regularly. When preparing serial dilutions of LOR-253, ensure thorough mixing at each step.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of multi-well plates for experimental conditions. Instead, fill these wells with sterile media or PBS to maintain a humidified environment.
-
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [5] |
| Raji/253R | LOR-253 Resistant Raji | 1387 ± 94 | [5] |
| Various AML and Lymphoma Lines | Acute Myeloid Leukemia & Lymphoma | 57 - 1750 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of LOR-253 in culture media. Remove the old media from the wells and add the media containing different concentrations of LOR-253. Include a vehicle control (media with the same concentration of solvent used to dissolve LOR-253).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for c-Myc and KLF4 Expression
-
Cell Lysis: After treating cells with LOR-253 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, KLF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of c-Myc and KLF4 to the loading control.
Visualizations
Caption: Signaling pathway of LOR-253.
Caption: General experimental workflow for in vitro studies with LOR-253.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lorus Therapeutics Announces Successful Dose Escalation Of Its Phase I Clinical Trial Of LOR-253 And Initiation Of A Biomarker Clinical Study In Cancer Patients [clinicalleader.com]
- 4. Lorus Therapeutics Inc. Presents New Findings for First-in-class Anticancer Drug Candidate LOR-253 - BioSpace [biospace.com]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
APTO-253 batch-to-batch consistency checks
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving APTO-253, with a focus on ensuring batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APTO-253?
APTO-253 is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene.[1][2][3] It stabilizes G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to transcriptional repression.[3][4][5] This inhibition of c-Myc expression results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2][4] Additionally, APTO-253 has been observed to induce the expression of the tumor suppressor protein p21 (CDKN1A) and the transcription factor KLF4.[2][4]
Q2: I'm seeing variable results between different batches of APTO-253. What could be the cause?
Batch-to-batch variability can stem from several factors, including issues with purity, solubility, and the formation of the active intracellular complex. Historically, there have been documented challenges with APTO-253's manufacturing and solubility, which led to a clinical hold.[6][7] It is crucial to perform in-house quality control checks to ensure the consistency of each new batch.
Q3: How can I check the purity of my APTO-253 batch?
The most common method for assessing the purity of a small molecule like APTO-253 is High-Performance Liquid Chromatography (HPLC). A high-purity batch should show a single major peak corresponding to APTO-253. We recommend running an HPLC analysis on each new batch and comparing the chromatogram to a previously validated, high-quality batch if available. Commercial vendors of APTO-253 often provide a certificate of analysis with purity data, which may specify a purity of over 99%.[3]
Q4: My APTO-253 is difficult to dissolve. What is the recommended procedure?
APTO-253 has known solubility challenges.[6] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. One supplier suggests a solubility of up to 73 mg/mL in fresh DMSO. To aid dissolution, gentle warming, vortexing, or sonication may be beneficial. It is important to use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of compounds.
Q5: What is the active form of APTO-253 inside cells?
APTO-253 is converted intracellularly into a ferrous iron complex, [Fe(253)3].[4][8] This complex is considered the dominant and most active form of the drug, responsible for stabilizing G-quadruplex DNA and exerting its anti-cancer effects.[4][8]
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New Batch of APTO-253 in Cell-Based Assays
This troubleshooting guide follows a logical workflow to diagnose why a new batch of APTO-253 may be showing reduced or no activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. origene.com [origene.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
LOR-253 data interpretation challenges
Welcome to the LOR-253 (also known as APTO-253) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of LOR-253 experimentation and data interpretation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with LOR-253.
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of LOR-253 in our cell viability assays, even within the same cell line. What could be the cause, and how can we troubleshoot this?
Answer:
Variability in IC50 values for LOR-253 can stem from several factors, most notably the intracellular conversion of the compound and the specific experimental conditions.
Possible Causes and Troubleshooting Steps:
-
Intracellular Conversion to Active Complex: LOR-253 can be converted intracellularly to a more active complex, [Fe(253)3], which consists of one iron molecule and three molecules of LOR-253.[1] The efficiency of this conversion can be influenced by the availability of intracellular iron, which may vary between cell cultures and even passages.
-
Recommendation: To ensure consistency, maintain a standardized cell culture protocol, including the use of the same batch and supplier of fetal bovine serum (FBS) and basal media, as this can influence trace metal concentrations.
-
-
Cell Density and Proliferation Rate: The density of cells at the time of treatment can impact the apparent IC50 value. Higher cell densities may lead to a higher IC50 due to a greater number of target cells.
-
Recommendation: Strictly control cell seeding density and ensure that cells are in the logarithmic growth phase at the start of the experiment.
-
-
Duration of Drug Exposure: The potency of LOR-253 can be time-dependent.
-
Recommendation: Standardize the incubation time with LOR-253 across all experiments. A common duration for cytotoxicity studies is a 120-hour exposure.[1]
-
Experimental Protocol: Standard Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of LOR-253 in complete culture medium. Remove the overnight medium from the cells and add the LOR-253 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a standardized period (e.g., 120 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay) according to the manufacturer's instructions.[2][3]
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control. Calculate the IC50 value using a non-linear regression analysis.
Issue 2: Cells Developing Resistance to LOR-253
Question: Our long-term cultures treated with LOR-253 are showing a decreased response to the drug. How can we confirm and investigate the mechanism of resistance?
Answer:
Acquired resistance to LOR-253 has been observed in cell lines. A primary mechanism of resistance is the overexpression of the ATP-binding cassette transporter G2 (ABCG2), which acts as a drug efflux pump.[1][4]
Troubleshooting and Investigation Workflow:
Caption: Workflow for investigating LOR-253 resistance.
Experimental Protocols:
-
Generation of Resistant Cell Lines: Expose parental cell lines to gradually increasing concentrations of LOR-253 over several months.[1] Periodically assess the IC50 to monitor the development of resistance.
-
ABCG2 Expression Analysis:
-
qRT-PCR: Extract total RNA from parental and resistant cells. Perform quantitative real-time PCR using primers specific for the ABCG2 gene.
-
Western Blot: Lyse cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with an antibody specific for ABCG2.
-
-
Efflux Pump Inhibition Assay:
-
Treat resistant cells with LOR-253 in the presence or absence of a specific ABCG2 inhibitor, such as Ko143.[1]
-
Perform a cell viability assay to determine if the inhibition of ABCG2 restores sensitivity to LOR-253.
-
| Cell Line | Treatment | Expected Outcome for ABCG2-mediated Resistance |
| Parental | LOR-253 | High sensitivity (low IC50) |
| Resistant | LOR-253 | Low sensitivity (high IC50) |
| Resistant | LOR-253 + Ko143 | Increased sensitivity (reversal of high IC50)[1] |
Issue 3: Unexpected Gene Expression Signatures
Question: We performed RNA sequencing on cells treated with LOR-253 and, in addition to the expected changes in c-Myc and KLF4 pathways, we see enrichment for DNA damage response and ER stress pathways. Is this a known off-target effect?
Answer:
Yes, this is a documented effect of LOR-253. While the primary mechanism involves KLF4 induction and c-Myc inhibition, LOR-253 has been shown to induce a DNA damage response (DDR) and endoplasmic reticulum (ER) stress.[5]
Interpretation and Further Experiments:
-
DNA Damage Response: LOR-253's ability to stabilize G-quadruplex DNA structures can lead to DNA strand breaks, triggering the DDR.[5]
-
Confirmation: You can confirm the activation of the DDR by performing Western blot analysis for key markers such as phosphorylated ATM (p-ATM) and phosphorylated H2A.X (γ-H2A.X).[1] An increase in these markers would be consistent with LOR-253-induced DNA damage.
-
-
ER Stress: The induction of ER stress is another observed downstream effect.
-
Confirmation: To validate this, you can measure the expression of ER stress markers such as CHOP (DDIT3) and the splicing of XBP1 mRNA.
-
Caption: Signaling pathways of LOR-253.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LOR-253?
A1: LOR-253 is a small molecule that primarily functions as an inducer of the tumor suppressor Krüppel-like factor 4 (KLF4).[6] It also inhibits the expression of the oncoprotein c-Myc and stabilizes G-quadruplex DNA structures.[5][6] These actions collectively lead to cell cycle arrest, primarily at the G0/G1 phase, and apoptosis in cancer cells.[6]
Q2: What are the recommended concentrations of LOR-253 for in vitro experiments?
A2: The effective concentration of LOR-253 can vary significantly depending on the cell line. IC50 values have been reported to range from 57 nM to 1.75 µM in various acute myeloid leukemia (AML) and lymphoma cell lines.[6] For initial experiments, it is advisable to perform a dose-response curve over a wide range (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell model.
| Cell Line Type | Reported IC50 Range | Reference |
| AML and Lymphoma | 57 nM - 1.75 µM | [6] |
| Raji (Burkitt's lymphoma) | ~105 nM | [1] |
| Raji/253R (Resistant) | ~1.39 µM | [1] |
Q3: How should I prepare and store LOR-253?
A3: LOR-253 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 73 mg/mL stock solution in DMSO can be prepared.[7] It is recommended to use fresh DMSO as it can be hygroscopic, which may affect solubility.[7] Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in your cell culture medium.
Q4: Are there known biomarkers to monitor the activity of LOR-253?
A4: Yes, several biomarkers can be used to assess the biological activity of LOR-253 in your experiments:
-
KLF4: As a primary target, an increase in KLF4 mRNA and protein expression is a direct indicator of LOR-253 activity.[8][9]
-
c-Myc: A decrease in c-Myc mRNA and protein levels is another key marker of the drug's effect.[5]
-
p21 (CDKN1A): Induction of this cell cycle inhibitor is a downstream consequence of LOR-253's activity.[7]
-
γ-H2A.X: The appearance of this phosphorylated histone is a marker of the DNA damage response induced by LOR-253.[1]
Q5: What is the clinical status of LOR-253 (APTO-253)?
A5: The clinical development of APTO-253 for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) was discontinued. A Phase 1b study was placed on a clinical hold by the FDA due to issues with manufacturing and solubility.[10] Although the hold was eventually lifted, the drug did not demonstrate a clinical response in the Phase 1 trial, leading to the cessation of its clinical development in 2021.[10] Researchers should be aware of these clinical challenges, particularly the compound's solubility issues, which may have implications for in vitro study design.
References
- 1. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
Validation & Comparative
LOR-253: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LOR-253 (also known as APTO-253), a novel anti-cancer agent, against various cancer cell lines. The product's performance is evaluated in the context of its mechanism of action and, where available, compared with alternative therapeutic agents. This document synthesizes preclinical data to offer a valuable resource for researchers in oncology and drug development.
Mechanism of Action
LOR-253 is a small molecule that exhibits a multi-faceted mechanism of action targeting key cancer pathways. Primarily, it functions as an inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor protein.[1][2][3] By upregulating KLF4, LOR-253 orchestrates cell cycle arrest, primarily at the G1/S phase, and promotes apoptosis.[2][3]
Furthermore, LOR-253 is known to inhibit the expression of the c-Myc oncogene, a critical driver of cell proliferation in many cancers.[1][2] This inhibition is achieved, in part, through the stabilization of G-quadruplex DNA structures in the MYC promoter region.[1][2] The molecule also exhibits properties of a zinc chelator, which can disrupt the function of zinc-dependent enzymes involved in cell cycle progression.[2]
Efficacy of LOR-253 Against Various Cancer Cell Lines
Preclinical studies have demonstrated the potent anti-proliferative activity of LOR-253 across a spectrum of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in numerous studies and are summarized below.
Data Presentation: LOR-253 Efficacy (IC50)
| Cancer Type | Cell Line | LOR-253 IC50 | Alternative/Standard Drug | Alternative Drug IC50 |
| Acute Myeloid Leukemia (AML) | MV4-11 | 0.47 µM (48h) | Doxorubicin | ~0.05 µM |
| KG-1 | 0.6 µM (24h) | Cytarabine | ~0.1 µM | |
| EOL-1 | 0.3 µM (24h) | - | - | |
| Lymphoma | Raji | 105 ± 2.4 nM | Doxorubicin | ~0.5 µM |
| Raji/253R (Resistant) | 1387 ± 94 nM | - | - | |
| Ovarian Cancer | SKOV3 | Data not available | Cisplatin | ~10 µM |
| OVCAR3 | Data not available | Carboplatin | ~50 µM | |
| Non-Small Cell Lung Cancer | H460 | Potent (Value not specified) | - | - |
| Colon Cancer | HT-29 | Potent (Value not specified) | - | - |
Note: IC50 values for alternative drugs are approximate and sourced from various publications for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of LOR-253's efficacy.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of LOR-253 on cancer cell lines and calculate the IC50 value.
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan (B1609692) product that is quantifiable by measuring the absorbance at 490-500 nm. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of LOR-253 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Following incubation, a solution of MTS reagent is added to each well according to the manufacturer's instructions.
-
Final Incubation: The plates are returned to the incubator for 1-4 hours to allow for the conversion of MTS to formazan.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by LOR-253 in cancer cells.
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.
Procedure:
-
Cell Treatment: Cells are treated with LOR-253 at various concentrations for a defined period. Both floating and adherent cells are collected.
-
Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
LOR-253 Signaling Pathway
References
Validating Ro 31-7837 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of Ro 31-7837 (also known as APTO-253 and LOR-253). This compound is a small molecule with a multi-faceted mechanism of action, primarily known for its ability to inhibit c-Myc expression and stabilize G-quadruplex DNA, leading to cell cycle arrest and apoptosis.[1][2] Additionally, it has been reported to exhibit activity as a potassium channel opener and to interact with Protein Kinase C (PKC).[3]
This document outlines detailed experimental protocols for assessing target engagement and provides a comparative analysis of this compound with other relevant compounds, supported by available quantitative data.
Comparison of this compound and Alternatives
To effectively evaluate the cellular activity of this compound, it is crucial to compare its performance with alternative compounds that target similar pathways. This section provides a quantitative comparison for its primary mechanisms of action.
c-Myc Inhibition
This compound is a known inhibitor of c-Myc expression.[4][5] Its efficacy can be compared to other c-Myc inhibitors, such as the BET bromodomain inhibitor JQ1, which is known to downregulate c-Myc transcription.[6][7]
| Compound | Cell Line | Assay | Key Finding | IC50 / Effective Concentration | Reference |
| This compound (APTO-253) | MV4-11 (AML) | Western Blot | Time- and dose-dependent decrease in c-Myc protein levels. | ~0.25 µM (correlates with IC50 for cytotoxicity) | [4] |
| JQ1 | MM.1S (Multiple Myeloma) | Western Blot | Time-dependent decrease in c-Myc protein levels. | 500 nM | [7] |
| JQ1 | A2780, TOV112D, OVK18 (Ovarian Cancer) | Western Blot | Significant decrease in c-Myc expression. | 1 µM | [8] |
G-Quadruplex Stabilization
This compound stabilizes G-quadruplex (G4) structures in DNA, which is a key part of its mechanism for inhibiting c-Myc transcription.[2] Its activity can be compared with other well-characterized G-quadruplex stabilizing ligands like TMPyP4.
| Compound | Target | Assay | Key Finding | ΔTm (°C) or IC50 | Reference |
| This compound (APTO-253) | c-Myc promoter G4 | FRET Assay | Stabilizes G-quadruplex structures. | Data not available in direct comparison | [9] |
| TMPyP4 | Telomeric G4 | FRET Assay | Stabilizes G-quadruplex with a significant increase in melting temperature. | >20°C | [10] |
| TMPyP4 | HSV-1 G4s | Biophysical Analysis | Interacts with and stabilizes viral G-quadruplexes. | Not Applicable | [10][11] |
Protein Kinase C (PKC) Inhibition
This compound belongs to the bisindolylmaleimide family, many of which are known PKC inhibitors. While some of its effects are reported to be PKC-independent, assessing its PKC inhibitory activity is crucial for understanding its full cellular impact.[12]
| Compound | PKC Isoform(s) | Assay | IC50 (nM) | Reference |
| Ro 31-8220 (analog of this compound) | PKCα, βI, βII, γ, ε | In vitro kinase assay | 5, 24, 14, 27, 24 | [12] |
| Bisindolylmaleimide I (GF109203X) | PKCα, βI, βII, γ | In vitro kinase assay | 20, 17, 16, 20 | [1][13][14] |
| Staurosporine | Pan-PKC | In vitro kinase assay | ~2.7 | [15] |
Potassium Channel Opening
This compound has been described as a potassium channel opener.[3] This activity can be compared to other known potassium channel activators like SKA-31.
| Compound | Channel Target | Assay | EC50 | Reference |
| This compound | Potassium Channels | Not specified | Data not available | [3] |
| SKA-31 | KCa3.1, KCa2.1, KCa2.2 | Electrophysiology | 260 nM, 2900 nM, 2900 nM | [16] |
| SKA-31 | KCa2.3 and KCa3.1 in mesenteric arteries | Arterial Pressure Myography | 220 nM (IC50 for vasodilation) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the target engagement of this compound in a cellular context.
c-Myc Expression Analysis by Western Blot
This protocol details the steps to quantify changes in c-Myc protein levels in cells treated with this compound.
a. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express c-Myc (e.g., HL-60, MV4-11, or HCT116) in appropriate media and conditions.
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the c-Myc protein levels, normalizing to a loading control like β-actin or GAPDH.[17][18]
G-Quadruplex Stabilization by FRET-Melting Assay
This assay measures the ability of this compound to stabilize a G-quadruplex-forming oligonucleotide.
a. Oligonucleotide Preparation:
-
Synthesize a DNA oligonucleotide containing a G-quadruplex forming sequence (e.g., from the c-Myc promoter) and label it with a FRET pair (e.g., FAM as the donor and TAMRA as the quencher) at the 5' and 3' ends, respectively.
-
Resuspend the oligonucleotide in a buffer containing a cation that supports G-quadruplex formation (e.g., 100 mM KCl).
b. FRET-Melting Analysis:
-
In a real-time PCR plate, prepare reactions containing the labeled oligonucleotide, buffer, and either this compound at various concentrations or a vehicle control.
-
Heat the plate to 95°C for 5 minutes to denature the DNA, then slowly cool to room temperature to allow G-quadruplex formation.
-
Measure the fluorescence of the donor fluorophore while gradually increasing the temperature from 25°C to 95°C.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded, resulting in a change in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples treated with this compound. A positive ΔTm indicates stabilization of the G-quadruplex.[19]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[19][20]
a. Cell Treatment and Heating:
-
Treat cultured cells with either this compound or a vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and precipitation.
b. Lysis and Separation of Soluble Fraction:
-
Lyse the heated cells by freeze-thaw cycles or another appropriate method.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
c. Protein Detection:
-
Analyze the soluble fractions by western blotting using an antibody specific for the target protein (e.g., c-Myc).
-
The presence of a stronger band for the target protein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates that the drug has bound to and stabilized the protein.[17][21]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to validating this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Activity of the G-Quadruplex Ligand TMPyP4 against Herpes Simplex Virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monitoring Target Engagement in Drug Discovery :: ProteinSimple [proteinsimple.jp]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of APTO-253 and its Mechanistic Analogs in c-Myc Downregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to APTO-253
APTO-253 is a small molecule that has been investigated for its anticancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2][3] Its primary mechanism of action involves the inhibition of c-Myc expression.[1][2] The c-MYC proto-oncogene is a critical driver of cell proliferation and is frequently overexpressed in a wide range of human cancers.[1] APTO-253 achieves this inhibition by stabilizing a G-quadruplex DNA structure in the promoter region of the c-MYC gene, which in turn represses its transcription.[2][3] Additionally, APTO-253 has been shown to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4), which contributes to its pro-apoptotic and cell cycle arrest activities.[1][2] Despite showing promise in preclinical studies, the clinical development of APTO-253 was discontinued.[4]
Performance Comparison of APTO-253 and Mechanistic Analogs
This section presents a comparative overview of the in vitro efficacy of APTO-253 and other G-quadruplex stabilizing c-Myc inhibitors. The data presented below has been compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and therefore, the data should be interpreted with caution.
Table 1: Comparative Cytotoxicity (IC50) of G-Quadruplex Stabilizers in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| APTO-253 | MV4-11 | Acute Myeloid Leukemia | 250 | [1] |
| APTO-253 | Raji | Burkitt's Lymphoma | 105.4 | [5] |
| APTO-253 | Raji/253R (Resistant) | Burkitt's Lymphoma | 1387.7 | [5] |
| Pyridostatin (B1662821) (PDS) | HeLa | Cervical Cancer | >2000 (after 24h) | [6] |
| BRACO-19 | U937 | Histiocytic Lymphoma | 1450 |
Table 2: Effects on c-Myc and KLF4 Expression
| Compound | Effect on c-Myc Expression | Effect on KLF4 Expression | Reference |
| APTO-253 | Downregulation (mRNA and protein) | Upregulation | [1][2] |
| Pyridostatin (PDS) | Downregulation (inferred via G4 stabilization) | Not reported | [6] |
| BRACO-19 | Downregulation (inferred via G4 stabilization) | Not reported |
Table 3: Cellular Effects of G-Quadruplex Stabilizers
| Compound | Primary Cellular Effects | Reference |
| APTO-253 | G0/G1 cell cycle arrest, Apoptosis, DNA damage | [1][3][5] |
| Pyridostatin (PDS) | Cell cycle activation (in HeLa), Sensitizes to other chemotherapeutics | [6] |
| BRACO-19 | Telomere shortening, Apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of APTO-253 and its analogs are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., APTO-253) in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours to 5 days) at 37°C.[5][7]
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for c-Myc and KLF4 Protein Levels
This technique is used to detect changes in the protein expression of c-Myc and KLF4 after compound treatment.
-
Cell Lysis: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc or KLF4 (e.g., anti-KLF4 antibody at a 1:1000 dilution) overnight at 4°C with gentle shaking.[8][9] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway of APTO-253
Caption: APTO-253 mechanism of action.
Experimental Workflow for Evaluating a G-Quadruplex Stabilizer
Caption: Workflow for G-quadruplex stabilizer evaluation.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KLF4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. file.yizimg.com [file.yizimg.com]
Cross-Validation of Ro 31-7837 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Ro 31-7837 and its related compounds, with a focus on their roles as modulators of key oncogenic signaling pathways. This compound is closely associated with APTO-253, a potent inhibitor of the c-Myc oncogene and an inducer of the tumor suppressor Krüppel-like factor 4 (KLF4). This document summarizes quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Executive Summary
This compound, also known as APTO-253, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its primary mechanism of action involves the inhibition of c-Myc expression, a critical driver in many human cancers, and the induction of KLF4, a transcription factor with tumor-suppressive functions. This guide compares the performance of this compound/APTO-253 with other compounds that modulate these pathways, including Kenpaullone, a KLF4 inhibitor, and DAPM, a Notch pathway inhibitor that indirectly induces KLF4. The presented data highlights the therapeutic potential of targeting the c-Myc/KLF4 axis in cancer treatment.
Data Presentation: Comparative Efficacy of Pathway Modulators
The following tables summarize the in vitro efficacy of this compound/APTO-253 and alternative compounds across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: IC50 Values of c-Myc and KLF4 Modulators in Hematological Malignancies
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (APTO-253) | Raji | Burkitt's Lymphoma | 0.105 ± 0.0024 | [1][2] |
| Raji/253R (Resistant) | Burkitt's Lymphoma | 1.387 ± 0.094 | [1] | |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 ± 0.03 | [3] | |
| Various AML cell lines | Acute Myeloid Leukemia (AML) | 0.057 - 1.75 | [1] | |
| Various Lymphoma cell lines | Lymphoma | 0.057 - 1.75 | [1] | |
| Kenpaullone | B-NHL cell lines | Non-Hodgkin's Lymphoma | Not explicitly stated, but induces apoptosis | [4] |
Table 2: IC50 Values of c-Myc and KLF4 Modulators in Solid Tumors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (APTO-253) | SKOV3 | Ovarian Cancer | Induces KLF4 and enhances apoptosis at 5 µM | [1] |
| OVCAR3 | Ovarian Cancer | Induces KLF4 and enhances apoptosis at 5 µM | [1] | |
| HT-29 | Colon Adenocarcinoma | Antitumor response in xenograft model | [2] | |
| H460 | Non-Small Cell Lung Cancer | Antitumor response in xenograft model | [2] | |
| Kenpaullone | Various tumor cell lines | Various Cancers | Mean GI50 of 43 µM | [5] |
| Breast cancer stem cells | Breast Cancer | Reduces self-renewal | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and cross-validation of these findings.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the IC50 values of the compounds.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound/APTO-253, Kenpaullone) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Following incubation, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Signal Measurement: The plates are incubated for 1-4 hours, and the absorbance at 490 nm is measured using a plate reader. The quantity of formazan (B1609692) product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC50 values are calculated using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay is used to determine the cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) while vortexing and incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting for Protein Expression
This technique is used to measure the levels of specific proteins, such as c-Myc and KLF4.
-
Protein Extraction: Cells are lysed in a suitable buffer, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-KLF4) and a loading control (e.g., anti-GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound/APTO-253 and the alternative compounds discussed in this guide.
Caption: c-Myc/KLF4 signaling pathway modulated by this compound/APTO-253.
Caption: Signaling pathways of alternative KLF4 modulators.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a test compound.
Caption: In vitro experimental workflow for compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
APTO-253: A Comparative Guide to its Synergistic Potential with Standard-of-Care Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253, also known as LOR-253, is a small molecule that was under clinical investigation for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The clinical development of APTO-253 was discontinued (B1498344) in December 2021. This guide provides a comprehensive overview of the preclinical data supporting the synergistic effects of APTO-253 with standard-of-care cancer drugs, with a focus on AML and MDS. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Mechanism of Action
APTO-253 exhibits a dual mechanism of action. Firstly, it functions as a potent inhibitor of the MYC oncogene. It achieves this by stabilizing G-quadruplex DNA structures in the MYC promoter region, which in turn represses MYC gene transcription. Secondly, APTO-253 is an inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor protein that plays a crucial role in cell cycle arrest and apoptosis.[1][2][3] The interplay between MYC inhibition and KLF4 induction contributes to the anti-cancer effects of APTO-253.
References
Head-to-Head Comparison of Investigational c-Myc Inhibitors: Ro 31-7837 (APTO-253) and Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] For decades, c-Myc was considered "undruggable" due to its complex biology and lack of a defined enzymatic pocket. However, recent advancements have led to the development of several investigational drugs that target c-Myc through various mechanisms. This guide provides a head-to-head comparison of Ro 31-7837 (also known as APTO-253), a G-quadruplex stabilizer, with other notable investigational c-Myc inhibitors, supported by available preclinical and clinical data.
Overview of Investigational Drugs
This comparison focuses on a selection of investigational drugs that represent different strategies for inhibiting c-Myc function:
-
This compound (APTO-253): A small molecule that stabilizes G-quadruplex DNA structures in the promoter region of the MYC gene, leading to the inhibition of its transcription.[3][4]
-
OMO-103: A cell-penetrating mini-protein designed to directly bind to c-Myc and inhibit its dimerization with its partner protein, MAX, which is essential for its transcriptional activity.[5][6][7][8]
-
MYCi975: A small molecule inhibitor that disrupts the interaction between c-Myc and MAX.[9]
-
10058-F4: One of the first-generation small molecules identified to inhibit the c-Myc-MAX interaction.
-
Celastrol: A natural triterpenoid (B12794562) that has been shown to bind to the c-Myc-MAX dimer and disrupt its ability to bind to DNA.
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound (APTO-253) and other selected c-Myc inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are often from separate studies. Therefore, direct cross-comparison of potencies should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of Investigational c-Myc Inhibitors
| Drug | Mechanism of Action | Cell Line(s) | Assay Type | IC50 / EC50 | Reference(s) |
| This compound (APTO-253) | G-quadruplex Stabilization | AML cell lines | Proliferation | 57 nM - 1.75 µM | [10] |
| Raji (lymphoma) | Proliferation | 105 nM | [10] | ||
| OMO-103 | Myc-MAX Dimerization Inhibition | Various solid tumors | Not specified | Data from Phase 1 | [5][7] |
| MYCi975 | Myc-MAX Dimerization Inhibition | HNSCC cell lines | Proliferation | Not specified | [9] |
| TNBC cell lines | Proliferation | 2.49 - 7.73 µM | [11] | ||
| 10058-F4 | Myc-MAX Dimerization Inhibition | HL60 (leukemia) | Proliferation | ~49 µM | [12] |
| Celastrol | Myc-MAX-DNA Binding Inhibition | Neuroblastoma cells | Proliferation | Comparable to 10058-F4 | [13] |
Table 2: In Vivo Efficacy of Investigational c-Myc Inhibitors
| Drug | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |
| This compound (APTO-253) | Xenograft (mice) | KG-1 AML | 15 mg/kg, IV, twice daily for 2 days/week | Significant decrease in tumor growth | [14] |
| OMO-103 | Not specified | Solid tumors | Weekly IV infusion | Disease stabilization in 8 of 12 evaluable patients in Phase 1 | [5][7] |
| MYCi975 | Xenograft & Syngeneic (mice) | HNSCC | Not specified | Inhibition of tumor growth | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of c-Myc inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the investigational drug and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Western Blot for c-Myc Protein Levels
This technique is used to measure the effect of an inhibitor on the expression of the c-Myc protein.
-
Cell Lysis: Treat cells with the investigational drug for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for c-Myc. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in c-Myc protein levels.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of an investigational drug in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the investigational drug and a vehicle control according to a specific dosing schedule (e.g., daily, weekly) and route (e.g., oral, intravenous).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy of the compound.
Visualizations
c-Myc Signaling Pathway and Points of Inhibition
Caption: c-Myc signaling pathway and the mechanisms of action of various investigational inhibitors.
General Experimental Workflow for In Vitro Evaluation of a c-Myc Inhibitor
Caption: A typical workflow for the in vitro characterization of a novel c-Myc inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 6. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]
- 7. MYC targeting by OMO-103 in solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osteomyc evaluates OMO-103 in advanced osteosarcoma [vhio.net]
- 9. researchgate.net [researchgate.net]
- 10. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
APTO-253 Specificity and Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253, also known as LOR-253, is a small molecule that was under development for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS).[1] Its primary mechanism of action involves the inhibition of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[2] Preclinical studies have demonstrated that APTO-253 selectively induces cell cycle arrest and apoptosis in cancer cells while sparing normal cells, notably avoiding the myelosuppression often associated with other cancer therapies.[3][4] Although clinical development of APTO-253 was discontinued (B1498344) in 2021 due to a lack of clinical response in a Phase 1 trial, its unique mechanism of action and selectivity profile remain of interest to the research community.[5] This guide provides a detailed comparison of APTO-253's performance with other therapeutic alternatives, supported by available experimental data.
Mechanism of Action: G-Quadruplex Stabilization
APTO-253 exerts its anti-cancer effects through a novel mechanism involving the stabilization of G-quadruplex (G4) DNA structures.[3][4] Intracellularly, APTO-253 is converted to its active form, a ferrous complex designated as [Fe(253)3].[3][6] Both APTO-253 and its iron complex have been shown to bind to and stabilize G4 structures located in the promoter regions of oncogenes, most notably the MYC gene.[3][7] This stabilization impedes transcription, leading to a significant reduction in MYC mRNA and protein levels.[1][3] The downregulation of MYC triggers a cascade of downstream events, including the induction of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which in turn leads to G0/G1 cell cycle arrest and ultimately apoptosis.[3][8]
Caption: APTO-253 inhibits MYC expression by stabilizing G-quadruplex DNA.
Specificity and Selectivity Profile
A key feature of APTO-253 is its selectivity for cancer cells over normal cells, a characteristic that translates to a favorable safety profile. Unlike many conventional chemotherapies and other targeted agents, APTO-253 did not produce myelosuppression in preclinical animal models or in early clinical trials.[3][4]
Comparison with Other MYC Inhibitors
The MYC oncogene is a challenging therapeutic target. Other strategies to inhibit MYC function include the use of Bromodomain and Extra-Terminal (BET) inhibitors, which act by repressing MYC transcription. While effective in inducing apoptosis in leukemia cells, BET inhibitors are associated with significant toxicities, including myelosuppression, due to their broad effects on gene expression.[9][10] APTO-253's distinct mechanism of action provides a more targeted approach to MYC inhibition, potentially avoiding these off-target effects.[9]
| Feature | APTO-253 | BET Inhibitors (e.g., JQ1) |
| Primary Target | G-quadruplex DNA in the MYC promoter[3][7] | Bromodomain proteins (BRD2, BRD3, BRD4, BRDT)[9] |
| Mechanism | Inhibition of MYC transcription via G4 stabilization[3] | Epigenetic repression of MYC transcription[9] |
| Selectivity | High selectivity for cancer cells over normal cells[1] | Broad effects on gene expression[9] |
| Myelosuppression | Not observed[3][4] | A significant dose-limiting toxicity[9][10] |
In Vitro Efficacy
APTO-253 has demonstrated potent cytotoxic activity against a range of hematologic malignancy cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.25 ± 0.03[1] |
| KG-1 | Acute Myeloid Leukemia (AML) | ~0.1[3] |
| EOL-1 | Acute Myeloid Leukemia (AML) | ~0.5[3] |
| Raji | Burkitt's Lymphoma | 0.1054 ± 0.0024[6] |
Notably, the IC50 for normal peripheral blood mononuclear cells (PBMCs) was found to be greater than 100 µM, highlighting the remarkable selectivity of APTO-253 for cancer cells.[1]
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using a colorimetric tetrazolium-based MTS assay. Cells were seeded in 96-well plates and treated with increasing concentrations of APTO-253 for a specified duration (e.g., 48 or 72 hours). Following treatment, MTS reagent was added to each well, and the absorbance was measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.[11]
Caption: Workflow for determining cell viability using an MTS assay.
Apoptosis Assay
Apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells were treated with APTO-253 for a specified time, then harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.[3]
Western Blotting
To assess protein expression levels, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., MYC, p21, PARP). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.[3]
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells and reverse-transcribed into cDNA. qRT-PCR was performed using specific primers for MYC and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of MYC mRNA was calculated using the ΔΔCt method.[3]
Conclusion
APTO-253 demonstrated a unique specificity and selectivity profile, primarily driven by its novel mechanism of action targeting G-quadruplex DNA structures in the MYC promoter. Its ability to potently and selectively kill cancer cells without causing myelosuppression distinguished it from other MYC-targeting agents and conventional chemotherapies. While the clinical development of APTO-253 has been halted, the preclinical data continues to provide valuable insights into the therapeutic potential of targeting G-quadruplexes for cancer treatment. The detailed experimental methodologies provided herein serve as a resource for researchers investigating novel anti-cancer agents with similar mechanisms.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers :: Aptose Biosciences Inc. (APS) [aptose.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. FDA Lifts Clinical Hold so MYC Inhibitor APTO-253 Can Return to Phase 1b Trial In Patients With Hematologic Cancers | PM360 [pm360online.com]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. researchgate.net [researchgate.net]
LOR-253 (APTO-253): A Preclinical Biomarker Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical biomarker validation for LOR-253, now known as APTO-253. The information is intended to offer an objective comparison of its performance with other alternatives, supported by experimental data.
APTO-253 is a small molecule that has demonstrated potent anti-cancer activity in a variety of preclinical models. Its mechanism of action is multi-faceted, primarily centered on the induction of the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2] This induction leads to cell cycle arrest and apoptosis.[1] Additionally, APTO-253 is known to inhibit c-Myc expression and stabilize G-quadruplex DNA, contributing to its anti-tumor effects.[1][3] A significant finding in preclinical studies is the hypersensitivity of cancer cells with BRCA1 or BRCA2 deficiencies to APTO-253, suggesting a role for DNA damage in its mechanism.[4][5][6]
Comparative Efficacy in Preclinical Models
APTO-253 has been evaluated in a range of in vitro and in vivo preclinical models, demonstrating significant efficacy.
In Vitro Anti-proliferative Activity
APTO-253 has shown potent anti-proliferative activity across a panel of hematologic cancer cell lines. The IC50 values, the concentration of the drug that inhibits cell growth by 50%, are summarized below. The sensitivity to APTO-253 has been correlated with higher basal ratios of CDX2/KLF4 mRNA levels and the magnitude of KLF4 induction upon treatment.[7]
| Cell Line | Cancer Type | IC50 (nM) |
| AML | Acute Myeloid Leukemia | 6.9 - 305 |
| ALL & CML | Acute Lymphoblastic Leukemia & Chronic Myeloid Leukemia | 39 - 250 |
| NHL | Non-Hodgkin's Lymphoma | 11 - 190 |
| MM | Multiple Myeloma | 72 - 180 |
| Raji | Burkitt's Lymphoma | 105.4 ± 2.4 |
| Raji/253R | APTO-253 Resistant Burkitt's Lymphoma | 1387.7 ± 98.5 |
Data compiled from multiple preclinical studies.[2][4]
In Vivo Antitumor Activity in Xenograft Models
APTO-253 has demonstrated significant single-agent and combination activity in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| HT-29 | Colon Adenocarcinoma | Not specified | Antitumor response |
| H460 | Non-Small Cell Lung Cancer | Not specified | Antitumor response |
| H226 | Squamous Cell Carcinoma/Mesothelioma | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Improved antitumor activity compared to a 2x q14d schedule |
| KG-1 | Acute Myeloid Leukemia | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Significant decrease in tumor growth (P=0.0004) |
| Kasumi-1 | Acute Myeloid Leukemia | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Significant antitumor activity (p = 0.028) |
| THP-1 | Acute Myeloid Leukemia | 15 mg/kg, IV, twice daily for 2 consecutive days per week | Significant efficacy, comparable to azacitidine. Combination with azacitidine showed greatly improved antitumor effects. |
Data compiled from multiple preclinical studies.[4][8]
Key Biomarkers and Signaling Pathways
The preclinical validation of APTO-253 has identified several key biomarkers and elucidated its primary signaling pathways.
KLF4 Induction Pathway
The central mechanism of APTO-253 is the induction of the tumor suppressor KLF4. In many cancers, particularly acute myeloid leukemia (AML), the transcription factor CDX2 is aberrantly expressed and suppresses KLF4.[2] APTO-253 reverses this suppression, leading to increased KLF4 expression, which in turn induces p21, a cell cycle inhibitor, resulting in apoptosis.[9]
c-Myc Inhibition and G-Quadruplex Stabilization
APTO-253 also functions by inhibiting the expression of the oncoprotein c-Myc.[1] It achieves this by stabilizing G-quadruplex DNA structures in the promoter region of the MYC gene, which acts as a silencer of gene expression.[3][10]
DNA Damage and Synthetic Lethality in BRCA-Deficient Cancers
A critical finding is that cancer cells with deficiencies in the DNA repair proteins BRCA1 or BRCA2 are hypersensitive to APTO-253.[4][5] This suggests that APTO-253 induces DNA damage, and in cells that lack the homologous recombination repair pathway (due to BRCA deficiency), this damage leads to cell death, a concept known as synthetic lethality. This effect is comparable to that of PARP inhibitors.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical validation of APTO-253 are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well cell culture plates and incubated overnight at 37°C.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of APTO-253 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 5 days).
-
Viability Quantification: Cell viability is quantified using a colorimetric assay such as the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The absorbance is read using a plate reader, and IC50 values are calculated.[8]
Western Blotting for Protein Expression
-
Cell Lysis: Cells treated with APTO-253 or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KLF4, c-Myc, p21, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the genes of interest (e.g., KLF4, CDX2, MYC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.[8]
In Vivo Xenograft Studies
-
Cell Implantation: Athymic nude mice are subcutaneously inoculated with a specific number of human cancer cells (e.g., 1x10^7 KG-1 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. APTO-253 (e.g., 15 mg/kg) or a vehicle control is administered via intravenous (IV) injection according to a specified dosing schedule (e.g., twice daily for two consecutive days per week).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treatment and control groups. Mouse body weight is also monitored as an indicator of toxicity.[8]
Alternatives and Comparative Landscape
While APTO-253 has a unique mechanism of action, it is important to consider its performance in the context of other cancer therapies, particularly those with validated biomarkers.
PARP Inhibitors in BRCA-Deficient Cancers
For BRCA-deficient cancers, PARP inhibitors such as olaparib (B1684210) are a key therapeutic class that also exploits the principle of synthetic lethality. Preclinical studies have shown that the hypersensitivity of BRCA1/2-deficient cells to APTO-253 is of a similar magnitude to that observed with olaparib.[4] This suggests that APTO-253 could be a therapeutic option for this patient population.
c-Myc Inhibitors
Several other strategies are being explored to target c-Myc, a notoriously difficult-to-drug oncoprotein. These include antisense oligonucleotides and other small molecules that disrupt c-Myc transcription or protein stability. The ability of APTO-253 to inhibit c-Myc via G-quadruplex stabilization represents a distinct approach within this landscape.
It is important to note that the clinical development of APTO-253 was discontinued (B1498344) by Aptose Biosciences in 2021 following a clinical hold and a lack of clinical response in a Phase 1 trial for AML and MDS.[11] However, the preclinical data and the understanding of its mechanism of action and associated biomarkers remain valuable for the broader field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Aptose Biosciences Presents APTO-253 Preclinical Data at 56th American Society of Hematology Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. researchgate.net [researchgate.net]
- 10. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 11. fiercebiotech.com [fiercebiotech.com]
Independent Replication of Ro 31-7837 Studies: A Comparative Guide
An extensive search for primary literature on the c-Myc inhibitor Ro 31-7837 has revealed a significant gap in publicly available data, precluding a comprehensive guide to its independent replication. While the compound is commercially available and referenced as a c-Myc inhibitor that induces Krüppel-like factor 4 (KLF4), the original preclinical studies from its likely originator, Roche, detailing its initial characterization and anti-cancer activity could not be identified.
This absence of foundational research makes it impossible to perform a comparative analysis of independent replication studies, as there are no specific, published findings to verify. The available information is largely confined to vendor descriptions and brief mentions in studies focused on other molecules, such as APTO-253 (LOR-253), which shares a similar proposed mechanism of action.
Understanding the Proposed Mechanism of Action
This compound is categorized as a small molecule inhibitor of the c-Myc oncogene. The c-Myc protein is a transcription factor that is frequently overexpressed in a wide range of human cancers, where it drives cell proliferation and growth. By inhibiting c-Myc, this compound is proposed to suppress tumor growth.
Furthermore, this compound is described as an inducer of Krüppel-like factor 4 (KLF4), a tumor suppressor protein. The interplay between c-Myc and KLF4 is complex and context-dependent, but in many cancers, KLF4 acts to antagonize c-Myc's oncogenic functions. Therefore, the dual action of inhibiting a key oncogene while inducing a tumor suppressor represents a promising anti-cancer strategy.
The proposed signaling pathway is visualized below:
Comparison with Alternative c-Myc Inhibitors
Given the lack of specific data for this compound, a direct quantitative comparison with alternatives is not feasible. However, a qualitative comparison with APTO-253, a compound with a well-documented, similar mechanism, can be informative.
| Feature | This compound | APTO-253 (LOR-253) |
| Primary Target | c-Myc (reported) | c-Myc |
| Mechanism of Action | Induces KLF4 (reported) | Induces KLF4 |
| Publicly Available Data | Limited to vendor information | Extensive preclinical and clinical data available |
| Original Developer | Likely Roche | Aptose Biosciences |
Experimental Protocols
Without access to the original or any independent replication studies, detailed experimental protocols for this compound cannot be provided. However, for researchers interested in investigating this compound, a general workflow for characterizing a putative c-Myc inhibitor is outlined below. This workflow is based on standard methodologies used in the field.
Methodologies for Key Experiments:
-
Cell Viability Assays: Cancer cell lines with known c-Myc overexpression would be treated with a dose range of this compound. Cell viability would be measured at various time points (e.g., 24, 48, 72 hours) using standard assays like MTT or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration).
-
Western Blot Analysis: Protein lysates from treated and untreated cells would be analyzed by Western blot to assess the levels of c-Myc, KLF4, and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3). This would confirm target engagement and the induction of programmed cell death.
-
Quantitative Real-Time PCR (qRT-PCR): RNA would be extracted from treated and untreated cells to quantify the mRNA expression levels of c-Myc and KLF4, as well as downstream target genes of c-Myc. This would provide insight into the transcriptional effects of the compound.
-
Cell Cycle Analysis: Treated cells would be stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This would reveal if the compound induces cell cycle arrest.
Conclusion
While this compound is noted in the scientific landscape as a c-Myc inhibitor, the absence of a foundational body of published research prevents a meaningful analysis of its independent replication. For the scientific community to build upon initial findings, the primary data from the originating laboratory must be publicly accessible. Without this, efforts to replicate and expand upon the initial discoveries are significantly hampered. Researchers interested in this compound may need to perform their own initial characterization studies, following established protocols for validating c-Myc inhibitors. Further investigation into the historical archives of Roche's research and development may be necessary to uncover the original data on this compound.
APTO-253: A Comparative Analysis of Efficacy in 3D Spheroid vs. Monolayer Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent APTO-253's efficacy, drawing a sharp contrast between traditional 2D monolayer and more physiologically relevant 3D spheroid cell culture models. While direct comparative studies on APTO-253 in these two systems are not yet publicly available, this document synthesizes existing monolayer data and established principles of 3D cell culture drug response to offer a forward-looking perspective.
Executive Summary
APTO-253 is a small molecule inhibitor of the c-Myc oncogene, a critical driver in a majority of human cancers.[1] It exerts its anti-tumor effects through a dual mechanism: the stabilization of G-quadruplex DNA structures in the MYC promoter and the induction of the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2] This guide presents the available efficacy data for APTO-253 in monolayer cultures and explores the anticipated differences in its performance in 3D cell cultures, a model that more closely mimics the tumor microenvironment. Understanding these differences is crucial for the preclinical evaluation and clinical translation of APTO-253 and other anti-cancer therapeutics.
APTO-253 Efficacy in Monolayer Cell Culture
APTO-253 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines grown in traditional monolayer cultures. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Hematologic Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia (AML) | 250 ± 30 | [3] |
| KG-1 | Acute Myeloid Leukemia (AML) | 57 - 305 | [2][4] |
| EOL-1 | Acute Myeloid Leukemia (AML) | Not specified | [2] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 6.9 - 305 | [4] |
| HL-60 | Acute Myeloid Leukemia (AML) | Not specified | [4] |
| Raji | Burkitt's Lymphoma | 105 ± 2.4 | [1] |
| Various Lymphoma Lines | Non-Hodgkin's Lymphoma | 11 - 190 | [4] |
| Various Myeloma Lines | Multiple Myeloma | 72 - 180 | [4] |
| Solid Tumors | |||
| HT-29 | Colon Adenocarcinoma | ~40 - 2600 | [5] |
| H460 | Non-Small Cell Lung Cancer | ~40 - 2600 | [5] |
| H226 | Squamous Cell Carcinoma/Mesothelioma | ~40 - 2600 | [5] |
| SKOV3 | Ovarian Cancer | Not specified | [1] |
| OVCAR3 | Ovarian Cancer | Not specified | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [6] |
| HCC38 | Triple-Negative Breast Cancer | Not specified | [6] |
| HCC1187 | Triple-Negative Breast Cancer | Not specified | [6] |
Mechanism of Action: Targeting c-Myc
APTO-253's primary mechanism of action involves the transcriptional repression of the c-Myc oncogene. This is achieved through the stabilization of G-quadruplex (G4) DNA secondary structures within the MYC promoter region.[2][7] The stabilization of these G4 structures impedes transcriptional machinery, leading to a decrease in c-Myc mRNA and protein levels.[7] This, in turn, induces cell cycle arrest at the G0/G1 phase and triggers apoptosis.[2][3] Additionally, APTO-253 has been shown to induce the expression of the tumor suppressor KLF4, which further contributes to its anti-cancer effects.[1][8]
Caption: APTO-253 inhibits c-Myc and induces KLF4.
3D Spheroid vs. Monolayer Culture: A Comparative Outlook
While monolayer cultures provide valuable initial data, they lack the complex cell-cell and cell-matrix interactions of a tumor. 3D spheroid cultures offer a more representative model, often revealing differences in drug sensitivity.
Expected Differences in APTO-253 Efficacy:
-
Reduced Penetration: The dense, multi-layered structure of spheroids may limit the penetration of APTO-253 to the inner core of cells, potentially leading to a higher IC50 value compared to monolayers.
-
Altered Gene Expression: Cells in 3D cultures often exhibit gene expression profiles that are more akin to in vivo tumors. This can affect the expression of drug targets and resistance-mediating proteins, influencing APTO-253's efficacy.
-
Presence of Quiescent Cells: The core of larger spheroids often contains quiescent or hypoxic cells, which are typically less sensitive to cell cycle-dependent drugs like APTO-253.
Experimental Protocols
Monolayer (2D) Cell Viability Assay
A common method to assess the anti-proliferative effects of APTO-253 in monolayer culture is the MTS or XTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of APTO-253 (and a vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
3D Spheroid Formation and Viability Assay
The hanging drop method is a widely used technique for generating uniform spheroids.
Protocol:
-
Spheroid Formation (Hanging Drop):
-
Prepare a single-cell suspension of the cancer cell line.
-
Dispense small droplets (e.g., 20 µL) of the cell suspension onto the inside of a petri dish lid.
-
Invert the lid over a petri dish containing PBS to create a humidified chamber.
-
Incubate for several days to allow cells to aggregate and form spheroids.
-
-
Drug Treatment:
-
Transfer the formed spheroids to a low-attachment 96-well plate.
-
Treat the spheroids with a serial dilution of APTO-253 for an extended period (e.g., 7-14 days) to allow for drug penetration.
-
-
Viability Assessment (e.g., CellTiter-Glo® 3D):
-
Add a 3D-specific cell viability reagent to each well.
-
Incubate as recommended by the manufacturer to allow for cell lysis and ATP release.
-
Measure luminescence using a plate reader.
-
-
Analysis: Determine the IC50 value based on the reduction in luminescence in treated spheroids compared to controls.
Caption: Comparative workflow for 2D vs. 3D testing.
Conclusion
APTO-253 is a promising c-Myc inhibitor with demonstrated efficacy in monolayer cultures of various cancers. However, to better predict its clinical potential, it is imperative to evaluate its performance in 3D cell culture models that more accurately reflect the in vivo tumor environment. The anticipated differences in drug penetration, cellular heterogeneity, and gene expression in 3D spheroids are likely to result in a higher IC50 for APTO-253 compared to monolayer data. Future studies directly comparing the efficacy of APTO-253 in 2D and 3D models are essential to guide its continued development and to identify patient populations most likely to benefit from this novel therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
LOR-253 Demonstrates Preclinical Activity in Xenograft Models, Highlighting a Novel Mechanism for Cancer Therapy
For Immediate Release
[City, State] – [Date] – Lorus Therapeutics' novel anti-cancer agent, LOR-253 (also known as APTO-253), has shown promising preclinical anti-tumor activity in various human cancer xenograft models. These studies provide a foundation for understanding its unique mechanism of action, which involves the induction of the tumor suppressor Krüppel-like factor 4 (KLF4) and inhibition of the c-Myc oncogene. This comparison guide offers an objective look at the available preclinical data for LOR-253 and contrasts its performance with other agents targeting similar pathways in patient-derived xenograft (PDX) models, providing valuable insights for researchers, scientists, and drug development professionals.
LOR-253 Performance in Preclinical Models
While specific data on LOR-253 in patient-derived xenograft (PDX) models of solid tumors remains limited in publicly available literature, its efficacy has been demonstrated in cell line-derived xenograft (CDX) models. In a murine xenograft model using the human KG-1 acute myeloid leukemia (AML) cell line, LOR-253 administered at 15 mg/kg intravenously twice daily for two consecutive days per week resulted in a significant decrease in tumor growth compared to the vehicle control[1]. These findings, focused on a hematologic malignancy, underscore the drug's potential and highlight the need for further investigation in solid tumor PDX models to fully assess its therapeutic window and efficacy in a more clinically relevant setting.
Mechanism of Action: A Dual Approach to Cancer Therapy
LOR-253 operates through a distinct mechanism of action that differentiates it from many conventional cancer therapies. It is a small molecule designed to induce the expression of KLF4, a tumor suppressor protein that is often downregulated in various cancers. The induction of KLF4 by APTO-253 has been shown to mediate its anticancer activity[1][2]. Concurrently, LOR-253 is known to inhibit the expression of the c-Myc oncogene, a critical driver of cell proliferation and a key target in cancer therapy. This dual mechanism of upregulating a tumor suppressor while downregulating a potent oncogene presents a novel strategy for combating cancer.
Comparative Analysis with Other c-Myc and KLF4 Pathway Modulators
To provide a comprehensive overview, the performance of LOR-253 is compared with other investigational agents that target the c-Myc pathway, specifically BET bromodomain inhibitors and CDK9 inhibitors, for which there is available data in PDX models.
| Drug Class | Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| KLF4 Activator | LOR-253 (APTO-253) | KG-1 AML (CDX) | 15 mg/kg, IV, BID, 2 days/week | Significant tumor growth inhibition[1] |
| BET Inhibitor | JQ1 | Colorectal Cancer (CDX) | 50 mg/kg | Significant tumor growth suppression and improved survival[3] |
| BET Inhibitor | OTX015 | Colorectal Cancer (PDX) | Not Specified | Potent inhibition of PDX tumor growth[4] |
| CDK9 Inhibitor | AZD4573 | AML (PDX) | Not Specified | Greater than 50% reduction of leukemic blasts in 5 out of 9 PDX models[5] |
Signaling Pathway of LOR-253
The following diagram illustrates the proposed mechanism of action of LOR-253, highlighting its role in the induction of KLF4 and inhibition of c-Myc, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of LOR-253.
Experimental Protocols
A generalized protocol for evaluating the efficacy of an anti-cancer agent in patient-derived xenograft models is outlined below. This protocol is a synthesis of standard methodologies reported in the literature.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from a consenting patient is obtained under sterile conditions.
-
The tissue is fragmented into small pieces (approximately 2-3 mm³).
-
Fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion.
2. Drug Efficacy Studies:
-
Once tumors in the expansion cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., LOR-253) is administered according to the specified dosing regimen (e.g., intravenously, intraperitoneally, or orally). The control group receives a vehicle control.
-
Tumor volume and body weight are measured at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study continues for a predetermined period or until tumors in the control group reach a humane endpoint.
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for biomarkers (e.g., Ki-67, KLF4, c-Myc) and pharmacokinetic/pharmacodynamic (PK/PD) studies.
3. Statistical Analysis:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical significance is determined using appropriate statistical tests, such as a t-test or ANOVA.
Caption: Experimental workflow for PDX models.
Conclusion
LOR-253 represents a promising therapeutic candidate with a novel mechanism of action. While robust data from solid tumor PDX models is needed to fully delineate its clinical potential, the existing preclinical evidence in xenograft models warrants further investigation. The comparative data provided in this guide serves as a valuable resource for the scientific community to contextualize the performance of LOR-253 and to guide future research in the development of c-Myc and KLF4 targeted therapies.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BET inhibitors potentiate chemotherapy and killing of SPOP-mutant colon cancer cells via induction of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Ro 31-7837: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of Ro 31-7837, a research chemical.
Currently, specific, publicly available disposal procedures for this compound are limited. Therefore, this document outlines a set of best-practice guidelines based on general laboratory procedures for handling and disposing of research-grade chemical compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.
Key Chemical and Physical Properties (Illustrative)
While specific quantitative data for this compound is not available from the conducted search, the following table illustrates the type of information that would be pertinent for its proper handling and disposal. Researchers should refer to the supplier's Safety Data Sheet (SDS) for actual values.
| Property | Illustrative Value/Information | Significance for Disposal |
| Physical State | Solid (Crystalline Powder) | Determines appropriate handling procedures to avoid dust inhalation. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Informs the choice of solvent for decontamination and for preparing the waste for incineration or chemical treatment. |
| Stability | Stable under recommended storage conditions | Understanding the compound's stability helps in assessing the risks associated with storage of the waste before disposal. |
| Reactivity | Information on reactivity with other chemicals would be in the SDS. | Crucial for preventing dangerous reactions when segregating and packaging chemical waste. Avoid mixing with incompatible materials. |
| Toxicity | The toxicological properties of this compound are not well-defined. | As a precautionary measure, it should be handled as a potentially hazardous substance. All waste should be treated as hazardous unless confirmed otherwise by a qualified professional. |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound and associated contaminated materials.
-
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A laboratory coat
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated weighing paper, pipette tips, and vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
-
Container Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of a research chemical like this compound is outlined in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be in place.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department and the information contained within the Safety Data Sheet (SDS) provided by the manufacturer.
Essential Safety and Handling Protocols for Ro 31-7837
The primary risks associated with handling powdered chemical compounds include inhalation of fine particles and irritation upon skin or eye contact. Given that the full toxicological profile of Ro 31-7837 is not extensively documented, a comprehensive personal protection strategy is necessary to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is the first line of defense. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[3] |
| Reconstituting the Compound | Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3] |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses.[3] |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator.[3] |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat.[3] |
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible.[4] Read and understand all available safety information.
-
Engineering Controls : When handling the powdered form of this compound, all operations should be conducted in a well-ventilated area or within a chemical fume hood to prevent inhalation.[5]
-
Weighing and Reconstitution :
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of the compound in a chemical fume hood.
-
Reconstitute the compound by adding the appropriate solvent as per the experimental protocol.
-
-
Experimental Use :
-
Maintain the use of appropriate PPE during all experimental procedures.
-
Avoid direct contact with skin and eyes.
-
Work in a manner that minimizes the generation of aerosols.
-
-
Spill Response :
-
In case of a spill, evacuate the immediate area.
-
For a powder spill, avoid raising dust. Use a HEPA-filtered vacuum for cleanup if available. Otherwise, gently cover the spill with damp absorbent material before sweeping.
-
For a liquid spill, absorb with inert material and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
All waste contaminated with this compound, including solids, liquids, and consumables (e.g., pipette tips, tubes, gloves), must be treated as hazardous waste.[5]
-
Segregation : Segregate all this compound waste from general laboratory waste.
-
Containment : Collect waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal : Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations.[6] Do not dispose of it down the drain or in the regular trash.[6]
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
